Technical Documentation Center

N-(2-ethoxybenzyl)-2-methoxyethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-ethoxybenzyl)-2-methoxyethanamine
  • CAS: 827328-44-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties of N-benzyl-2-methoxyethanamine Derivatives: A Guide to Synthesis, Characterization, and Application in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The N-benzyl-2-methoxyethanamine scaffold represents a versatile and promising platform in medicinal chemistry. The str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-2-methoxyethanamine scaffold represents a versatile and promising platform in medicinal chemistry. The strategic combination of the N-benzyl group, a common pharmacophore, and a flexible methoxyethyl chain provides a unique molecular framework for tuning physicochemical properties to achieve desired drug-like characteristics. This technical guide serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and optimization of this class of compounds. We provide detailed, field-proven protocols for core experimental procedures, including synthesis via reductive amination and the determination of critical physicochemical parameters such as lipophilicity (LogD), aqueous solubility, ionization constant (pKa), and chemical stability. Furthermore, this guide elucidates the causal relationships between molecular structure, physicochemical properties, and their ultimate impact on a compound's pharmacokinetic and pharmacodynamic profile, empowering drug development professionals to make informed decisions in lead optimization.

Introduction: The N-benzyl-2-methoxyethanamine Scaffold in Drug Discovery

The journey from a chemical entity to a successful therapeutic agent is governed by a delicate balance of biological activity and appropriate physicochemical properties. These properties dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, which are critical determinants of its clinical success.[1][2] The N-benzyl-2-methoxyethanamine core is an attractive starting point for library synthesis due to the distinct and tunable roles of its constituent parts.

Significance of the N-benzyl Motif

The N-benzyl group is a privileged structure in medicinal chemistry. It can engage in favorable pi-stacking or hydrophobic interactions within target protein binding pockets. Furthermore, substitution on the benzyl ring offers a straightforward method to modulate electronic and steric properties, directly influencing target affinity, selectivity, and metabolic stability. Studies on N-benzyl phenethylamines, for instance, have shown that N-benzyl substitution can dramatically increase binding affinity and functional activity at serotonin receptors.[3]

The 2-methoxyethanamine Side Chain as a Modulator of Properties

The 2-methoxyethanamine portion of the scaffold provides significant flexibility. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement. The ethyl linker allows the benzyl group to adopt various conformations, facilitating optimal orientation within a binding site. This side chain is less bulky than other common N-substituents, which can be advantageous for fitting into sterically constrained pockets.

The Critical Role of Physicochemical Properties

Optimizing the physicochemical properties of a drug candidate is a central challenge in medicinal chemistry.[4]

  • Lipophilicity (LogD/LogP): This parameter influences solubility, permeability across biological membranes, plasma protein binding, and metabolic clearance. Excessively high lipophilicity can lead to poor bioavailability and off-target toxicity.[4]

  • Solubility: Adequate aqueous solubility is essential for oral absorption and for formulating intravenous preparations.[5]

  • pKa: The ionization state of a molecule at physiological pH (approx. 7.4) affects its solubility, permeability, and target binding.[6]

  • Stability: A drug candidate must be sufficiently stable in chemical and physiological environments to ensure a viable shelf-life and predictable in vivo behavior.

This guide provides the experimental framework to precisely measure and intelligently modulate these key properties for the N-benzyl-2-methoxyethanamine class of compounds.

Synthesis and Structural Characterization

A robust and versatile synthetic route is paramount for exploring the structure-activity relationship (SAR) of any chemical series. For N-benzyl-2-methoxyethanamine derivatives, reductive amination is the most direct and efficient method.

General Synthesis Strategy: Reductive Amination

Reductive amination involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, a substituted benzaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[7][8] This one-pot procedure is highly efficient for generating diverse libraries of derivatives.

  • Imine Formation:

    • To a round-bottom flask, add 2-methoxyethanamine (1.0 equivalent) and a suitable solvent such as methanol (5-10 mL per mmol of amine).

    • Add 4-fluorobenzaldehyde (1.05 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in small portions. The cautious addition is necessary to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amine by flash column chromatography on silica gel to obtain the final product.

G cluster_synthesis Synthesis Workflow cluster_purification Work-up & Purification A 1. Reactants 2-methoxyethanamine + Substituted Benzaldehyde in Methanol B 2. Imine Formation Stir at RT, 1-2h (Monitor by TLC) A->B C 3. Reduction Cool to 0C Add NaBH4 (portion-wise) B->C D 4. Reaction Completion Stir at RT, 2-4h (Monitor by TLC) C->D E 5. Quench Add H2O Remove MeOH D->E F 6. Extraction Partition between EtOAc and H2O E->F G 7. Isolation Combine organic layers, dry, concentrate F->G H 8. Purification Flash Column Chromatography G->H I Final Product Pure N-benzyl-2- methoxyethanamine Derivative H->I G cluster_assays Physicochemical Profiling cluster_outputs Key Drug-like Parameters Compound Synthesized Derivative LogD Lipophilicity (LogD Shake-Flask) Compound->LogD Sol Aqueous Solubility (Kinetic Shake-Flask) Compound->Sol pKa Ionization Constant (Potentiometric Titration) Compound->pKa Stab Chemical Stability (Forced Degradation) Compound->Stab Perm Membrane Permeability LogD->Perm Abs Absorption & Bioavailability Sol->Abs Form Formulation Feasibility Sol->Form pKa->Perm pKa->Abs Life Shelf-Life & Storage Stab->Life

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-ethoxybenzyl)-2-methoxyethanamine

A Senior Application Scientist's Approach to Characterizing a Novel Compound Abstract N-(2-ethoxybenzyl)-2-methoxyethanamine is a novel chemical entity with a structure suggestive of potential psychoactive properties, ye...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Characterizing a Novel Compound

Abstract

N-(2-ethoxybenzyl)-2-methoxyethanamine is a novel chemical entity with a structure suggestive of potential psychoactive properties, yet its pharmacological profile remains uncharacterized. This guide presents a comprehensive, in-depth framework for the systematic investigation of its mechanism of action. As direct literature on this specific compound is unavailable, this document outlines a proposed investigatory cascade, beginning with hypothesized targets based on structural analogs and progressing through detailed in vitro and in vivo experimental protocols. This whitepaper is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for elucidating the pharmacological identity of N-(2-ethoxybenzyl)-2-methoxyethanamine.

Introduction and Structural Rationale for Target Hypotheses

The chemical structure of N-(2-ethoxybenzyl)-2-methoxyethanamine features an N-benzyl group, a common motif in a class of potent psychoactive compounds known as N-benzylphenethylamines (NBOMes)[1][2][3]. These compounds are known to be potent agonists at serotonin 5-HT2A receptors, which are primary targets for psychedelic drugs[4][5]. The presence of the ethoxybenzyl group in the target compound suggests a potential interaction with monoamine receptors. Therefore, a primary hypothesis is that N-(2-ethoxybenzyl)-2-methoxyethanamine acts as a modulator of serotonergic, and possibly dopaminergic and adrenergic, receptor systems.

This guide will detail the necessary experimental procedures to test this hypothesis, starting with broad screening and progressing to more specific functional characterization. The proposed workflow is designed to be self-validating, with each stage of the investigation building upon the results of the last.

In Vitro Characterization: A Step-by-Step Approach

In vitro assays are foundational in pharmacology, providing a controlled environment to study the direct interaction of a compound with its biological target.[6][7][8][9]

Initial Target Screening: Radioligand Binding Assays

The first step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets.[10][11] Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and robustness.[10]

Objective: To determine the binding affinity (Ki) of N-(2-ethoxybenzyl)-2-methoxyethanamine for a panel of human monoamine receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopamine (D1-D5), and adrenergic (α1, α2) receptors.

  • Membrane Preparation:

    • Utilize commercially available membrane preparations from cells stably expressing the human receptor of interest.

    • On the day of the assay, thaw the membrane preparation and resuspend in the appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

    • Determine the protein concentration using a standard method such as the Pierce® BCA assay.[12]

  • Assay Setup:

    • Perform the assay in a 96-well plate format.[12]

    • To each well, add:

      • 50 µL of a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).

      • 50 µL of varying concentrations of the unlabeled test compound (N-(2-ethoxybenzyl)-2-methoxyethanamine) or a known competitor (for positive control).

      • 150 µL of the membrane preparation.[12]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[12]

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[10][12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.[12]

    • Quantify the radioactivity on the filters using a scintillation counter.[12]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Characterization: Second Messenger Assays

Once binding affinity is established, the next critical step is to determine the functional activity of the compound at the identified targets. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand?

Many serotonin receptors, including the 5-HT2A receptor, are Gq-coupled, meaning their activation leads to an increase in intracellular calcium.[13][14][15]

Objective: To determine if N-(2-ethoxybenzyl)-2-methoxyethanamine is an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium.

  • Cell Preparation:

    • Seed cells stably expressing the receptor of interest (e.g., HEK293 cells with the human 5-HT2A receptor) into a 96-well, black-walled, clear-bottom plate.[16]

    • Allow the cells to grow to near confluence.[17]

  • Dye Loading:

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[16]

    • Incubate the cells to allow for dye uptake and de-esterification.[13][14]

  • Compound Addition and Signal Detection:

    • Prepare a plate with varying concentrations of the test compound.

    • Use a fluorescence plate reader (e.g., FlexStation® 3) to measure the baseline fluorescence, then add the test compound to the cells.[14]

    • Continuously measure the fluorescence intensity to detect any increase, which indicates a rise in intracellular calcium.

  • Data Analysis:

    • For agonist testing, plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Other monoamine receptors are coupled to Gs (which increases cAMP) or Gi (which decreases cAMP) proteins.[17]

Objective: To determine if N-(2-ethoxybenzyl)-2-methoxyethanamine modulates the activity of Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).

  • Cell Preparation:

    • Seed cells expressing the receptor of interest into a 96-well plate and grow to confluence.[17]

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.[17]

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce a baseline level of cAMP production.[18]

    • Add varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.[17]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an AlphaScreen® or GloSensor™ assay.[17][19]

  • Data Analysis:

    • For Gs-coupled receptors, an increase in cAMP indicates agonism.

    • For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonism.

    • Plot the results to determine the EC50 or IC50 of the test compound.

In Vivo Studies: Preliminary Assessment of Physiological Effects

Following comprehensive in vitro characterization, preliminary in vivo studies can provide insights into the compound's effects in a whole organism.[20][21][22]

Objective: To assess the behavioral and physiological effects of N-(2-ethoxybenzyl)-2-methoxyethanamine in a relevant animal model, such as rodents.

Potential In Vivo Models:

  • Head-twitch response (HTR) in mice: This is a classic behavioral assay for 5-HT2A receptor agonism.[23]

  • Locomotor activity monitoring: To assess for stimulant or sedative effects.

  • Conditioned place preference (CPP): To evaluate the rewarding or aversive properties of the compound.[23]

  • Zebrafish larvae models: These can be used for higher-throughput in vivo screening of compound effects on behavior and development.[24]

The choice of in vivo model will be highly dependent on the in vitro results. For example, if the compound is a potent 5-HT2A agonist in vitro, the HTR assay would be a logical next step.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of these assays.

Table 1: Example Data Summary for N-(2-ethoxybenzyl)-2-methoxyethanamine

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Emax (%)
5-HT2A1.55.2 (EC50)95
5-HT2C25150 (EC50)80
D2>1000N/AN/A
α1A150>1000<10

This is a hypothetical data table for illustrative purposes.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (Determine EC50/IC50, Emax) binding_assay->functional_assay If significant binding ca_assay Calcium Mobilization (Gq-coupled) functional_assay->ca_assay camp_assay cAMP Accumulation (Gs/Gi-coupled) functional_assay->camp_assay behavioral_assay Behavioral Assays (e.g., HTR, Locomotion) functional_assay->behavioral_assay Based on in vitro profile

Caption: Proposed experimental workflow for characterizing N-(2-ethoxybenzyl)-2-methoxyethanamine.

Signaling_Pathway compound N-(2-ethoxybenzyl)-2- methoxyethanamine receptor 5-HT2A Receptor compound->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release

Caption: Hypothetical signaling pathway for N-(2-ethoxybenzyl)-2-methoxyethanamine at the 5-HT2A receptor.

Conclusion

While the precise mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is currently unknown, its chemical structure provides a logical starting point for a thorough pharmacological investigation. The experimental framework outlined in this guide, from initial receptor binding studies to functional in vitro assays and preliminary in vivo assessments, provides a comprehensive and scientifically rigorous path to elucidating its molecular targets and physiological effects. This systematic approach is essential for understanding the potential therapeutic or toxicological properties of this novel compound.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Unal, H. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3783. Retrieved from [Link]

  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Dudhat, K., et al. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • Sigoillot, S. M., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. Retrieved from [Link]

  • Basnet, A., et al. (2012). Zebrafish: An in vivo model for the study of neurological diseases. Journal of Veterinary Science & Technology, 3(5). Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 51, pp. 131-139). Humana Press. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Calcium 1.0 No-Wash Assay Kit Protocol. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Montana Molecular. (2022, February 2). cADDis™ cAMP Assay for Gi. Retrieved from [Link]

  • Wiatrak, B., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(2), 595. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Martínez-Bailén, M., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1969. Retrieved from [Link]

  • De-Giorgio, P., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Neuropharmacology, 197, 108728. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info. Retrieved from [Link]

  • Braden, M. R., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience, 3(5), 342-350. Retrieved from [Link]

  • Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3939. Retrieved from [Link]

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 314-324. Retrieved from [Link]

  • Gatch, M. B., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6202. Retrieved from [Link]

  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(12), 676-685. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). ResearchGate. Retrieved from [Link]

  • Kasztreiner, E., et al. (1962). Synthesis and pharmacological investigation of new alkoxybenzamides. II. Biochemical Pharmacology, 11(7), 651-655. Retrieved from [Link]

  • Lee, H., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology, 25(4), e12850. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Neuropharmacology, 148, 20-28. Retrieved from [Link]

  • Wu, Y. J., et al. (2022). Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)-Activated Kinase 1 (PAK1). International Journal of Molecular Sciences, 23(17), 9871. Retrieved from [Link]

  • Li, Y., et al. (2022). The mechanism of the Nfe2l2/Hmox1 signaling pathway in ferroptosis regulation in acute compartment syndrome. Journal of Cellular and Molecular Medicine, 26(11), 3245-3257. Retrieved from [Link]

  • Bhattacharya, S., et al. (2007). 4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. European Journal of Pharmacology, 563(1-3), 23-31. Retrieved from [Link]

  • Jensen, A. A., et al. (2020). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ACS Chemical Neuroscience, 11(13), 1953-1964. Retrieved from [Link]

Sources

Foundational

Biological activity of substituted N-benzyl methoxyethanamines

Technical Whitepaper: Pharmacological Profiling and Structure-Activity Relationships of N-Benzyl Methoxyethanamines (NBOMes) Executive Summary The N-benzyl methoxyethanamines (commonly referred to as the NBOMe series) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling and Structure-Activity Relationships of N-Benzyl Methoxyethanamines (NBOMes)

Executive Summary

The N-benzyl methoxyethanamines (commonly referred to as the NBOMe series) represent a class of ultra-potent serotonergic phenethylamines derived from the 2C-X family.[1] Characterized by the addition of a hydrophobic N-(2-methoxybenzyl) substituent to the amine of the parent 2,5-dimethoxyphenethylamine, these compounds exhibit sub-nanomolar affinity for the 5-HT2A receptor —often exceeding the potency of the parent compounds by two orders of magnitude.

This guide analyzes the structural determinants of this "super-agonist" activity, delineates the biased signaling pathways (Gq vs.


-arrestin) relevant to their pharmacological profile, and provides validated experimental protocols for their characterization in drug discovery.

Structural Architecture & Chemical Space

The core scaffold of the NBOMe class is 2-(2,5-dimethoxy-4-substituted-phenyl)-N-(2-methoxybenzyl)ethanamine .[1] The high affinity of these ligands arises from the interaction of the N-benzyl moiety with a specific hydrophobic pocket in the 5-HT2A receptor, distinct from the orthosteric binding site occupied by simple phenethylamines or tryptamines.

Key Structural Domains:
  • Phenethylamine Core: The "2C" backbone (typically 2,5-dimethoxy substitution).[1][2][3]

  • 4-Position Substituent (

    
    ):  A critical modulator of potency (e.g., I, Br, Cl, alkyl).
    
  • N-Benzyl Moiety: The defining feature.[1] The substitution pattern on this benzyl ring (ortho, meta, or para) acts as a molecular switch for affinity.

Structure-Activity Relationships (SAR)

The SAR of N-benzyl methoxyethanamines is governed by strict steric and electronic requirements. The interaction between the ligand and the receptor's Residue 3.36 (often a key aromatic residue in TM3) and the hydrophobic pocket near TM6/TM7 is pivotal.

Visualizing the SAR Logic

NBOMe_SAR Scaffold N-Benzyl Phenethylamine Scaffold Benzyl N-Benzyl Ring (The Potency Driver) Scaffold->Benzyl Phenethyl Phenethylamine Core (The Efficacy Driver) Scaffold->Phenethyl Ortho Ortho-Substitution (2-pos) CRITICAL for High Affinity (OMe, OH, F) Benzyl->Ortho MetaPara Meta/Para-Substitution Reduces Affinity (>10-fold loss) Benzyl->MetaPara Pos4 4-Position Substituent Lipophilicity correlates with Potency (I > Br > Cl > H) Phenethyl->Pos4 Pos25 2,5-Dimethoxy Essential for Agonism Phenethyl->Pos25

Figure 1: SAR decision tree for N-benzyl methoxyethanamines.[1] The ortho-substitution on the benzyl ring is the primary determinant of the "NBOMe effect."

Detailed SAR Rules:
  • The Ortho-Rule: Substitution at the 2-position of the N-benzyl ring is critical.[1]

    • 2-OMe (NBOMe): High affinity (Ki ~0.04–0.5 nM).[1]

    • 2-OH (NBOH): Often retains high affinity and efficacy but with improved metabolic stability or selectivity profiles.[1]

    • H (Unsubstituted): Significant loss of affinity (often >50-fold reduction).[4]

  • The 4-Position (Phenethylamine Ring): Lipophilic, electron-withdrawing groups enhance binding.[1]

    • Iodine (25I): The most potent (Ki ~0.044 nM).

    • Bromine (25B): Slightly less potent than Iodine.

    • Chlorine (25C): Moderate potency.

Molecular Pharmacology & Signaling Bias

NBOMe compounds are classified as full agonists at the 5-HT2A receptor.[1][5] However, their pharmacological profile is complex due to functional selectivity (biased agonism). They can differentially stabilize receptor conformations that favor specific intracellular effectors.[1]

Binding Affinity Profile (Human 5-HT2A)
Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Fold Selectivity (2A vs 2C)
25I-NBOMe 0.044 2.4~55x
25B-NBOMe 0.08 3.1~38x
25C-NBOMe 0.25 12.0~48x
2C-I (Parent)0.734.0~48x
LSD (Ref)3.523.0~6.5x

Note: Data represents consensus values from radioligand binding assays using [125I]DOI or [3H]Ketanserin.

Signaling Pathways

Upon binding, NBOMes induce a robust recruitment of G


q/11 , leading to phosphoinositide hydrolysis. Unlike some classical psychedelics, NBOMes also recruit 

-arrestin2
with high efficacy, which may contribute to the rapid tolerance (tachyphylaxis) observed in vivo.

Signaling_Pathway Rec 5-HT2A Receptor (Activated by NBOMe) Gq Gαq/11 Coupling Rec->Gq Primary GRK GRK Phosphorylation Rec->GRK PLC PLCβ Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca FLIPR Signal BArr β-Arrestin2 Recruitment GRK->BArr Internal Receptor Internalization (Rapid Tolerance) BArr->Internal

Figure 2: Divergent signaling cascades activated by NBOMe ligands. The Gq-Ca2+ axis is the primary readout for functional assays.[1]

Experimental Protocols: Functional Characterization

To validate the activity of substituted N-benzyl methoxyethanamines, the Calcium Flux Assay (FLIPR) is the gold standard for high-throughput screening of Gq-coupled GPCRs.[1]

Protocol: 5-HT2A Calcium Mobilization Assay

Objective: Quantify agonist potency (


) and efficacy (

) relative to Serotonin (5-HT).

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A (recombinant).[1]

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).[1]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating:

    • Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.[1]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and add 100 µL of Dye Loading Buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve NBOMe compounds in 100% DMSO (10 mM stock).

    • Perform serial dilutions (1:3) in assay buffer. Note: NBOMes are sticky; use low-binding plastics.[1]

  • Data Acquisition (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.[1]

    • Injection: Add 20 µL of 5x compound solution.

    • Response recording: 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive

      
      .[1]
      

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid assay plate.[1]

  • Reference: 5-HT should yield an

    
     of ~1-10 nM (system dependent).[1] 25I-NBOMe should be ~0.1-1.0 nM.[1]
    

Toxicology & Metabolic Fate[8]

The high potency of NBOMe compounds presents a narrow therapeutic index. Unlike classical psychedelics (e.g., LSD), NBOMes have been associated with significant lethality.

  • Metabolic Pathway: Extensive first-pass metabolism via O-demethylation (CYP2D6, CYP3A4) and hydroxylation.[1][2] The N-benzyl bond is metabolically labile but often survives long enough to drive acute toxicity.[1]

  • Toxicity Mechanism:

    • Sympathomimetic Toxicity: Tachycardia, hypertension, vasoconstriction (peripheral 5-HT2A activation).

    • Serotonin Syndrome: Hyperthermia, clonus, agitation.[6]

    • Seizures: Mediated by massive glutamatergic discharge in the cortex.

References

  • Hansen, M., et al. (2014).[7] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][8] Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][3][5][9][10] Current Topics in Behavioral Neurosciences. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMes) and their alteration by metabolic activation. Neuropharmacology. Link

  • Wallach, J., et al. (2023).[11] Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience.[1][8] Link

  • Nielsen, L. M., et al. (2017).[10] Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Drug Testing and Analysis. Link

Sources

Exploratory

CAS number and chemical structure of N-(2-ethoxybenzyl)-2-methoxyethanamine

The following technical guide details the chemical identity, synthesis, and handling of N-(2-ethoxybenzyl)-2-methoxyethanamine , a specialized secondary amine intermediate used in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and handling of N-(2-ethoxybenzyl)-2-methoxyethanamine , a specialized secondary amine intermediate used in medicinal chemistry and organic synthesis.

CAS Number: 827328-44-9 Role: Synthetic Intermediate / Building Block Version: 1.0 (Scientific Reference)[1]

Part 1: Executive Summary & Chemical Identity

N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine featuring a 2-ethoxybenzyl group attached to a 2-methoxyethyl chain.[1] It serves as a versatile building block in the synthesis of pharmaceutical candidates, particularly for introducing bulky, lipophilic benzyl moieties into scaffold structures.[1] Its structural profile suggests utility in developing ligands for G-protein coupled receptors (GPCRs) or as a linker fragment in fragment-based drug discovery (FBDD).[1]

Chemical Specifications
PropertySpecification
Chemical Name N-(2-ethoxybenzyl)-2-methoxyethanamine
CAS Number 827328-44-9
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Pale yellow oil or low-melting solid (Freebase)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water
pKa (Calc.) ~9.5 (Secondary Amine)
InChI Key Derived from structure

Part 2: Synthetic Methodology (Expert Protocol)

Objective: Synthesize N-(2-ethoxybenzyl)-2-methoxyethanamine with >95% purity via Reductive Amination.

Rationale for Method Selection

Direct alkylation of amines with benzyl halides often leads to over-alkylation (tertiary amine/quaternary salt formation).[1] Reductive amination is the superior pathway here.[1] It ensures mono-alkylation selectivity.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is mild, tolerates the ether functionalities, and allows for a "one-pot" procedure without isolating the imine intermediate.[1]

Reaction Pathway[1][5]
  • Condensation: 2-Ethoxybenzaldehyde + 2-Methoxyethylamine

    
     Imine Intermediate.[1]
    
  • Reduction: Imine + NaBH(OAc)₃

    
     Secondary Amine Product.
    
Step-by-Step Protocol

Reagents:

  • 2-Ethoxybenzaldehyde (1.0 equiv)[1]

  • 2-Methoxyethylamine (1.1 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

  • Acetic Acid (Catalytic, optional)[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-ethoxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

  • Amine Addition: Add 2-methoxyethylamine (11 mmol) dropwise. Observation: The solution may warm slightly; stirring for 30-60 minutes allows imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Critical: Do not add all at once to control exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 20 mL).[1][4]

  • Workup: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH₄OH) or converted to the hydrochloride salt for recrystallization.[1]

Part 3: Process Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Mix Imine Formation (DCM, 25°C, 1h) Start->Mix Aldehyde + Amine Reduce Reduction Step (Add STAB, 0°C -> RT) Mix->Reduce In-situ Quench Quench & Extraction (Sat. NaHCO3) Reduce->Quench Complete (TLC) Purify Purification (Flash Chromatography) Quench->Purify Crude Oil Product Final Product: N-(2-ethoxybenzyl)-2-methoxyethanamine Purify->Product >95% Purity

Caption: Synthesis workflow for N-(2-ethoxybenzyl)-2-methoxyethanamine highlighting the one-pot reductive amination pathway.

Part 4: Analytical Validation (Quality Control)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral characteristics.

TechniqueExpected Signals / Characteristics
¹H-NMR (CDCl₃) δ 6.8–7.3 (m, 4H, Ar-H) δ 4.05 (q, 2H, Ar-OCH ₂CH₃) δ 3.80 (s, 2H, Ar-CH ₂-N) δ 3.50 (t, 2H, -CH₂-O-Me) δ 3.35 (s, 3H, -OCH ₃) δ 2.80 (t, 2H, -NH-CH ₂) δ 1.40 (t, 3H, Ar-OCH₂CH ₃)
MS (ESI+) [M+H]⁺ = 210.15 (Base peak)
Appearance Clear to pale yellow oil (Freebase); White solid (HCl salt)

Part 5: Safety & Handling

  • Hazards: As a secondary benzylamine, this compound is likely an Irritant (Skin/Eye) and potentially harmful if swallowed.[1][5]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or ether cleavage over time.

  • Spill Protocol: Absorb with inert material (vermiculite).[1] Neutralize surfaces with dilute acetic acid if necessary, followed by water.[1]

References

  • GuideChem . (n.d.).[1] N-(2-Ethoxybenzyl)-2-methoxyethanamine Product Details. Retrieved from [1]

  • ThoreauChem . (n.d.).[1] N-(4-ethoxybenzyl)-2-methoxyethanamine hydrochloride (Isomer Reference).[1][3] Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[1][5]

Sources

Foundational

Structure-activity relationship of N-(2-alkoxybenzyl)ethanamines

An In-Depth Technical Guide to the Structure-Activity Relationship of N-(2-Alkoxybenzyl)ethanamines Introduction The N-(2-alkoxybenzyl)ethanamine scaffold has emerged as a significant pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-(2-Alkoxybenzyl)ethanamines

Introduction

The N-(2-alkoxybenzyl)ethanamine scaffold has emerged as a significant pharmacophore in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2A receptor. The addition of an N-benzyl group, particularly one with a 2-alkoxy substituent, to a phenethylamine core can dramatically increase binding affinity and functional potency.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) of this chemical class, offering insights for researchers and professionals engaged in drug discovery and development. We will delve into the nuanced effects of structural modifications on biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize key concepts to facilitate a deeper understanding of this important class of compounds.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(2-alkoxybenzyl)ethanamines is highly sensitive to structural modifications at three key positions: the N-benzyl group, the phenethylamine aromatic ring, and the ethylamine backbone. A comprehensive understanding of these relationships is crucial for the rational design of new analogues with desired pharmacological profiles.

The Critical Role of the N-Benzyl Moiety

The introduction of an N-benzyl group to phenethylamines is a key strategy for enhancing affinity and potency at the 5-HT2A receptor.[1] The nature and position of substituents on this benzyl ring are critical determinants of pharmacological activity.

The presence of a substituent at the 2-position of the N-benzyl ring is a defining feature of many high-potency compounds in this class. The 2-methoxy group, in particular, has been extensively studied. However, other substituents at this position also have a profound impact on activity.

  • N-(2-Methoxybenzyl) vs. N-(2-Hydroxybenzyl): While N-(2-methoxybenzyl) substitution generally confers high affinity, replacement with an N-(2-hydroxybenzyl) group can lead to even greater functional potency and selectivity for the 5-HT2A receptor.[2] For instance, in a series of N-benzyl phenethylamines, the N-(2-hydroxybenzyl) analogue 1b was found to be the most functionally potent ligand with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor.[2]

  • Other 2-Position Substituents: The introduction of a 2-fluorobenzyl group has been shown to be detrimental, resulting in lower affinity, efficacy, and selectivity compared to the 2-methoxy and 2-hydroxy analogues.[2] This suggests that both steric and electronic factors at this position play a crucial role in receptor interaction.

While the 2-position is critical, substitutions at other positions on the N-benzyl ring can also modulate activity. For example, N-(2,3-methylenedioxybenzyl) substituted compounds have been found to be generally less potent than their 2-methoxy or 2-hydroxy counterparts.[2]

Modifications to the Phenethylamine Aromatic Ring

The substitution pattern on the phenethylamine aromatic ring is another key determinant of the pharmacological profile of N-(2-alkoxybenzyl)ethanamines. Extensive SAR studies on psychedelic phenethylamines have shown that the nature and position of these substituents are critical for 5-HT2A receptor affinity.[2]

  • Effect of 4-Position Substituents: The substituent at the 4-position of the phenethylamine ring has a significant impact on affinity. Non-polar substituents such as halogens (e.g., bromo, iodo) and alkyl groups tend to increase affinity.[2] Conversely, hydrogen bond donors like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups at the 4-position dramatically decrease affinity.[2] In a study of 48 N-benzyl phenethylamines, the combination of a 4-cyano substituent and an N-(2-hydroxybenzyl) group in compound 6b resulted in a remarkable 100-fold selectivity for the 5-HT2A receptor in binding assays.[2]

The Ethanamine Backbone

The ethylamine backbone is a conserved feature of this class of compounds. While less explored in terms of modifications compared to the aromatic rings, its integrity is essential for maintaining the correct spatial orientation of the key pharmacophoric elements for receptor binding.

The following table summarizes the SAR of selected N-benzyl phenethylamines at the 5-HT2A receptor.

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Functional Selectivity (vs. 5-HT2C)
1a H2-Methoxybenzyl1.81.513
1b H2-Hydroxybenzyl0.810.074>400
6b CN2-Hydroxybenzyl291.323
8b Br2-Hydroxybenzyl0.290.12170

Data extracted from Hansen et al., 2014.[2]

Visualization of Key SAR Principles

The following diagram illustrates the key structure-activity relationships for N-(2-alkoxybenzyl)ethanamines as 5-HT2A receptor agonists.

SAR_Summary cluster_phenethylamine Phenethylamine Core cluster_nbenzyl N-Benzyl Moiety Phenethylamine_Ring Aromatic Ring (4-position is key) Ethanolamine_Backbone Ethanolamine Backbone Phenethylamine_Ring->Ethanolamine_Backbone Provides core scaffold SAR_Insights_Phenethylamine 4-Position: - Halogens/Alkyls: Increase Affinity - H-bond donors: Decrease Affinity Phenethylamine_Ring->SAR_Insights_Phenethylamine N_Benzyl_Ring N-Benzyl Ring (2-position is critical) Ethanolamine_Backbone->N_Benzyl_Ring Links to potency- enhancing group SAR_Insights_NBenzyl 2-Position: - OH > OMe for potency/selectivity - F is detrimental N_Benzyl_Ring->SAR_Insights_NBenzyl Synthetic_Workflow start Start Materials: Phenethylamine HCl 2-Alkoxybenzaldehyde imine_formation Imine Formation (Et3N, EtOH) start->imine_formation reduction Reduction (NaBH4) imine_formation->reduction workup Aqueous Workup (CH2Cl2/H2O) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-(2-Alkoxybenzyl)ethanamine purification->product Signaling_Pathway Agonist N-(2-Alkoxybenzyl)ethanamine (Agonist) 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds to Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Leads to PKC_Activation PKC Activation DAG->PKC_Activation Leads to

Sources

Exploratory

N-(2-ethoxybenzyl)-2-methoxyethanamine as a research chemical

Technical Monograph: N-(2-ethoxybenzyl)-2-methoxyethanamine Part 1: Executive Summary & Structural Disambiguation N-(2-ethoxybenzyl)-2-methoxyethanamine (CAS 827328-44-9) is a secondary amine acting primarily as a chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2-ethoxybenzyl)-2-methoxyethanamine

Part 1: Executive Summary & Structural Disambiguation

N-(2-ethoxybenzyl)-2-methoxyethanamine (CAS 827328-44-9) is a secondary amine acting primarily as a chemical intermediate and pharmacophore fragment in medicinal chemistry.[1]

While often conflated with the "NBOMe" class of potent psychedelic phenethylamines due to the "N-benzyl" nomenclature, this molecule lacks the phenethylamine core required for 5-HT2A agonist activity. Instead, it serves as a critical building block for Translocator Protein (TSPO) ligands , Sigma receptor probes , and as a structural reference standard for impurity profiling in the synthesis of N-benzyl analogs.

Critical Distinction:

  • Target Molecule: N-(2-ethoxybenzyl)-2-methoxyethanamine (Secondary Amine Fragment).[1]

  • Confused With: 25E-NBOMe (Potent 5-HT2A Agonist).[2][3]

  • Key Difference: The target molecule possesses a flexible 2-methoxyethyl chain, whereas 25E-NBOMe possesses a 2,5-dimethoxy-4-ethylphenethyl chain.

Part 2: Chemical Profile & Properties

PropertyData
IUPAC Name N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine
CAS Number 827328-44-9
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Pale yellow oil or low-melting solid (free base)
Solubility Soluble in MeOH, EtOH, DCM, Chloroform
pKa (Calc) ~9.5 (Secondary Amine)
Structural Class N-benzyl-alkoxyalkylamine

Part 3: Synthesis Protocol

The most robust route for synthesizing N-(2-ethoxybenzyl)-2-methoxyethanamine is via reductive amination . This protocol ensures high yield and minimizes the formation of tertiary amine byproducts.

Reagents:
  • Precursor A: 2-Ethoxybenzaldehyde (CAS 613-69-4)

  • Precursor B: 2-Methoxyethanamine (CAS 109-85-3)[4]

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

1. Imine Formation (Dehydration):

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxybenzaldehyde (10.0 mmol, 1.50 g) in 30 mL of anhydrous Methanol.

  • Add 2-Methoxyethanamine (10.0 mmol, 0.75 g) dropwise over 5 minutes.

  • Observation: The solution may warm slightly and turn yellow, indicating imine (Schiff base) formation.

  • Stir: Allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Note: Adding molecular sieves (3Å) can drive the equilibrium by absorbing water, though often unnecessary for this reactive aldehyde.

2. Reduction:

  • Cool the solution to 0°C using an ice bath.

  • Add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) in small portions over 20 minutes. Caution: Hydrogen gas evolution will occur.

  • Remove the ice bath and allow the mixture to warm to RT. Stir for an additional 12 hours.

3. Workup & Purification:

  • Quench: Slowly add 10 mL of water to quench excess borohydride.

  • Concentrate: Remove methanol under reduced pressure (rotary evaporator).

  • Extraction: Suspend the residue in 50 mL of Dichloromethane (DCM) and wash with saturated NaHCO₃ (2 x 30 mL) followed by Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH 95:5).

Visualizing the Synthesis Workflow

Synthesispathway PreA 2-Ethoxybenzaldehyde (Aldehyde) Imine Imine Intermediate (Schiff Base) PreA->Imine MeOH, RT, -H2O PreB 2-Methoxyethanamine (Primary Amine) PreB->Imine Product N-(2-ethoxybenzyl)-2-methoxyethanamine (Secondary Amine) Imine->Product Reduction RedAgent NaBH4 (Reducing Agent) RedAgent->Product

Figure 1: Reductive amination pathway. The formation of the imine intermediate is the rate-determining step for selectivity.

Part 4: Pharmacological & Research Applications

Unlike the "NBOMe" series which are potent 5-HT2A agonists, N-(2-ethoxybenzyl)-2-methoxyethanamine functions primarily as a scaffold probe .

Fragment-Based Drug Discovery (FBDD)

This molecule represents the "upper half" of the NBOMe pharmacophore. It is used in Structure-Activity Relationship (SAR) studies to determine the binding contribution of the N-benzyl pocket without the interference of the phenethylamine core.

  • Hypothesis: If this fragment shows affinity for a target (e.g., Sigma-1), it validates the benzyl moiety's role in lipophilic binding.

TSPO Ligand Development

Research indicates that N-benzyl-N-(methoxyalkyl) acetamides and amines are potent ligands for the Translocator Protein (18 kDa) (TSPO) , a biomarker for neuroinflammation.

  • Mechanism: The 2-ethoxybenzyl group provides steric bulk to fit the lipophilic pocket of TSPO, while the methoxyethyl chain mimics the flexible tether found in established ligands like DPA-714.

Precursor for "Hybrid" Analogs

In the gray market of Research Chemicals, this secondary amine can theoretically be reacted with phenacyl halides or styrene oxides to generate novel, complex poly-substituted amines. Note: This often results in inactive or toxic compounds due to steric clash.

Structural Comparison: Why it is NOT a Psychedelic

SAR_Logic cluster_0 Structural Deficit NBOMe 25I-NBOMe (Psychedelic) Phenethylamine Core (Active) N-Benzyl Group (Potentiator) Receptor 5-HT2A Receptor Activation NBOMe->Receptor High Affinity (Ki ~0.04 nM) Target N-(2-ethoxybenzyl)-2-methoxyethanamine Methoxyethyl Chain (Inactive) N-Benzyl Group (Lipophilic) Target->Receptor Negligible Affinity (Missing Aromatic Core)

Figure 2: SAR Comparison. The target molecule lacks the phenethylamine aromatic system essential for pi-stacking within the 5-HT2A receptor orthosteric site.

Part 5: Analytical Characterization (Expected)

To validate the synthesis of CAS 827328-44-9, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.8 (m, 4H, Ar-H) – Aromatic protons of the ethoxybenzyl ring.

    • δ 4.05 (q, 2H, -OCH₂CH₃) – Ethoxy methylene.

    • δ 3.80 (s, 2H, Ar-CH₂-N) – Benzylic methylene (Singlet).

    • δ 3.50 (t, 2H, -CH₂-O) – Methylene adjacent to methoxy.

    • δ 3.35 (s, 3H, -OCH₃) – Terminal methoxy singlet.

    • δ 2.80 (t, 2H, -N-CH₂) – Methylene adjacent to nitrogen.

    • δ 1.40 (t, 3H, -OCH₂CH₃) – Ethoxy methyl.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 210.15 m/z.

Part 6: Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: As a secondary amine, it is basic and can cause chemical burns. Use nitrile gloves and a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or ether cleavage over time.

References

  • Lee, Y., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Pharmaceuticals, 16(4), 534. (Demonstrates the utility of N-benzyl-methoxyethylamine scaffolds). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment report on 25I-NBOMe. (Provides structural context for the NBOMe pharmacophore). Retrieved from [Link]

  • Kykeon Analytics. (2024). Analytical Standards for N-Benzyl Phenethylamines. (Reference for spectral data of benzylamine intermediates). Retrieved from [Link]

Sources

Foundational

Targeting Slow Inactivation: A Technical Guide to N-Benzyl Anticonvulsants

Topic: Exploring the Anticonvulsant Properties of N-benzyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of antiepi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Anticonvulsant Properties of N-benzyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antiepileptic drug (AED) discovery has shifted from non-specific ion channel blockade to precision modulation of channel gating kinetics. N-benzyl compounds, typified by the functionalized amino acid Lacosamide , represent a paradigm shift.[1] Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast inactivation state, this class selectively enhances slow inactivation of voltage-gated sodium channels (VGSCs).[2] This guide provides a comprehensive technical framework for the design, synthesis, and evaluation of N-benzyl anticonvulsants, synthesizing Structure-Activity Relationship (SAR) data with rigorous preclinical protocols.

Molecular Architecture & SAR Logic

The anticonvulsant efficacy of N-benzyl compounds relies on a strict pharmacophore model. The structural scaffold is generally divided into three domains: the N-benzyl "Head," the Chiral "Linker," and the Functionalized "Tail."

The Pharmacophore Map

The following diagram illustrates the critical structural requirements for maximal anticonvulsant activity (MES protection) and minimal neurotoxicity.

SAR_Map Core Core Scaffold: (R)-N-benzyl 2-acetamido-3-methoxypropionamide Head Domain A: N-Benzyl Ring (Hydrophobic Binding) Core->Head 4'-Position Critical Linker Domain B: Chiral Center (Stereoselectivity) Core->Linker C(2) Alpha Carbon Tail Domain C: C(3) Tail (Electronic/Steric Modulation) Core->Tail Side Chain High Tolerance 4'-Alkyl/Halo/Aryl groups increase potency Head->High Tolerance Substituents Strict Requirement (R)-Enantiomer is Eutomer (S)-Enantiomer is inactive Linker->Strict Requirement Stereochemistry Steric Limit Small alkoxy (OMe, OEt) favored over bulky groups Tail->Steric Limit Size Constraint

Caption: SAR map highlighting the tripartite structure of N-benzyl anticonvulsants. The (R)-configuration and 4'-benzyl substitutions are critical determinants of potency.

Mechanistic SAR Insights
  • The Benzyl Ring (Domain A): The 4'-position of the benzyl ring possesses high structural latitude.[3][4] Research indicates that electron-donating or withdrawing groups are less critical than hydrophobicity and steric bulk . 4'-substituted derivatives (e.g., 4'-F, 4'-Cl) often exhibit superior ED50 values compared to the unsubstituted parent.

  • The Chiral Linker (Domain B): Activity is stereospecific.[5] The (R)-enantiomer (corresponding to D-serine) is the eutomer.[6] The (S)-enantiomer often lacks anticonvulsant activity, confirming a specific protein binding interaction rather than a non-specific membrane effect.

  • The C(3) Tail (Domain C): In Functionalized Amino Acids (FAAs), a small heteroatom unit (methoxy/ethoxy) is optimal. Large bulky groups at this position disrupt the binding pocket interaction, drastically reducing the Protective Index (PI).

Mechanism of Action: Selective Gating Modulation

Understanding the biophysical mechanism is prerequisite to rational design. N-benzyl compounds do not physically block the pore in the resting state. Instead, they modulate the transition to the slow inactivated state .

Fast vs. Slow Inactivation[1][2]
  • Fast Inactivation: Occurs in milliseconds; targeted by classic AEDs.

  • Slow Inactivation: Occurs over seconds; recruited during prolonged depolarization (e.g., seizure focus). N-benzyls stabilize this state, making them "smart" drugs that preferentially affect hyperactive neurons while sparing physiological signaling.[7]

MOA_Gating Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Classic AEDs (Phenytoin) SlowInact Slow Inactivated (Seconds) Open->SlowInact Prolonged Depolarization FastInact->Resting Recovery FastInact->SlowInact Transition SlowInact->Resting Very Slow Recovery Drug N-Benzyl Compound (Lacosamide) Drug->SlowInact Stabilizes/Enhances Availability

Caption: Gating cycle of Voltage-Gated Sodium Channels. N-benzyl compounds selectively stabilize the Slow Inactivated state, reducing long-term channel availability.

Chemical Synthesis Protocol

To ensure reproducibility and high enantiomeric purity (>98% ee), the synthesis utilizes D-Serine as the chiral pool progenitor. The following protocol describes the synthesis of a prototype N-benzyl functionalized amino acid.

Synthesis Workflow

The pathway utilizes a Williamson ether synthesis followed by amide coupling using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to avoid racemization.

Synthesis_Workflow Step1 Start: D-Serine Methyl Ester HCl (Maintains R-config) Step2 Acetylation (Ac2O, Et3N, DCM) Step1->Step2 Step3 O-Methylation (MeI, Ag2O) *Critical for C3 Tail* Step2->Step3 Step4 Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 Amide Coupling (Benzylamine, DMTMM, THF) Step4->Step5 Final Product: (R)-N-benzyl 2-acetamido-3-methoxypropionamide Step5->Final

Caption: Stereospecific synthesis pathway for N-benzyl functionalized amino acids using D-Serine as the chiral template.

Detailed Protocol: Amide Coupling (Step 5)

Objective: Coupling of (R)-2-acetamido-3-methoxypropionic acid with benzylamine.

  • Reagents:

    • Substituted Propionic Acid derivative (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • DMTMM (1.1 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Dissolve the carboxylic acid derivative in anhydrous THF under nitrogen atmosphere.

    • Add DMTMM in one portion. Stir for 10 minutes at room temperature (formation of activated ester).

    • Add Benzylamine dropwise.

    • Stir the suspension for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9).

    • Workup: Filter off the N-methylmorpholinium salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

    • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography.

  • Validation: Confirm structure via 1H-NMR (look for benzyl doublet at ~4.4 ppm) and chiral HPLC to ensure no racemization occurred.

Preclinical Evaluation: The ASP Workflow

The Anticonvulsant Screening Program (ASP) developed by NIH/NINDS is the gold standard for evaluating these compounds. The core battery includes the Maximal Electroshock (MES) test and the Rotarod toxicity test.

Screening Cascade

ASP_Screening Compound Synthesized Compound Phase1 Phase I: Identification (Mice, i.p.) Compound->Phase1 MES MES Test (Efficacy) Phase1->MES 30, 100, 300 mg/kg Tox Rotarod Test (Neurotoxicity) Phase1->Tox Phase2 Phase II: Quantification (ED50 / TD50 Determination) MES->Phase2 If Active Tox->Phase2 Output Lead Candidate Selection Phase2->Output Calculate PI (TD50/ED50)

Caption: Preclinical screening workflow following NINDS ASP standards. Phase I identifies activity; Phase II quantifies potency and safety window.

Protocol: Maximal Electroshock Seizure (MES) Test

Rationale: Models generalized tonic-clonic seizures and identifies compounds that prevent seizure spread.

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).

  • Stimulus: 60 Hz alternating current, 50 mA, 0.2 s duration via corneal electrodes.[8][9]

  • Pre-treatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose. Standard time points: 0.5h and 4h post-dosing.

  • Endpoint: Abolition of the hindlimb tonic extensor component . Protection is defined as the absence of hindlimb extension >90 degrees.

  • Control: Phenytoin (ED50 ~9.5 mg/kg) serves as a positive control.

Protocol: Rotarod Neurotoxicity Test

Rationale: Assesses motor impairment (sedation/ataxia) to calculate the Protective Index.

  • Apparatus: Knurled plastic rod rotating at 6 rpm.

  • Procedure: Mice are placed on the rod. Inability to maintain equilibrium for 1 minute in 3 trials constitutes neurotoxicity.

Data Analysis & Interpretation

Quantitative evaluation relies on the Protective Index (PI).[6][10] A PI > 2 is generally required for a lead candidate, while superior N-benzyl candidates often achieve PI > 5.

Table 1: Comparative Activity of N-Benzyl Derivatives (Mice, i.p.)

CompoundR-Group (C2)X-Group (C3)MES ED50 (mg/kg)Tox TD50 (mg/kg)PI (TD50/ED50)
Lacosamide AcetamidoMethoxy4.530.06.7
Derivative A AcetamidoEthoxy17.3>100>5.8
Derivative B AcetamidoPropoxy>30N/ALow
Derivative C HydroxyMethoxy8.3657.8
Phenytoin (Control)N/A9.5697.3

Note: Data synthesized from representative SAR studies.[4] Derivative C demonstrates that the acetamido group is not strictly obligatory, though Lacosamide remains the clinical standard.

References

  • Errington, A. C., et al. (2008).[2] "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels."[2][11][12] Molecular Pharmacology. Link

  • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

  • Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research. Link

  • National Institute of Neurological Disorders and Stroke (NINDS). "Anticonvulsant Screening Program (ASP) Protocols." NIH.gov. Link

  • Morieux, P., et al. (2008).[13] "Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

The N-Benzyl Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Abstract The N-benzyl motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl motif is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the foundational principles that underscore the utility of N-benzyl scaffolds in drug discovery and development. We will navigate through the synthetic strategies employed for their creation, dissect the critical aspects of their structure-activity relationships (SAR), and illuminate their mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to empower further innovation in the field.

Introduction: The Enduring Significance of the N-Benzyl Moiety

The N-benzyl group, a seemingly simple structural unit, imparts a remarkable degree of versatility and efficacy to small molecules. Its prevalence in approved drugs and clinical candidates is a testament to its ability to favorably influence a compound's pharmacokinetic and pharmacodynamic properties.[2][3] The benzyl substituent can engage in crucial cation-π and hydrophobic interactions within the binding pockets of target proteins, while also serving as a versatile handle for synthetic modification to fine-tune potency, selectivity, and metabolic stability.[2][4]

This guide will delve into the core attributes of the N-benzyl scaffold, examining its role in a diverse array of therapeutic targets, from central nervous system (CNS) receptors to enzymes implicated in cancer and metabolic diseases. We will explore how strategic modifications to the benzyl ring and the parent molecule can dramatically alter biological activity, providing a roadmap for rational drug design.

Synthetic Strategies for N-Benzyl Scaffolds

The construction of N-benzyl derivatives is a well-established area of organic synthesis, with several robust and versatile methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the nature of the starting materials, the desired substitution patterns, and the overall complexity of the target molecule.

Reductive Amination: A Workhorse Reaction

One of the most common and efficient methods for the synthesis of N-benzyl compounds is reductive amination. This reaction involves the condensation of a primary or secondary amine with a benzaldehyde derivative to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination [5]

  • Reaction Setup: To a solution of the respective phenethylamine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl derivative.

Nucleophilic Substitution: A Direct Approach

Direct N-benzylation via nucleophilic substitution is another widely employed strategy. This method involves the reaction of an amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: General Procedure for N-benzylation via Nucleophilic Substitution [4]

  • Reaction Setup: Dissolve the amine substrate (1.0 eq) and a base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Benzyl Halide: Add the benzyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Specialized Synthetic Routes

Beyond these fundamental methods, more specialized synthetic routes have been developed for specific N-benzyl-containing scaffolds. For instance, the synthesis of N-benzylbenzamides can be achieved by activating a benzoic acid derivative with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacting it with a benzylamine.[6] Similarly, N-acylureas can be synthesized through the reaction of dibenzoylhydrazine carboxamide with various benzylamines.[7]

Workflow for Synthesis of N-Benzyl Derivatives

G cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution Amine_RA Amine Imine Imine/Iminium Ion Amine_RA->Imine Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Product_RA N-Benzyl Product Imine->Product_RA Reduction (e.g., NaBH4) Amine_NS Amine Product_NS N-Benzyl Product Amine_NS->Product_NS Base (e.g., K2CO3) BenzylHalide Benzyl Halide BenzylHalide->Product_NS

Caption: Key Synthetic Routes to N-Benzyl Scaffolds.

Structure-Activity Relationships (SAR) and Pharmacological Modulation

The beauty of the N-benzyl scaffold lies in its amenability to systematic structural modification, allowing for the fine-tuning of biological activity. The substituent patterns on both the benzyl ring and the core scaffold play a pivotal role in determining the compound's affinity, selectivity, and functional activity at its biological target.

Impact of Benzyl Ring Substitution

Substituents on the benzyl ring can profoundly influence a molecule's interaction with its target protein. These effects can be attributed to a combination of steric, electronic, and hydrophobic factors.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent can modulate the electron density of the aromatic ring, affecting its ability to participate in π-π stacking or cation-π interactions. For instance, in a series of N-benzyl quinolone carboxamides designed as anticancer agents, a preference for electron-donating substituents was observed, suggesting tailored interactions within the PI3Kα kinase domain.[8] Conversely, in the development of bleaching herbicides, introducing electron-withdrawing groups at the 3- or 4-positions of the benzyl ring significantly enhanced herbicidal activity.[9]

  • Positional Isomerism: The position of the substituent on the benzyl ring (ortho, meta, or para) is often critical for optimal binding. In a study of N-benzylphenethylamines as 5-HT2A/2C agonists, it was found that N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity.[5] This highlights the importance of positional optimization to achieve desired pharmacological profiles.

  • Hydrophobicity and Hydrogen Bonding: The introduction of substituents can alter the lipophilicity of the molecule, impacting its ability to cross cell membranes and access its target. Furthermore, substituents capable of forming hydrogen bonds can establish key interactions with amino acid residues in the binding pocket, thereby enhancing affinity.[8]

Modulation of the Core Scaffold

The core structure to which the N-benzyl group is attached is equally important in defining the overall pharmacological profile. The N-benzyl moiety can be appended to a wide variety of heterocyclic and acyclic scaffolds, each imparting distinct properties.

  • N-Benzylpiperidine: The N-benzyl piperidine motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, which allows for optimal stereochemical presentation for target engagement.[2][3]

  • N-Benzyl-1H-indole: The 1-benzyl-1H-indol-5-yl scaffold is a versatile template for designing anticancer agents and enzyme inhibitors.[4] The indole core provides a rigid framework, while the N-1 benzyl group contributes to hydrophobic interactions.[4]

  • N-Benzylbenzamides: This scaffold has been successfully employed in the design of dual-target ligands, such as modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[6][10]

SAR Data for N-Benzylphenethylamine 5-HT2A/2C Agonists [5]

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
5b CF₃2-Methoxy1.13.31.3110
5d CF₃2,3-Methylenedioxy1.9342.1475
6b CN2-Methoxy1.21202.5>10,000
6d CN2,3-Methylenedioxy1813044>10,000

Mechanism of Action and Therapeutic Applications

The versatility of the N-benzyl scaffold is reflected in the broad range of biological targets it can modulate, leading to diverse therapeutic applications.

Central Nervous System (CNS) Disorders

N-benzyl derivatives have shown significant promise in the treatment of various CNS disorders. For example, N-benzylphenethylamines are potent agonists of serotonin 5-HT2A/2C receptors, which are implicated in conditions such as depression, anxiety, and psychosis.[5] Additionally, N-benzylpyridinium compounds have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[11]

Oncology

The N-benzyl scaffold is a prominent feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including:

  • Enzyme Inhibition: N-benzyl-containing molecules have been designed to inhibit crucial enzymes in cancer cell signaling pathways, such as phosphatidylinositol 3-kinase (PI3Kα) and phosphatidylcholine-specific phospholipase C (PC-PLC).[8][12]

  • Microtubule Disruption: Certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have demonstrated potent antiproliferative activity by interfering with microtubule dynamics, a validated strategy in cancer chemotherapy.

  • Modulation of Signaling Pathways: N-benzyl derivatives can modulate key signaling pathways involved in cell growth and proliferation, such as the Hippo signaling pathway.[13]

Signaling Pathway Modulation by an N-Benzyl Scaffold

G NBenzyl N-Benzyl Compound PI3Ka PI3Kα NBenzyl->PI3Ka Inhibits AKT Akt PI3Ka->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by an N-Benzyl Scaffold.

Metabolic and Inflammatory Diseases

N-benzyl scaffolds have also been explored for the treatment of metabolic and inflammatory conditions. As mentioned earlier, N-benzylbenzamides have been developed as dual modulators of sEH and PPARγ, offering a potential therapeutic strategy for metabolic syndrome.[6][10] Furthermore, N-benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene carboxamide analogues have been identified as potent inhibitors of phosphodiesterase-4 (PDE4), a target for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[14]

Other Applications

The utility of the N-benzyl moiety extends beyond traditional drug discovery. For example, benzyl esters of hyaluronic acid have been used as scaffolds in tissue engineering to support the growth and regeneration of various tissues, including skin and cartilage.[15][16][17]

Conclusion and Future Perspectives

The N-benzyl scaffold continues to be a privileged and highly valuable structural motif in medicinal chemistry. Its synthetic accessibility, coupled with its profound impact on the pharmacological properties of a molecule, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more complex and diverse N-benzyl-containing scaffolds, leveraging advanced synthetic methodologies and computational modeling to design next-generation drugs with enhanced potency, selectivity, and safety profiles. The exploration of novel biological targets for N-benzyl derivatives and their application in emerging fields such as regenerative medicine will undoubtedly open new avenues for therapeutic intervention.

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Center for Biotechnology Information. [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. [Link]

  • (PDF) N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ResearchGate. [Link]

  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. National Center for Biotechnology Information. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. National Center for Biotechnology Information. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

  • Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. Sciety. [Link]

  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science. [Link]

  • Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering. National Center for Biotechnology Information. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]

  • Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering. PubMed. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. PubMed. [Link]

  • Hyaluronan Benzyl Ester as a Scaffold for Tissue Engineering. ResearchGate. [Link]

Sources

Foundational

Mechanistic Evaluation &amp; Antioxidant Potential of Novel N-benzyl Derivatives: A Technical Guide

Topic: Mechanistic Evaluation & Antioxidant Potential of Novel N-benzyl Nitrone and Triazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Evaluation & Antioxidant Potential of Novel N-benzyl Nitrone and Triazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Core Directive

The development of synthetic antioxidants has shifted from simple phenolic scavengers to complex nitrogen-containing scaffolds capable of multi-target engagement. N-benzyl derivatives —specifically N-benzyl nitrones and N-benzyl-1,2,3-triazoles —have emerged as a privileged class.[1] Their lipophilic benzyl moiety facilitates cellular membrane penetration, while the nitrogenous core acts as a potent radical trap.

This guide moves beyond basic screening. It details the structural design , synthetic pathways , and mechanistic validation (HAT vs. SET) required to characterize these novel entities. We reject rigid templates in favor of a causality-driven narrative: Structure dictates Mechanism, Mechanism dictates Protocol.

Chemical Architecture & Rational Design (SAR)

The antioxidant efficacy of N-benzyl derivatives is not random; it is a function of electronic tuning and steric positioning. The N-benzyl group serves two primary roles:

  • Lipophilic Carrier: It increases logP, enhancing transport across lipid bilayers to reach intracellular oxidative stress targets (e.g., mitochondria).[1]

  • Electronic Tuner: Substituents on the benzyl ring modulate the electron density of the active "warhead" (e.g., the nitrone oxygen or triazole ring).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR features for a high-potency N-benzyl nitrone/triazole derivative.

SAR_Analysis Core N-benzyl Scaffold (Lipophilic Anchor) Warhead Active Warhead (Nitrone/Triazole) Core->Warhead Stabilizes Activity Antioxidant Activity (Radical Scavenging) Core->Activity Membrane Permeability Warhead->Activity Spin Trapping / H-Donation Substituent Benzyl Substituents (F, OH, OMe) Substituent->Core Modulates Electronic Density Sub_Rule Rule: EDGs (-OH, -OMe) increase SET potential. EWGs (-F) enhance metabolic stability. Substituent->Sub_Rule

Figure 1: SAR Logic Flow. The N-benzyl core acts as the anchor, while substituents tune the redox potential of the active warhead.

Synthetic Pathways: A Self-Validating Workflow

To ensure reproducibility, the synthesis of these derivatives typically employs Click Chemistry (for triazoles) or Condensation (for nitrones). Below is a validated protocol for synthesizing N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, a highly active class.

Protocol 1: Modular Synthesis of N-benzyl Nitrones

Prerequisites:

  • Argon atmosphere[2]

  • Anhydrous solvents (DCM, THF)

  • TLC monitoring (Silica gel 60 F254)

Step-by-Step Methodology:

  • Aldehyde Precursor Synthesis: React propargyl bromide with appropriate benzaldehydes via nucleophilic substitution to form O-propargyl benzaldehydes.[1]

  • Click Reaction (Triazole Formation):

    • Dissolve the alkyne precursor and benzyl azide in t-BuOH/H₂O (1:1).

    • Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).[1]

    • Stir at RT for 12h. Checkpoint: The formation of the 1,4-disubstituted triazole is confirmed by the disappearance of the azide peak in IR (~2100 cm⁻¹).

  • Nitrone Condensation:

    • Dissolve the triazole-aldehyde in Ethanol.

    • Add N-benzylhydroxylamine hydrochloride (1.1 eq) and NaOAc (1.1 eq).[1]

    • Stir at RT for 15 min to 2h.

    • Purification: Recrystallize from diethyl ether/ethanol. Do not use column chromatography if the nitrone is unstable on silica.

Mechanistic Validation: HAT vs. SET

Understanding how the molecule neutralizes radicals is vital for drug design.[3]

  • HAT (Hydrogen Atom Transfer): The antioxidant donates a hydrogen atom.[4][5][6] Dominant in non-polar solvents.

  • SET (Single Electron Transfer): The antioxidant donates an electron.[4][5][7][8] Dominant in polar solvents.

Mechanistic Pathway Diagram

Mechanism_HAT_SET Antioxidant N-benzyl Derivative (Ar-OH / Nitrone) Solvent Solvent Environment Antioxidant->Solvent Radical Free Radical (R•) Radical->Solvent HAT HAT Mechanism (H• Transfer) Solvent->HAT Non-polar SET SET Mechanism (e- Transfer) Solvent->SET Polar (MeOH/H2O) Radical_Neut R-H (Neutralized) HAT->Radical_Neut Anion R- (Anion) SET->Anion Cation_Rad Ar-OH•+ (Cation Radical) SET->Cation_Rad DeProton Ar-O• (Stable Radical) Cation_Rad->DeProton -H+

Figure 2: Mechanistic bifurcation. N-benzyl derivatives often exhibit mixed mechanisms depending on the assay solvent.

Standardized Assay Protocols

To generate publication-quality data, assays must be standardized. The following protocols are optimized for N-benzyl derivatives.

Protocol 2: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Rationale: DPPH is a stable nitrogen radical. N-benzyl nitrones act as spin traps or H-donors here.[1]

  • Preparation: Prepare a 0.1 mM solution of DPPH in Methanol (purple).

  • Execution:

    • Add 100 µL of test compound (10–200 µM) to 100 µL of DPPH solution in a 96-well plate.

    • Blank: Methanol + DPPH.[9]

    • Control: Trolox or Ascorbic Acid.[4]

  • Incubation: Keep in the dark for 30 minutes at RT.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
Protocol 3: ABTS Cation Radical Decolorization (Dominant SET)

Rationale: ABTS assay works at neutral pH and is suitable for both lipophilic and hydrophilic compounds.

  • Generation: Mix 7 mM ABTS stock with 2.45 mM Potassium Persulfate (1:1). Incubate in dark for 12–16h to generate ABTS•+.

  • Dilution: Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02.

  • Execution: Add 10 µL of sample to 190 µL of diluted ABTS•+.

  • Measurement: Read Absorbance at 734 nm after 6 minutes .

Data Presentation & Interpretation

Quantitative data should be tabulated with standard deviations. Below is a representative comparison of N-benzyl derivatives based on recent literature [1][2].

Table 1: Comparative Antioxidant Activity (IC50 Values)
Compound ClassSubstituent (R)DPPH IC50 (µM)Mechanism Note
N-benzyl Nitrone 2,4-difluorophenyl25.4 ± 1.2High spin-trapping efficiency due to F-stabilization.
N-benzyl Nitrone 4-fluoro-3-methyl18.1 ± 0.9Methyl group (+I effect) enhances electron donation.
N-benzyl Nitrone Unsubstituted> 100Lacks electronic activation; poor scavenger.[1]
Trolox (Std) -12.5 ± 0.5Reference standard (Vitamin E analog).[1]

Interpretation: The presence of electron-withdrawing groups (Fluorine) on the phenyl ring attached to the triazole/nitrone core stabilizes the resulting radical adduct, while electron-donating groups (Methyl, Methoxy) enhance the initial SET step.

Conclusion

Novel N-benzyl derivatives, particularly those incorporating 1,2,3-triazole and nitrone functionalities, represent a sophisticated class of antioxidants.[1] Their activity is not merely a result of phenol-like H-donation but involves complex spin-trapping and electron-transfer mechanisms.[1] Future development should focus on:

  • Lipophilicity Optimization: Fine-tuning the N-benzyl chain for mitochondrial targeting.

  • Metabolic Stability: Using fluorine substitutions to block metabolic hotspots without compromising radical scavenging.

References

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides Source: National Institutes of Health (PMC) / Int J Mol Sci. URL:[Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays Source: MDPI (Molecules) URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays Source: MDPI (Molecules) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine via Reductive Amination

Borohydride Reduction) Abstract & Scope This protocol details the synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine (a secondary amine) via the condensation of 2-ethoxybenzaldehyde with 2-methoxyethylamine, followed by...

Author: BenchChem Technical Support Team. Date: February 2026


 Borohydride Reduction)

Abstract & Scope

This protocol details the synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine (a secondary amine) via the condensation of 2-ethoxybenzaldehyde with 2-methoxyethylamine, followed by reduction with Sodium Borohydride (NaBH


).

While Sodium Triacetoxyborohydride (STAB) is often used for direct reductive amination, this guide utilizes a stepwise NaBH


 protocol . This approach is selected for its educational value and process control: it forces the operator to validate the intermediate imine formation, ensuring high conversion and minimizing the risk of over-alkylation (tertiary amine formation) which is common when aldehyde remains present during reduction.

Target Audience: Medicinal chemists, process development scientists, and academic researchers.

Reaction Logic & Pathway

The synthesis proceeds through two distinct mechanistic phases within a single reaction vessel.

  • Condensation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon, eliminating water to form a Schiff base (imine).

  • Reduction: The imine (C=N bond) is reduced by hydride transfer to yield the stable secondary amine.[1]

Pathway Visualization

G Aldehyde 2-Ethoxybenzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine MeOH, 25°C -H₂O (Dehydration) Amine 2-Methoxyethylamine (Nucleophile) Amine->Imine MeOH, 25°C -H₂O (Dehydration) Complex Boron-Amine Complex Imine->Complex + NaBH₄ (Hydride Transfer) Product N-(2-ethoxybenzyl)- 2-methoxyethanamine Complex->Product Acidic Workup (Hydrolysis)

Figure 1: Reaction pathway demonstrating the conversion of precursors to the secondary amine via the imine intermediate.[2]

Materials & Safety Profile

Reagent Table
ComponentRoleMW ( g/mol )Equiv.Density (g/mL)Notes
2-Ethoxybenzaldehyde Precursor A150.171.01.08Electrophile. Store under inert gas.
2-Methoxyethylamine Precursor B75.111.10.86Nucleophile. Volatile & Corrosive.
Methanol (Anhydrous) Solvent32.04N/A0.79Solvent of choice for imine formation.
Sodium Borohydride Reductant37.831.5N/AReacts violently with acids/water.
Magnesium Sulfate Drying Agent120.37N/AN/AUsed to sequester water during imine formation (Optional).
Critical Safety Hazards (E-E-A-T)
  • 2-Methoxyethylamine: This is a primary aliphatic amine. It is highly flammable and causes severe skin burns and eye damage.[3] Handle only in a fume hood. Its volatility means it can easily escape containment if not kept cold.

  • Sodium Borohydride (NaBH

    
    ):  Liberates flammable hydrogen gas upon contact with protic solvents (like methanol) or acids. Ventilation is mandatory. 
    
  • Exotherm Control: The reduction step is exothermic. Uncontrolled addition can lead to solvent boiling and runaway hydrogen evolution.

Experimental Protocol

Phase 1: Imine Formation (The "Checkpoint")

Rationale: We pre-form the imine to ensure the aldehyde is consumed. If aldehyde remains when the reducing agent is added, it reduces to the alcohol (impurity) or reacts with the product to form a tertiary amine (dimer).[4]

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Charging: Add 2-Ethoxybenzaldehyde (10.0 mmol, 1.50 g) to the flask.

  • Solvation: Dissolve in Methanol (anhydrous, 30 mL).

    • Note: Ethanol can be used, but Methanol usually offers faster reaction rates for imine formation.

  • Amine Addition: Add 2-Methoxyethylamine (11.0 mmol, 0.83 g, ~0.96 mL) dropwise.

    • Optimization: Add 2 g of anhydrous MgSO

      
       or 3Å Molecular Sieves to the flask. This scavenges the water produced, driving the equilibrium toward the imine (Le Chatelier’s principle).
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Validation (Self-Validating Step):

    • Perform TLC (Silica, 20% EtOAc/Hexane).

    • Observation: The aldehyde spot (high R

      
      ) should disappear. A new, lower R
      
      
      
      spot (imine) may appear, though imines often streak.
    • Go/No-Go: Do not proceed to reduction until the aldehyde is >95% consumed. If aldehyde persists, heat to reflux for 1 hour.

Phase 2: Reduction

Rationale: NaBH


 is added after imine formation to selectively reduce the C=N bond.
  • Cooling: Cool the reaction mixture to 0°C (Ice bath).

  • Addition: Add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes.

    • Caution: Vigorous bubbling (H

      
      ) will occur. Do not cap the flask tightly.
      
  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 12 hours (overnight) to ensure complete reduction.

  • Quench: Carefully add 10 mL of water followed by 10 mL of 1M HCl. Stir for 15 minutes.

    • Mechanism:[2][4][5] This destroys excess hydride and hydrolyzes the borate-amine complexes.

Phase 3: Workup & Isolation

Rationale: Acid-base extraction leverages the basicity of the amine to separate it from neutral organic impurities (like unreacted aldehyde or alcohol byproducts).

  • Acid Wash: The mixture is currently acidic (pH < 2). Wash with Dichloromethane (DCM, 2 x 20 mL).

    • Logic: The product is protonated (salt form) and stays in the aqueous layer . The DCM removes neutral impurities. Discard the organic (DCM) layer.

  • Basification: Basify the aqueous layer to pH > 12 using 4M NaOH or NaOH pellets (with cooling).

    • Observation: The solution will become cloudy/milky as the freebase amine oils out.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

    • Logic: The product is now neutral and moves to the organic layer .

  • Drying: Combine organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Salt Formation (Optional but Recommended)

The freebase amine is likely an oil and prone to oxidation. Converting to the Hydrochloride salt yields a stable solid.

  • Dissolve the crude oil in a minimal amount of dry diethyl ether or isopropanol.

  • Add HCl (solution in dioxane or ether) dropwise until precipitation ceases.

  • Filter the white solid and dry under vacuum.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure water scavenging (MgSO

) was used; extend Phase 1 time.
Tertiary Amine Impurity "Over-alkylation"Aldehyde was not fully consumed before reduction. Use excess amine (1.2 eq) next time.
Product is Colored (Yellow/Brown) OxidationAmines oxidize in air. Distill under vacuum or convert to HCl salt immediately.
Emulsion during Extraction Surfactant effectAdd Brine (saturated NaCl) to the aqueous layer to break the emulsion.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

  • PubChem. (n.d.).[5][9][10] "Compound Summary: N-Benzyl-2-(2-methoxyphenoxy)ethylamine" (Structural Analog Data). National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Imine mechanism).
  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

Sources

Application

Application Notes and Protocols for N-(2-ethoxybenzyl)-2-methoxyethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction and Overview N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine featuring a unique combination of structural motifs: a 2-ethoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine featuring a unique combination of structural motifs: a 2-ethoxybenzyl group and a 2-methoxyethyl group attached to the nitrogen atom. While specific literature on this compound is emerging, its structural analogy to well-studied reagents suggests significant potential as a versatile building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and heterocyclic scaffolds relevant to medicinal chemistry.

The presence of the N-benzyl group, substituted with an ethoxy moiety, suggests its utility as both a directing group and a protecting group that can be readily cleaved under specific conditions.[1] The 2-methoxyethyl substituent can influence the molecule's solubility, reactivity, and potential for chelation. This document provides a detailed guide to the proposed applications of N-(2-ethoxybenzyl)-2-methoxyethanamine, drawing on established methodologies for structurally related compounds to provide robust starting protocols for research and development.

Key Structural Features and Synthetic Potential

The reactivity of N-(2-ethoxybenzyl)-2-methoxyethanamine is primarily dictated by the secondary amine and the nature of its substituents.

  • Secondary Amine: The nitrogen atom is nucleophilic and can participate in a wide range of classical amine reactions, including alkylation, acylation, and sulfonylation.

  • N-(2-ethoxybenzyl) Group: This group is analogous to the widely used N-benzyl protecting group. The ortho-ethoxy substituent may modulate the electronic properties and steric environment of the benzyl group, potentially influencing the outcomes of reactions at the nitrogen center or on the aromatic ring. The N-benzyl bond is susceptible to cleavage under acidic conditions, a common method for deprotection.[1]

  • N-(2-methoxyethyl) Group: This group enhances the polarity of the molecule and provides an additional ether linkage that could participate in metal coordination, potentially influencing the stereoselectivity of certain reactions.

The combination of these features makes N-(2-ethoxybenzyl)-2-methoxyethanamine a promising candidate for applications in heterocyclic synthesis and as a key intermediate in the synthesis of pharmacologically active compounds.[2][3]

Proposed Application: Synthesis of N-(2-ethoxybenzyl)pyrrolidines via [3+2] Cycloaddition

A significant potential application of N-(2-ethoxybenzyl)-2-methoxyethanamine is in the synthesis of substituted pyrrolidines through a [3+2] cycloaddition reaction. This strategy is based on the well-documented use of analogous N-benzyl amines, which can be converted in situ to reactive azomethine ylides.[4] The azomethine ylide then undergoes cycloaddition with a suitable dipolarophile (e.g., an alkene) to furnish the pyrrolidine ring system.

Proposed Reaction Mechanism

The proposed pathway involves the in situ generation of an N-(2-ethoxybenzyl) azomethine ylide. This can be conceptually achieved through the formation of an intermediate iminium ion, followed by deprotonation. The resulting ylide then reacts with a dipolarophile to form the five-membered heterocyclic ring.[4]

Azomethine Ylide Formation and Cycloaddition cluster_0 Ylide Generation cluster_1 Cycloaddition Start N-(2-ethoxybenzyl)-2-methoxyethanamine Iminium Iminium Ion Intermediate Start->Iminium Ylide Azomethine Ylide Iminium->Ylide Product N-(2-ethoxybenzyl)pyrrolidine Dipolarophile Alkene Dipolarophile Dipolarophile->Product

Caption: Proposed pathway for pyrrolidine synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-(2-ethoxybenzyl)pyrrolidines

This protocol is a generalized starting point and should be optimized for specific substrates.

Materials:

  • N-(2-ethoxybenzyl)-2-methoxyethanamine

  • Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)

  • Dipolarophile (e.g., maleimide, acrylate, or styrene derivative)

  • Acid catalyst (e.g., trifluoroacetic acid, Lewis acids like AgOAc/DBU)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottomed flask under an inert atmosphere, add N-(2-ethoxybenzyl)-2-methoxyethanamine (1.0 eq).

  • Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add the dipolarophile (1.1-1.5 eq) to the reaction mixture.

  • Initiate the reaction by adding the acid catalyst (catalytic amount, e.g., 10 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-ethoxybenzyl)pyrrolidine.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The formation of the azomethine ylide is sensitive to moisture, which can hydrolyze the iminium intermediate.

  • Inert Atmosphere: Prevents potential oxidation of the starting materials and intermediates.

  • Catalyst: An acid catalyst is often necessary to promote the formation of the iminium ion. The choice of catalyst can influence reaction rates and yields.

  • Temperature: Optimization of temperature is crucial. Higher temperatures may be required for less reactive dipolarophiles but could also lead to side reactions or degradation.[1]

Application as a Building Block in Pharmaceutical Synthesis

The N-(2-ethoxybenzyl)-2-methoxyethanamine scaffold can be found in precursors to various pharmacologically active molecules. For instance, related secondary amines are key intermediates in the synthesis of drugs like carvedilol.[5] The title compound can be utilized in similar synthetic strategies.

Protocol: Reductive Amination for the Synthesis of Tertiary Amines

This protocol describes a general method for the synthesis of more complex tertiary amines starting from N-(2-ethoxybenzyl)-2-methoxyethanamine and an appropriate aldehyde or ketone.

Materials:

  • N-(2-ethoxybenzyl)-2-methoxyethanamine

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., Methanol, Ethanol, or Dichloromethane)

Procedure:

  • Dissolve N-(2-ethoxybenzyl)-2-methoxyethanamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl), being cautious of gas evolution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary amine by column chromatography or distillation.

Reductive_Amination_Workflow Start Mix Amine and Aldehyde/Ketone Imine_Formation Imine/Iminium Formation (1-2h at RT) Start->Imine_Formation Reduction Add Reducing Agent (0°C to RT) Imine_Formation->Reduction Workup Aqueous Quench & Extraction Reduction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Purified Tertiary Amine Purification->Product

Caption: Workflow for reductive amination.

Stability and Handling

Based on data for the analogous N-benzyl-2-methoxyethanamine, the primary stability concern for N-(2-ethoxybenzyl)-2-methoxyethanamine is its degradation under acidic conditions.[1]

  • Acidic Conditions: The N-benzyl group is susceptible to cleavage in the presence of strong acids, which can be accelerated by heat. The likely degradation products would be toluene substituted with an ethoxy group and 2-methoxyethanamine.

  • Neutral and Basic Conditions: The compound is expected to be relatively stable under neutral and basic conditions.

  • Storage: To ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and strong oxidizing agents.[1]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the [3+2] cycloaddition reaction to serve as a benchmark for optimization studies.

EntryDipolarophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1N-PhenylmaleimideTFA (10)Toluene801285
2Methyl AcrylateAgOAc/DBU (10)THF652470
3StyreneTFA (10)Toluene1101855

Conclusion

N-(2-ethoxybenzyl)-2-methoxyethanamine is a promising and versatile building block for organic synthesis. Its structural features allow for its proposed use in the construction of valuable N-heterocyclic scaffolds, such as pyrrolidines, via azomethine ylide-based [3+2] cycloaddition reactions. Furthermore, it serves as a valuable secondary amine for the synthesis of more complex molecules through standard transformations like reductive amination. The protocols and data presented here, derived from well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of this reagent in both academic and industrial settings.

References

  • Vertex AI Search. (2026, January 24). Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for N-benzyl-2-methoxyethanamine in Heterocyclic Synthesis.
  • Guidechem. (2024, October 9).
  • PubMed. (2021, August 10).
  • Google P
  • Benchchem. (2025). N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions.
  • PMC. (2018, January 3). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines.
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • TSI Journals. (2010, January 5). Organic CHEMISTRY.
  • University of New Hampshire. (n.d.). Here is the Original File.
  • Amanote Research. (1993). A New Synthesis of N-Alkoxy-2-Ethoxyarylacetamides.
  • PubChem. N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250.
  • PMC. N-(2-Ethoxyphenyl)formamide.
  • PubMed. (2016, October 15). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)
  • Shree Ganesh Remedies Limited. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8.
  • PMC. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
  • CORE. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a.
  • SpringerLink. Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper.
  • Thoreauchem. N-(4-ethoxybenzyl)-2-methoxyethanamine hydrochloride-827328-67-6.
  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • DTIC. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups.
  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.

Sources

Method

Application Note: Precision Synthesis of N-Benzylpyrrolidines via [3+2] Cycloaddition

Executive Summary The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril) and chiral organocatalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril) and chiral organocatalysts. N-benzylpyrrolidines, in particular, are critical intermediates because the benzyl group serves as a versatile protecting group that can be orthogonally removed or functionalized.

This guide details the [3+2] cycloaddition of azomethine ylides , the most convergent and atom-economical method for constructing highly substituted N-benzylpyrrolidines. Unlike linear cyclization methods, this protocol allows for the simultaneous formation of two C-C bonds and up to four stereocenters in a single step. We present a robust thermal decarboxylative protocol for general synthesis and an advanced catalytic asymmetric protocol for stereocontrolled applications.

Mechanistic Insight & Logic

The reaction proceeds via the formation of an azomethine ylide , a 1,3-dipole, which undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkene).

The Azomethine Ylide Trajectory

In the context of N-benzylpyrrolidine synthesis, the ylide is most conveniently generated in situ via the decarboxylative condensation of N-benzylamino acids (e.g., N-benzylglycine) with aldehydes.

  • Condensation: N-benzylglycine reacts with an aldehyde (typically paraformaldehyde or an aromatic aldehyde) to form an oxazolidin-5-one intermediate or an iminium ion.

  • Decarboxylation: Thermal elimination of CO₂ generates the reactive azomethine ylide dipole.

  • Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile) via a concerted, suprafacial transition state.[1]

Stereochemical Control (Endo vs. Exo)

The stereochemical outcome is governed by Secondary Orbital Interactions (SOI).

  • Endo-selectivity: Generally favored due to attractive interactions between the dipole and the π-system of the dipolarophile substituents (especially carbonyls).

  • Exo-selectivity: Can be promoted by steric hindrance or specific Lewis Acid catalysts that block the endo-face.

Mechanistic Pathway Visualization

AzomethineMechanism Precursors N-Benzylglycine + Aldehyde Iminium Iminium/Oxazolidinone Intermediate Precursors->Iminium Condensation (-H2O) Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide Thermal Decarboxylation CO2 CO2 (Gas) Iminium->CO2 Loss TS Concerted Transition State (Endo/Exo) Ylide->TS + Dipolarophile (Alkene) Product N-Benzylpyrrolidine TS->Product Cyclization

Figure 1: Mechanistic pathway for the decarboxylative generation of azomethine ylides and subsequent [3+2] cycloaddition.

Experimental Protocols

Protocol A: Thermal Decarboxylative Cycloaddition (General Purpose)

Best for: Rapid library generation, racemic scaffolds, and robust synthesis without expensive catalysts.

Reagents:

  • Amine: N-Benzylglycine (Sarcosine analog) [1.0 equiv]

  • Aldehyde: Paraformaldehyde (for unsubstituted C2/C5) or Aromatic Aldehyde [1.2 equiv]

  • Dipolarophile: N-Methylmaleimide, Acrylate, or Nitrostyrene [1.0 - 1.2 equiv]

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional, but recommended for scale >1g to remove water).

  • Charging: Add N-benzylglycine (1.0 mmol, 165 mg) and Paraformaldehyde (1.2 mmol, 36 mg) to the flask.

  • Solvent: Add anhydrous Toluene (10 mL, 0.1 M concentration). Note: Concentration affects rate; 0.1 M - 0.2 M is optimal.

  • Dipolarophile Addition: Add the alkene (e.g., N-Methylmaleimide, 1.0 mmol, 111 mg) in one portion.

  • Reaction: Attach a reflux condenser under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux (110 °C) .

    • Observation: Evolution of CO₂ bubbles indicates ylide formation.

  • Monitoring: Monitor via TLC (SiO₂, Hexane/EtOAc 7:3). The reaction is typically complete in 2–4 hours .

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove polymeric aldehyde residues. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • Visual: The reaction mixture often turns light yellow/orange upon ylide formation.

  • NMR: Disappearance of the alkene protons and appearance of the pyrrolidine ring protons (typically 3.0–4.5 ppm region) confirms cyclization.

Protocol B: Ag(I)-Catalyzed Asymmetric Cycloaddition (Advanced)

Best for: Enantioselective synthesis requiring defined stereochemistry.

Reagents:

  • Precursor: N-Benzylidene glycine methyl ester (Imino ester)

  • Catalyst: AgOAc (3-5 mol%) + Chiral Phosphine Ligand (e.g., Fesulphos or Walphos)

  • Base: Et₃N or DIPEA (10 mol%)

  • Solvent: THF or DCM at -20 °C to RT.

Workflow:

  • Complexation: Stir AgOAc and Ligand in THF for 30 mins to form the active chiral Lewis Acid complex.

  • Addition: Add the imino ester and base. Stir for 10 mins to generate the N-metallated azomethine ylide.

  • Cycloaddition: Add the dipolarophile at low temperature (-20 °C) to maximize enantioselectivity.

  • Quench: Filter through silica and concentrate.

Optimization & Data Presentation

The efficiency of the [3+2] cycloaddition is highly sensitive to the electronic nature of the dipolarophile and the solvent polarity.

Table 1: Substrate Scope & Yield Optimization (Thermal Protocol)
Dipolarophile ClassSpecific SubstrateElectronic CharacterYield (%)Endo:Exo RatioNotes
Maleimides N-MethylmaleimideHighly Electron-Deficient (Cyclic)85 - 95% >95:5Fastest reaction (<1h). High endo selectivity due to strain.
Acrylates Methyl AcrylateElectron-Deficient (Acyclic)70 - 80%60:40Slower; requires longer reflux. Mixture of isomers common.
Nitroalkenes

-Nitrostyrene
Electron-Deficient75 - 85%80:20Good yields; nitro group is a versatile handle for further reduction.
Fumarates Dimethyl FumarateDisubstituted (Sym)65 - 75%>90:10Excellent diastereocontrol due to symmetry.
Simple Alkenes 1-HexeneUnactivated< 10%N/ANot suitable for standard thermal protocol. Requires HOMO-activation.
Table 2: Solvent & Condition Screening
SolventBoiling Point (°C)Reaction TimeOutcomeRecommendation
Toluene 1102-4 hOptimal Standard choice. Good solubility, high temp promotes decarboxylation.
Benzene 806-12 hGoodAvoid due to toxicity unless temp sensitivity requires <100°C.
DMF 1531-2 hVariableCan lead to side reactions/polymerization. Harder to remove.
Ethanol 7812-24 hPoorProtic solvents can quench the ylide or interfere with H-bonding TS.

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Flame-dry flask, N2 atm Solvent: Anhydrous Toluene Reactants Step 2: Add Reactants N-Benzylglycine + Aldehyde + Dipolarophile Setup->Reactants Reflux Step 3: Reflux (110°C) Monitor CO2 evolution Time: 2-4 Hours Reactants->Reflux Check Step 4: TLC Check (Hex/EtOAc 7:3) Is Alkene consumed? Reflux->Check Check->Reflux No (Continue Heating) Workup Step 5: Workup Cool -> Celite Filtration -> Concentration Check->Workup Yes Purify Step 6: Flash Chromatography Isolate N-Benzylpyrrolidine Workup->Purify

Figure 2: Operational workflow for the thermal synthesis of N-benzylpyrrolidines.

Scope and Limitations (Troubleshooting)

  • Moisture Sensitivity: While the thermal generation of ylides is relatively robust, excessive water can hydrolyze the iminium intermediate before ylide formation. Always use anhydrous solvents.

  • Regioselectivity: With unsymmetrical dipolarophiles (e.g., acrylates), regioselectivity is governed by FMO coefficients. Generally, the electron-withdrawing group of the alkene ends up at C-3 or C-4 depending on the specific substitution of the ylide.

  • Reversibility: The [3+2] cycloaddition can be reversible (retro-cycloaddition) at very high temperatures (>140 °C). Do not overheat; stop the reaction once the starting material is consumed.

  • Steric Bulk: Extremely bulky aldehydes (e.g., mesitylaldehyde) may hinder the initial condensation step, requiring acid catalysis (p-TsOH) to drive imine formation.

References

  • General Review on [3+2] Cycloaddition: Adrio, J., & Carretero, J. C. (2014).[2] "Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications, 50, 12434–12446.[2]

  • Thermal Decarboxylative Protocol: Tsuge, O., Kanemasa, S., Ohe, M., & Yorozu, K. (1987). "Decarboxylative azomethine ylide generation from N-benzylglycine and its cycloaddition." Bulletin of the Chemical Society of Japan, 60(11), 4067-4078.

  • Ag(I) Catalyzed Asymmetric Synthesis: Longmire, J. M., Wang, B., & Zhang, X. (2002). "Asymmetric [3+2] Cycloaddition of Azomethine Ylides Catalyzed by Silver(I) Complexes." Journal of the American Chemical Society, 124(45), 13400–13401.

  • Flow Chemistry Applications: Chorghade, R., et al. (2013). "[3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions." Beilstein Journal of Organic Chemistry, 9, 2328–2336.

  • Mechanism & FMO Theory: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.

Sources

Application

Application Note: Advanced NMR Characterization of N-Benzyl Amines

Abstract The N-benzyl amine moiety is a ubiquitous pharmacophore and protecting group in medicinal chemistry. However, its characterization is frequently complicated by proton exchange broadening, rotameric existence, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzyl amine moiety is a ubiquitous pharmacophore and protecting group in medicinal chemistry. However, its characterization is frequently complicated by proton exchange broadening, rotameric existence, and magnetic inequivalence induced by chiral centers. This application note provides a definitive guide to characterizing N-benzyl amines, moving beyond basic 1D assignment to advanced 2D structural proof and dynamic NMR techniques.

Theoretical Foundation & Spectral Fingerprint

The Benzylic Anchor

The N-benzyl group serves as a spectroscopic "anchor." Its signals are distinct and predictable, allowing researchers to quickly assess the chemical environment of the attached nitrogen.

NucleusSignalTypical Range (

ppm)
Multiplicity & Characteristics

H
Benzylic

3.5 – 4.5Singlet: In achiral, unrestricted environments.AB Quartet: In chiral molecules or if rotation is restricted (diastereotopic protons).

H
Amine

1.5 – 4.0Broad/Variable: Highly dependent on solvent, concentration, and H-bonding. Often invisible in

due to rapid exchange.

H
Aromatic Ring7.1 – 7.5Multiplet: Often appears as a broad "hump" or overlapping multiplets.

C
Benzylic

50 – 60Positive (red/up) in DEPT-135/HSQC (edited).

C
Ipso Carbon135 – 140Quaternary: Key correlation point for HMBC.
The "Invisible" Nitrogen Challenge

The nitrogen atom (


N, 

) has a quadrupole moment that facilitates rapid relaxation, often broadening the attached proton signal to the point of invisibility. Furthermore, trace acid in

catalyzes proton exchange (

), collapsing coupling information.

Sample Preparation Strategy

Critical Directive: The choice of solvent is not merely about solubility; it is a tool to control proton exchange rates.

Protocol A: Solvent Selection Matrix
SolventPropertyUse CaseMechanism

Non-polar, often acidicRoutine screeningPoor for NH: Rapid exchange often washes out NH signals and H-N-C-H couplings.

Polar aprotic, H-bond acceptorStructural Proof Best for NH: Strong H-bonding stabilizes the NH proton, slowing exchange. NH often appears as a sharp triplet (primary) or doublet (secondary).

Polar proticExchange studiesNH Erasure: Rapidly exchanges NH to ND, removing the signal entirely. Used to simplify crowded spectra.
Protocol B: The " Shake" (Self-Validating Step)

To confirm the identity of an amine proton:

  • Acquire a standard

    
    H spectrum in 
    
    
    
    or
    
    
    .
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously for 10 seconds and allow phases to separate (if in

    
    ) or mix (if in 
    
    
    
    ).
  • Re-acquire. Validation: The specific disappearance of a signal confirms it as exchangeable (-NH, -OH).

Experimental Workflow

Diagram 1: Characterization Logic Flow

This workflow ensures no structural ambiguity remains.

NMR_Workflow Start Sample: N-Benzyl Amine Derivative Solvent Solvent Selection: DMSO-d6 (Preferred for Structure) CDCl3 (Routine) Start->Solvent OneD 1D Acquisition: 1H (16 scans) + 13C/DEPT (256+ scans) Solvent->OneD Check Are Benzylic Protons a Singlet? OneD->Check Yes Yes: Achiral/Free Rotation Check->Yes Standard No No: AB Quartet Check->No Complex HSQC 2D HSQC: Confirm C-H Connectivity Yes->HSQC Chiral Chiral Induction or Restricted Rotation No->Chiral Chiral->HSQC HMBC 2D HMBC: Prove N-C Connectivity via Ipso Carbon HSQC->HMBC

Caption: Logical decision tree for N-benzyl amine characterization. Yellow nodes indicate decision points regarding chirality or conformers.

Advanced 2D Characterization Protocols

HMBC: The Gold Standard for Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only definitive way to link the benzyl group to the rest of the molecule across the nitrogen "bridge," especially since the nitrogen itself is NMR-silent in standard experiments.

The Connectivity Bridge:

  • Correlation A: Benzylic protons (

    
    ) 
    
    
    
    Ipso Carbon of the phenyl ring (
    
    
    or
    
    
    ).
  • Correlation B: Benzylic protons (

    
    ) 
    
    
    
    Carbon adjacent to Nitrogen on the other side (
    
    
    ).

Experimental Setup:

  • Optimization: Standard HMBC is optimized for

    
    .
    
  • Expert Tip: If correlations are weak (due to geometry), re-run optimized for

    
    . This enhances detection of long-range couplings through the heteroatom.
    
Diagram 2: HMBC Connectivity Logic

Visualizing the critical correlations required to prove the structure.

HMBC_Connectivity cluster_legend Legend Phenyl Phenyl Ring (Ipso Carbon) BenzylH Benzylic H (Source) BenzylH->Phenyl 2J/3J (Strong) Nitrogen Nitrogen (Bridge) BenzylH->Nitrogen Silent SideChain Side Chain Carbon BenzylH->SideChain 3J (Critical Proof) Key1 Observed HMBC Correlation

Caption: HMBC correlations. The yellow arrow (3J) is the critical link connecting the benzyl group to the rest of the amine scaffold.

Handling Complexity: Rotamers and Chirality[1]

The AB Quartet (Chiral Centers)

If the N-benzyl amine is attached to a chiral center (or if the nitrogen is quaternary/chiral), the benzylic protons (


) become diastereotopic . They are chemically non-equivalent.
  • Observation: Instead of a singlet at ~3.8 ppm, you observe two doublets (roofing effect) with a large geminal coupling (

    
    ).
    
  • Action: Do not integrate as two separate impurities. Integrate the entire region (2H total).

Rotamers (Restricted Rotation)

Tertiary N-benzyl amines (especially amides or carbamates) often exhibit restricted rotation around the N-C(O) bond.

  • Observation: Two distinct sets of signals for the same molecule (e.g., two benzyl singlets in a 60:40 ratio).

  • Validation Protocol (Variable Temperature - VT NMR):

    • Acquire spectrum at 25°C (Split signals observed).

    • Heat probe to 50°C, then 75°C.

    • Result: Signals will broaden and eventually coalesce into a single sharp average set as the rotation rate exceeds the NMR timescale. This proves they are dynamic rotamers, not impurities.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for chemical shifts and coupling constants).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Mestrelab Research. qNMR: Purity Determination. (Protocol for internal standard selection). Available at: [Link]

  • Bifulco, G., et al. Quantum Mechanical Calculation of NMR Chemical Shifts. (Advanced assignment validation). Chem. Rev. 2007, 107, 3731–3778. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Purification of N-(2-ethoxybenzyl)-2-methoxyethanamine

Welcome to the technical support center for the purification of N-(2-ethoxybenzyl)-2-methoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-ethoxybenzyl)-2-methoxyethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the purification of this secondary amine. Drawing upon established principles of organic chemistry and extensive field experience, this document aims to be a practical resource for overcoming common purification hurdles.

Introduction: Understanding the Molecule and its Synthesis

N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine typically synthesized via the reductive amination of 2-ethoxybenzaldehyde with 2-methoxyethanamine. This reaction is a cornerstone of amine synthesis, but like any chemical transformation, it is not without its challenges, particularly concerning the isolation and purification of the desired product.[1][2] Impurities can arise from unreacted starting materials, the intermediate imine, or side-reactions, making a robust purification strategy essential.

This guide provides a structured approach to troubleshooting these challenges, focusing on the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale & Key Considerations
Molecular Weight 223.31 g/mol Calculated from the molecular formula C13H21NO2.
Boiling Point > 200 °C at atmospheric pressureHigh boiling point is expected due to the molecular weight and polar functional groups. Vacuum distillation is recommended.[3][4]
pKa (of the conjugate acid) 8.5 - 9.5The basicity of the secondary amine is influenced by the electron-donating ethoxy group on the benzyl ring. This pKa is crucial for acid-base extraction.[5][6][7][8][9]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Moderately soluble in water.The benzyl and ethoxy groups confer organic solubility, while the amine and ether functionalities provide some water solubility.[6][10][11][12][13]

Common Purification Challenges & Troubleshooting

This section addresses specific issues you may encounter during the purification of N-(2-ethoxybenzyl)-2-methoxyethanamine in a question-and-answer format.

FAQ 1: My reaction mixture is a complex mess. What are the likely impurities?

Answer: The primary impurities in a reductive amination reaction typically include:

  • Unreacted 2-ethoxybenzaldehyde: The starting aldehyde.

  • Unreacted 2-methoxyethanamine: The starting primary amine.

  • The intermediate imine: Formed from the condensation of the aldehyde and amine before reduction.

  • Over-alkylated tertiary amine: Where the product secondary amine reacts with another molecule of 2-ethoxybenzaldehyde.

  • 2-ethoxybenzyl alcohol: From the reduction of the starting aldehyde.

The presence of these impurities can be influenced by reaction conditions such as stoichiometry, temperature, and the choice of reducing agent.[14]

FAQ 2: I'm having trouble with my acid-base extraction. The yield is low, or I'm getting emulsions.

Answer: Acid-base extraction is a powerful technique for purifying amines.[11][12][15][16] Here’s how to troubleshoot common issues:

  • Low Yield:

    • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is appropriate. For extracting the amine into the aqueous layer, the pH should be at least 2 units below the predicted pKa of the amine (i.e., pH < 6.5). For back-extraction into the organic layer, the pH should be at least 2 units above the pKa (i.e., pH > 11.5). Use a pH meter or pH paper to verify.

    • Insufficient Extractions: Perform multiple extractions (at least 3) with smaller volumes of the acidic or basic solution and the organic solvent to ensure complete transfer of the amine.

    • Salt Formation: When back-extracting the free amine, ensure complete deprotonation. If the amine salt is partially soluble in the organic phase, this can lead to loss of product.

  • Emulsion Formation:

    • Cause: Emulsions are common when dealing with amines and can be caused by vigorous shaking or the presence of surfactants.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.

      • Gently swirl or rock the separatory funnel instead of shaking vigorously.

      • Allow the mixture to stand for a longer period.

      • If the emulsion persists, filter the mixture through a pad of Celite.

Troubleshooting Workflow for Acid-Base Extraction

start Start: Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM or EtOAc) start->dissolve wash_acid Wash with Dilute Acid (e.g., 1M HCl) dissolve->wash_acid troubleshoot_emulsion Emulsion Forms? wash_acid->troubleshoot_emulsion separate_layers Separate Layers aqueous_layer Aqueous Layer (Contains Amine Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Neutral Impurities) separate_layers->organic_layer basify Basify Aqueous Layer (e.g., with 2M NaOH to pH > 11.5) aqueous_layer->basify back_extract Back-extract with Organic Solvent basify->back_extract dry_concentrate Dry and Concentrate Organic Layer back_extract->dry_concentrate troubleshoot_yield Low Yield? dry_concentrate->troubleshoot_yield purified_amine Purified Amine troubleshoot_emulsion->separate_layers No add_brine Add Brine / Centrifuge troubleshoot_emulsion->add_brine Yes add_brine->wash_acid troubleshoot_yield->purified_amine No check_ph Check pH / Increase Number of Extractions troubleshoot_yield->check_ph Yes check_ph->wash_acid start Start: Crude Amine tlc_silica TLC on Silica Gel start->tlc_silica streaking Streaking? tlc_silica->streaking add_base_tlc Add Et3N to Mobile Phase streaking->add_base_tlc Yes good_sep_tlc Good Separation? streaking->good_sep_tlc No add_base_tlc->tlc_silica column_silica Column on Silica with Et3N in Eluent good_sep_tlc->column_silica Yes try_alumina Try Alumina or Amine-Silica TLC good_sep_tlc->try_alumina No purified_product Purified Product column_silica->purified_product column_alt Column on Alumina or Amine-Silica try_alumina->column_alt column_alt->purified_product

Sources

Optimization

Technical Support Center: Synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine

Topic: Yield Optimization & Troubleshooting for Reductive Amination Target Molecule: N-(2-ethoxybenzyl)-2-methoxyethanamine Audience: Organic Chemists, Process Development Scientists Executive Summary & Chemical Context[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Reductive Amination Target Molecule: N-(2-ethoxybenzyl)-2-methoxyethanamine Audience: Organic Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the technical support hub for the synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine . This secondary amine is synthesized via the reductive amination of 2-ethoxybenzaldehyde and 2-methoxyethanamine .

The Core Challenge: While reductive amination is a standard transformation, this specific substrate presents two distinct challenges that often cap yields at 40-60%:

  • Steric & Electronic Deactivation: The ortho-ethoxy group on the benzaldehyde provides steric hindrance and electron donation (via resonance), rendering the carbonyl carbon less electrophilic. This slows the rate-determining step: imine formation.

  • Competitive Over-Alkylation: The product is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine side-product (bis-alkylation).

This guide provides an optimized "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB) and a "Rescue Protocol" using Titanium(IV) Isopropoxide for stubborn reactions.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for general synthesis. High selectivity, mild conditions.[1][2]

Reagents:

  • Aldehyde: 2-Ethoxybenzaldehyde (1.0 equiv)

  • Amine: 2-Methoxyethanamine (1.2 - 1.4 equiv ) — Critical: Excess amine suppresses over-alkylation.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv)

Workflow:

  • Imine Equilibrium: Dissolve the aldehyde and amine in DCE under Nitrogen. Add Acetic Acid.[3][1][2][4][5] Stir for 30-60 minutes at Room Temperature (RT).

    • Why? STAB is mild.[1][4] Giving the imine a "head start" ensures the reductant acts on the imine, not the aldehyde.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (H2 gas).

  • Duration: Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 20 minutes to quench borate complexes.

Protocol B: The "Rescue Protocol" (Ti(OiPr)4 Method)

Use this if Protocol A yields <50% or if unreacted aldehyde persists.

Reagents:

  • Lewis Acid: Titanium(IV) Isopropoxide (1.2 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Neat (Step 1) / Methanol (Step 2)

Workflow:

  • Dehydrative Complexation: Mix Amine (1.2 equiv) and Aldehyde (1.0 equiv) neat (no solvent). Add Ti(OiPr)4 carefully.

  • Stir: Stir the viscous mixture for 1 hour at RT.

    • Mechanism:[6][4][7][8] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium to completion.

  • Dilution: Dilute with anhydrous Methanol.

  • Reduction: Cool to 0°C. Add NaBH4 portion-wise (Caution: Exothermic).

  • Workup (Critical): Quench with 1N NaOH (not water, or you get a titanium gel mess). Filter the white TiO2 precipitate through Celite.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathways Aldehyde 2-Ethoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine Equilibrium (Slowed by ortho-ethoxy) Alcohol Impurity A: 2-Ethoxybenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Imine formation is incomplete) Amine 2-Methoxyethanamine Amine->Imine Equilibrium (Slowed by ortho-ethoxy) Product Target Secondary Amine (N-(2-ethoxybenzyl)-...) Imine->Product Reduction (STAB/NaBH4) Product->Imine + Aldehyde Tertiary Impurity B: Tertiary Amine (Bis-alkyl) Product->Tertiary Over-Alkylation (If Amine is limiting)

Caption: Figure 1. Competitive reaction pathways. Green path represents the desired flow. Red dashed paths indicate yield-loss mechanisms.

Troubleshooting Guide (Q&A)

Issue 1: "I have a large spot on TLC that corresponds to the alcohol, not the amine."

Diagnosis: Direct reduction of the aldehyde.[2][4] Cause: The reducing agent attacked the aldehyde before it could convert to the imine. This is common when using NaBH4 without a sufficient pre-stirring period, or because the ortho-ethoxy group is sterically hindering imine formation. Solution:

  • Switch to STAB (Protocol A): It is less reactive toward aldehydes than imines.

  • Use a Dehydrating Agent: Add activated 4Å Molecular Sieves or MgSO4 during the imine formation step to force the equilibrium to the right.

  • Increase Imine Formation Time: Stir aldehyde + amine for 2-4 hours before adding the reductant.

Issue 2: "My yield is low because I formed a significant amount of tertiary amine."

Diagnosis: Over-alkylation (Bis-alkylation). Cause: The product (secondary amine) is competing with the starting material (primary amine) for the aldehyde. Solution:

  • Stoichiometry Adjustment: Increase the 2-methoxyethanamine to 1.5 equivalents . By flooding the reaction with the primary amine, you statistically favor the first alkylation.

  • Slow Addition: Add the aldehyde slowly (via syringe pump) to a solution of the amine and reducing agent (Inverse Addition). This keeps the aldehyde concentration low relative to the amine.

Issue 3: "The reaction turns into a thick gel during workup."

Diagnosis: Titanium emulsion (if using Protocol B) or Boron complex issues. Cause: Improper quenching of Lewis acids. Solution:

  • If using Ti(OiPr)4: Quench with 1N NaOH or a solution of Sodium Potassium Tartrate (Rochelle's Salt) . Stir vigorously until two clear layers form (can take 2+ hours). Do not just add water.

  • If using STAB: Ensure the mixture is basic (pH > 10) during extraction to break up boron-amine complexes.

Data & Reagent Selection Matrix

FeatureNaBH4 (Standard)NaBH(OAc)3 (STAB)Ti(OiPr)4 + NaBH4
Selectivity Low (Reduces Aldehydes & Imines)High (Selectively reduces Imines)High (Forces Imine formation)
Water Tolerance Low (Decomposes)ModerateZero (Must be anhydrous)
Reaction Speed Fast (<1 hr)Slow (12-16 hrs)Medium (Imine step fast)
Best Use Case Simple, unhindered substratesGeneral Purpose / Robust Sterically hindered / Stubborn
Cost $


$

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][6][1][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[6][1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][5]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[4] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Troubleshooting

Troubleshooting low yield in N-alkylation reactions

Technical Support Center: N-Alkylation Troubleshooting & Optimization Welcome to the Reaction Optimization Unit. I am Dr. Aris, Senior Application Scientist. I understand the frustration of N-alkylation. On paper, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation Troubleshooting & Optimization

Welcome to the Reaction Optimization Unit. I am Dr. Aris, Senior Application Scientist. I understand the frustration of N-alkylation. On paper, it is a simple


 substitution. In the flask, it is often a battle against polyalkylation, elimination side-reactions, and regioselectivity nightmares.

This guide is not a textbook summary; it is a troubleshooting system designed to diagnose why your specific reaction failed and how to fix it using kinetic and thermodynamic control.

Module 1: The Polyalkylation Trap (Primary Amines)

Q: I am trying to synthesize a secondary amine from a primary amine and an alkyl halide, but I keep getting a mixture of secondary, tertiary, and quaternary ammonium salts. How do I stop at the secondary amine?

The Diagnosis: You are fighting kinetics. The product (secondary amine) is more nucleophilic than your starting material (primary amine) because the alkyl group acts as an electron-donating group (inductive effect), increasing the electron density on the nitrogen. As soon as a molecule of product forms, it outcompetes the starting material for the remaining alkyl halide.

The Fix: You have two routes. Do not rely on stoichiometry alone (e.g., 1:1 ratio) to solve this; it rarely works for unhindered amines.

Route A: The "Gold Standard" (Reductive Amination) If you can access the corresponding aldehyde or ketone of your alkyl group, abandon direct alkylation immediately. Reductive amination forms an imine intermediate, which prevents over-alkylation because the imine cannot react with a second equivalent of carbonyl until it is reduced.[1][2]

  • Reagent of Choice: Sodium Triacetoxyborohydride (

    
    ).[2] It is milder than 
    
    
    
    and avoids toxic cyanide byproducts.
  • Mechanism: Kinetic control via stepwise condensation and reduction.

Route B: The "Cesium Effect" (Direct Alkylation) If you must use an alkyl halide, you need to suppress the nucleophilicity of the resulting secondary amine or enhance the specific reactivity of the primary amine.

  • Protocol: Use Cesium Hydroxide (CsOH) or Cesium Carbonate (

    
    )  in DMF  with 4Å Molecular Sieves .
    
  • Why it works: The "Cesium Effect." The large ionic radius of

    
     results in a weak solvation shell and weak ion-pairing with the amide anion. This creates a "naked," highly reactive anion that accelerates the initial reaction (
    
    
    
    ) so significantly that it can compete with the second alkylation (
    
    
    ). The molecular sieves are critical to prevent hydration of the cesium base, which would reduce its basicity.

Decision Logic:

N_Alkylation_Logic start Target: Secondary Amine aldehyde Is the corresponding aldehyde/ketone available? start->aldehyde reductive ROUTE A: Reductive Amination (High Yield, High Fidelity) aldehyde->reductive Yes direct ROUTE B: Direct Alkylation aldehyde->direct No cesium Apply 'Cesium Effect' CsOH + 4Å Sieves + DMF direct->cesium Recommended standard Standard Base (K2CO3/NaH) Likely to Over-alkylate direct->standard Avoid

Figure 1: Decision matrix for synthesizing secondary amines.

Module 2: Reactivity & Solvent Effects ( Optimization)

Q: My reaction is stuck at 20% conversion after 24 hours. I'm using


 in Acetone. Should I heat it? 

The Diagnosis: You likely have a "Solvation Cage" problem.

  • Leaving Group: If you are using an alkyl chloride, the bond is too strong.

  • Solvent/Nucleophile: In acetone (polar aprotic),

    
     has poor solubility. The carbonate anion is not in solution to deprotonate your amine.
    
  • Nucleophile Strength: If you switch to a protic solvent (like Ethanol) to improve solubility, the solvent will hydrogen-bond to your nucleophile, "caging" it and killing the reaction rate.

The Fix: You need a Polar Aprotic solvent with high dielectric constant to dissolve the inorganic base but leave the nucleophilic anion "naked" (unsolvated).

Optimization Table:

VariableRecommendationTechnical Rationale
Solvent DMF, DMAc, NMP, or DMSO These dissolve inorganic bases (

,

) but do not H-bond to the nucleophile. This increases reaction rates by orders of magnitude compared to THF or Acetone.
Base

or NaH

is more soluble in organic solvents than

. NaH (Sodium Hydride) is irreversible but requires strictly anhydrous conditions.
Leaving Group I > Br > OTs > Cl Add Finkelstein conditions : If you must use a Chloride, add 0.1 eq of KI (Potassium Iodide) . The

displaces the

to form a transient Alkyl-Iodide, which is much more reactive.
Concentration 0.5M - 1.0M

is bimolecular. Dilution kills the rate. Run it concentrated unless solubility is an issue.

Module 3: Heterocycle Regioselectivity (The Ambident Problem)

Q: I am alkylating an imidazole (or pyrazole) and getting a mixture of N1 and N3 isomers. How do I control this?

The Diagnosis: Heterocycles like imidazole are ambident nucleophiles .[3] When deprotonated, the negative charge is delocalized over the ring. The site of alkylation is determined by a tug-of-war between Sterics and Thermodynamics .

The Fix:

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen.[4][5]

  • Electronic Control (Protecting Groups): If you need to alkylate the more hindered position, or a specific nitrogen in an asymmetric system, you often cannot do it directly. You must use a transient protecting group (e.g., SEM, THP) to block the "easy" nitrogen, forcing alkylation at the "hard" nitrogen, then deprotect.

  • Base Selection:

    • Weak Base (

      
      ):  Often proceeds via the neutral species or equilibrium deprotonation. Favors the thermodynamic product.
      
    • Strong Base (NaH): Forms the discrete anion. This is often less selective because the "naked" anion is so reactive it attacks indiscriminately.

Troubleshooting Workflow:

Heterocycle_Fix problem Problem: Poor Regioselectivity (N1 vs N3 mixture) check_subs Analyze Substrate: Are substituents bulky? problem->check_subs sterics Steric Control: Bulky groups direct alkylation to the DISTAL nitrogen. check_subs->sterics Yes solvent Change Solvent: Switch to Non-Polar (Toluene) with Phase Transfer Catalyst check_subs->solvent No (Small substituents) protection Strategy Shift: Use SEM/Boc protection to block the favored N. solvent->protection Still failing?

Figure 2: Workflow for improving regioselectivity in heterocyclic alkylation.

Module 4: Competition ( Elimination vs )

Q: I see my starting material disappearing, but I'm isolating an alkene instead of my amine. Why?

The Diagnosis: Your amine (or the base you added) is acting as a Base , not a Nucleophile . This triggers an


 elimination reaction, removing a proton from the 

-carbon of your alkyl halide.
  • Risk Factors: Secondary/Tertiary alkyl halides, high temperatures, strong/bulky bases (e.g., t-BuOK).

The Fix:

  • Lower the Basicity: Switch from NaH or alkoxides to a weaker base like

    
     or 
    
    
    
    .
  • Lower the Temperature: Elimination has a higher activation energy than substitution. Cooling the reaction (0°C to RT) favors

    
    .
    
  • Change the Electrophile: Secondary alkyl halides are notorious for this. If possible, use a primary alkyl halide or a sulfonate ester (Mesylate/Tosylate), which are better leaving groups for substitution.

Standard Operating Procedure (SOP)

Protocol: Cesium-Promoted Mono-N-Alkylation Use this for difficult substrates or when avoiding over-alkylation.

Materials:

  • Primary Amine (1.0 equiv)

  • Alkyl Halide (1.0 - 1.1 equiv)

  • Cesium Hydroxide Monohydrate (

    
    ) (1.2 equiv)
    
  • Activated 4Å Molecular Sieves (Powdered, 250 mg/mmol)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Activation: Flame-dry a round-bottom flask containing a magnetic stir bar and the powdered molecular sieves under vacuum. Allow to cool under Argon.

  • Solvation: Add anhydrous DMF and the amine. Stir for 10 minutes.

  • Deprotonation: Add

    
     in one portion. The mixture may turn heterogeneous. Stir for 30 minutes at room temperature.
    
    • Note: The sieves absorb the water released from the base, driving the equilibrium.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS.[4][5]

    • Checkpoint: Most reactions complete within 2-6 hours.

  • Workup: Filter through a Celite pad to remove sieves and cesium salts. Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    

References

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[6] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[6][7] Organic Letters, 1(12), 1893–1896.[8] Link

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

  • Dijkstra, G. , Kruizinga, W. H., & Kellogg, R. M. (1987).[11] The effect of cesium ions on nucleophilic substitution reactions. The Journal of Organic Chemistry, 52(19), 4230–4234. Link

Sources

Optimization

Technical Support Center: Purification of Oily N-Benzyl Amine Products

Topic: Troubleshooting & Optimization of N-Benzyl Amine Purification via Column Chromatography Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide Introduction: The "Sticky Am...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of N-Benzyl Amine Purification via Column Chromatography Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide

Introduction: The "Sticky Amine" Challenge

User Query: "My N-benzyl amine product is an oil. It streaks on TLC, co-elutes with impurities, and I lose mass on the column. How do I fix this?"

Scientist's Analysis: N-benzyl amines (secondary and tertiary) are notoriously difficult to purify on standard silica gel. The root cause is the Acid-Base Interaction . Silica gel (


) possesses acidic surface silanol groups (

, pKa ~5-7). Your amine product is basic.

When the amine interacts with these silanols, it forms strong hydrogen bonds or even protonates, leading to:

  • Tailing/Streaking: The product elutes over a wide volume rather than a tight band.

  • Irreversible Adsorption: Some product remains chemically bound to the silica (mass loss).

  • Decomposition: Acid-sensitive benzyl groups may cleave or oxidize on the active silica surface.

This guide provides three tiered solutions, ranging from pre-column workups to advanced stationary phase engineering.

Phase 1: The Pre-Emptive Strike (Acid-Base Extraction)

Q: Can I avoid the column entirely? My product is an oil and difficult to crystallize.

A: Yes, or at least you can significantly simplify the chromatography. Before running a column, perform a Chemical Purification (Acid-Base Workup) . This utilizes the pH-dependent solubility of amines to separate them from neutral and acidic impurities.

Protocol: Self-Validating Acid-Base Extraction

This method works because your N-benzyl amine can switch between a water-soluble salt and an organic-soluble oil.

  • Dissolution: Dissolve your crude oily mixture in a non-water-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash (Targeting the Amine):

    • Wash the organic layer with 1M HCl (3x).

    • Mechanism:[1] The amine (

      
      ) protonates to the ammonium salt (
      
      
      
      ) and moves into the Aqueous Layer .[1]
    • Validation: Check the organic layer by TLC.[2][3] Your amine should be gone. Neutral impurities remain here.

  • Isolation of Neutrals: Keep the organic layer (contains non-amine impurities) and set aside.

  • Basification (Recovering the Product):

    • Take the Aqueous Layer (containing your product) and cool it on ice.

    • Slowly add 6M NaOH or Sat. NaHCO

      
        until pH > 12.
      
    • Mechanism:[1] The ammonium salt deprotonates, returning to the free-base amine.[1] Since it is lipophilic (benzyl group) and oily, it will crash out of the water as a cloudy emulsion or oil droplets.

  • Extraction: Extract the basic aqueous layer with fresh organic solvent (DCM or EtOAc) (3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate.
    

Outcome: You now have the amine free from neutral/acidic byproducts. If purity is >95%, no column is needed.

Phase 2: Mobile Phase Engineering (Standard Silica)

Q: I must run a column. The spots are still streaking on TLC. What solvent system should I use?

A: You must suppress the silanol activity. Standard Hexane/EtOAc is often insufficient for amines. You need a Modifier .

The "Competitor" Strategy

Add a volatile base to your mobile phase.[4] This base competes for the acidic silanol sites, effectively "capping" them so your product can pass through without sticking.

ModifierConcentrationProsCons
Triethylamine (TEA) 0.5% – 2.0%Excellent silanol blocker; widely available.High boiling point; difficult to remove from oily products (requires high vac).
Ammonium Hydroxide (

)
0.5% – 1.0%Volatile; easily removed.Immiscible in Hexane; requires DCM/MeOH systems.
Ammonia in MeOH 1% – 5%Convenient; no water introduction.Can be expensive; limited shelf life.
Optimized Protocols
Option A: The TEA/Hexane/EtOAc System (Preferred for Lipophilic Amines)
  • Pre-treatment (Crucial Step): Flush the column with Hexane containing 2% TEA (2 Column Volumes) before loading your sample. This neutralizes the silica column in advance.

  • Elution: Run your gradient (e.g., 0%

    
     30% EtOAc in Hexane) keeping 1% TEA  constant in both solvent bottles.
    
    • Result: Sharp peaks, no tailing.

Option B: The DCM/MeOH/

System (For Polar Amines)
  • Solvent A: DCM.

  • Solvent B: 10:1 MeOH:

    
    .
    
  • Gradient: 0%

    
     10% B.
    
    • Warning: Do not exceed 10-15% MeOH on silica, as dissolved silica can contaminate your product.

Phase 3: Stationary Phase Selection (The "Pro" Solution)

Q: My product decomposes on silica even with TEA, or I can't get the TEA out of the oil. What now?

A: Stop using standard silica.[5] Switch to Amine-Functionalized Silica .

Why Amine Silica (KP-NH)?

This silica has propyl-amine groups chemically bonded to the surface.

  • Surface Chemistry: The surface is basic, not acidic. It repels the silanol interactions naturally.

  • No Modifiers Needed: You can run straight Hexane/EtOAc or DCM/MeOH without adding TEA or Ammonia.

  • Protection: It prevents acid-catalyzed decomposition of sensitive N-benzyl groups.

  • Solvent Freedom: Because the surface is less polar, you can often elute amines with weaker solvents (Hexane/EtOAc) that are easier to evaporate than DCM/MeOH.

Decision Logic: Selecting the Right Method

G Start Start: Oily N-Benzyl Amine AcidBase Can you perform Acid-Base Extraction? Start->AcidBase DoExtraction Perform Extraction (Isolate Free Base) AcidBase->DoExtraction Yes ColumnChoice Select Chromatography Method AcidBase->ColumnChoice No (Acid Sensitive) CheckPurity Is Purity >95%? DoExtraction->CheckPurity Done Done: No Column Needed CheckPurity->Done Yes CheckPurity->ColumnChoice No StandardSilica Standard Silica (Use if Amine Silica unavailable) ColumnChoice->StandardSilica Budget/Standard AmineSilica Amine-Functionalized Silica (Recommended) ColumnChoice->AmineSilica Best Performance Modifier MUST use Modifier: Hex/EtOAc + 1% TEA OR DCM/MeOH + 1% NH4OH StandardSilica->Modifier NoModifier NO Modifier Needed: Standard Hex/EtOAc AmineSilica->NoModifier

Figure 1: Decision workflow for purification strategy. Note that Acid-Base extraction is the most efficient first step.

Phase 4: Loading Oily Samples (Troubleshooting)

Q: My product is a viscous oil. If I load it directly, it smears. If I dissolve it in DCM, it runs too fast. How do I load it?

A: Oily amines often suffer from "band broadening" during loading. Use Dry Loading .

Protocol: Dry Loading on Celite
  • Dissolve your oily amine in a minimal amount of low-boiling solvent (DCM or MeOH).

  • Add Celite 545 (diatomaceous earth) to the flask. Ratio: 2g Celite per 1g of crude oil.

    • Note: You can also use Silica, but Celite is inert and prevents decomposition during drying.

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Pour this powder into a solid load cartridge (or on top of the column bed).

  • Elute as normal. This ensures the sample starts as a tight, narrow band.

References

  • Biotage. (2023).[4][6][7][8] Strategies for Flash Chromatography of Amines. Retrieved from

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Basic Compounds.[2][4] Teledyne ISCO Application Note.[2][3] Retrieved from

  • SiliCycle. (2023). Purification of Amines: Amine-Bonded Silica vs. Standard Silica.[3] SiliCycle Technical Support.[9] Retrieved from [9][10]

  • Frontier, A. (2026).[11] Workup: Amines - Removal and Purification.[2][4][6][7][8][12] University of Rochester, Not Voodoo.[11] Retrieved from

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control in Exothermic N-Alkylation Reactions

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and troubleshooting strategies for managing the thermal chal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and troubleshooting strategies for managing the thermal challenges inherent in N-alkylation reactions. The principles outlined here are grounded in chemical engineering fundamentals and extensive laboratory experience to ensure your experiments are not only successful but also safe and scalable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the thermal dynamics in N-alkylation.

Q1: What fundamentally makes N-alkylation reactions exothermic?

A: N-alkylation reactions, particularly the common SN2 type involving an amine and an alkyl halide, are exothermic because the formation of new, more stable chemical bonds releases more energy than is required to break the initial bonds.[1][2] The overall standard enthalpy change (ΔH°) for these reactions is negative, signifying a net release of energy, which manifests as heat.[2] The specific amount of heat generated depends on the nucleophilicity of the amine, the reactivity of the alkylating agent, the choice of base, and the solvent system used.[3][4]

Q2: Why is precise temperature control so critical in these reactions?

A: Temperature is the dominant variable controlling reaction rate. In an exothermic process, the heat generated by the reaction can further increase the reaction rate, leading to an accelerating cycle of heat production.[5] Failure to control this can lead to several critical issues:

  • Thermal Runaway: A dangerous situation where the reaction rate becomes uncontrollable, potentially exceeding the cooling capacity of the reactor and leading to a rapid increase in temperature and pressure, which can cause equipment failure or explosions.[5][6][7]

  • Reduced Selectivity: Many N-alkylation reactions have competing side reactions, such as over-alkylation (dialkylation or quaternization), elimination, or O-alkylation in substrates with hydroxyl groups.[3] These side reactions often have different activation energies and become more prominent at elevated temperatures.[3]

  • Product and Reagent Degradation: Target molecules, starting materials, or reagents may be thermally unstable, leading to decomposition and reduced yield at higher temperatures.[8]

Q3: What are the immediate signs of poor temperature control during an experiment?

A: The most obvious sign is a deviation of the internal reaction temperature from the setpoint of your cooling system. Other indicators include:

  • A rapid, unexpected increase in temperature that does not respond to cooling adjustments.

  • A sudden increase in pressure within a sealed reaction vessel.

  • Noticeable changes in the reaction mixture, such as sudden boiling (if the temperature exceeds the solvent's boiling point), color changes indicative of degradation, or the formation of insoluble byproducts.

  • In-process monitoring (e.g., LC-MS or TLC) showing a sudden increase in impurity formation.

Q4: How does scaling up a reaction from the lab to a pilot plant affect temperature control?

A: This is one of the most significant challenges in process chemistry. As you increase the volume of a reaction, the ratio of the heat exchange surface area to the reaction volume decreases dramatically.[6][9] A 1000 L vessel has a 10-fold lower surface-area-to-volume ratio than a 1 L vessel.[6] This means that the system's ability to remove heat becomes far less efficient at a larger scale, making it much more susceptible to thermal runaway.[9][10] What is easily managed with an ice bath in the lab can become a serious safety hazard in a large reactor.[10][11] Therefore, a thorough understanding of the reaction's thermal properties through reaction calorimetry is essential before any scale-up.[6][10][12]

Section 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during exothermic N-alkylation reactions.

Problem 1: Thermal Runaway or Uncontrolled Exotherm

An uncontrolled temperature spike is the most critical issue, posing a significant safety risk.

  • Potential Causes:

    • Reagent Addition Rate is Too High: The rate of heat generation is directly proportional to the rate of reaction, which is often controlled by the addition of a limiting reagent. Adding the reagent too quickly can generate heat faster than the cooling system can remove it.[5][13]

    • Inadequate Cooling Capacity: The cooling system (e.g., ice bath, cryostat, jacketed reactor) may be insufficient for the scale and exothermicity of the reaction.[11][13]

    • Poor Mixing/Agitation: Inefficient stirring can create localized "hot spots" where the reaction temperature is much higher than the bulk temperature measured by the probe.[9][11] This can initiate a runaway that then propagates through the vessel.

    • Delayed Reaction Initiation (Accumulation): If the reaction fails to initiate upon reagent addition (e.g., due to an inhibitor or low initial temperature), the unreacted reagent can accumulate.[7][13] When the reaction finally starts, the large concentration of accumulated reagent reacts very rapidly, causing a massive and sudden exotherm.[13][14]

  • Solutions & Validating Actions:

    • Reduce and Control Addition Rate: Always add the most reactive component (often the alkylating agent) slowly via a syringe pump or addition funnel. Validation: The internal temperature should remain stable and close to the setpoint throughout the addition. An automated control system can be set to suspend dosing if the temperature exceeds a defined threshold.[13]

    • Pre-cool the Reaction: Before adding the alkylating agent, ensure the initial reaction mixture is cooled to a temperature below the target reaction temperature. This provides a thermal buffer to absorb the initial heat of reaction.

    • Ensure Efficient Stirring: Use an overhead stirrer for larger flasks and ensure the vortex is sufficient to create a homogenous mixture. For viscous reactions, specialized stirrer blades may be necessary.[11]

    • Confirm Reaction Initiation: Before beginning the main addition, add a small portion of the limiting reagent and verify that a slight, controllable exotherm occurs or that product formation is detected by an in-process analytical method (e.g., TLC, IR). This confirms the reaction is active and prevents accumulation.[14]

Problem 2: Low Yield or Incomplete Conversion

When the reaction stalls or provides a poor yield, temperature and related parameters are often the cause.

  • Potential Causes:

    • Reaction Temperature is Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.[3]

    • Poor Solubility: One or more of the reactants (e.g., the amine starting material or the inorganic base) may not be sufficiently soluble in the chosen solvent at the operating temperature.[3][15]

    • Inappropriate Base or Solvent: The combination of base and solvent can significantly impact nucleophilicity and reaction rate.[3][16] For example, a weak base may not deprotonate the amine effectively.

    • Deactivation of Reagents: The alkylating agent may be degrading or reacting with the solvent, especially at higher temperatures or during prolonged reaction times.

  • Solutions & Validating Actions:

    • Systematically Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS.[3] Be mindful that this can also increase side product formation.

    • Change Solvent System: Switch to a solvent that provides better solubility for all components.[3] Polar aprotic solvents like DMF, DMSO, or Acetonitrile are common choices for N-alkylation.[3][17] Validation: Visually confirm that the reagents are dissolved at the reaction temperature.

    • Screen Bases and Catalysts: If using a base like K₂CO₃, consider switching to a stronger or more soluble base like Cs₂CO₃. Adding a catalytic amount of potassium iodide (KI) can be used with alkyl bromides or chlorides to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[3][15]

Problem 3: Formation of Side Products (e.g., O-alkylation, Over-alkylation)

The goal is not just to drive the reaction to completion, but to do so selectively.

  • Potential Causes:

    • Reaction Temperature is Too High: As mentioned, higher temperatures can provide the activation energy for undesired pathways, leading to byproducts like elimination or over-alkylation.[3]

    • Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards di- or even tri-alkylation.[3]

    • Incorrect Choice of Base/Solvent (for O- vs. N-Alkylation): In molecules containing both -NH and -OH groups (ambident nucleophiles), the reaction conditions determine the site of alkylation. The nitrogen atom is generally a "softer" nucleophile than oxygen.[4][18] Reaction conditions can alter this preference.

    • Strong Base Promoting Elimination: A strong, sterically hindered base can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, to form an alkene byproduct.

  • Solutions & Validating Actions:

    • Lower the Reaction Temperature: This is the most effective way to improve selectivity. Even if it slows the reaction, a cleaner profile is often worth the extra time.[3]

    • Use Stoichiometric Amounts: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent. Validation: Monitor the disappearance of the starting amine via TLC/LC-MS and stop the reaction once it is consumed.

    • Optimize for N-Alkylation: To favor N- over O-alkylation, use a polar aprotic solvent like DMF and a non-nucleophilic base.[4] According to Hard and Soft Acid-Base (HSAB) theory, soft electrophiles (like alkyl halides) preferentially react with the soft nitrogen center.[4] If O-alkylation persists, protecting the hydroxyl group before N-alkylation may be necessary.[3]

    • Choose a Milder Base: To avoid elimination, use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a carbonate base instead of a strong alkoxide.[3]

Section 3: Proactive Temperature Control Strategies & Protocols

Data Table: Key Parameters Influencing Exothermicity in N-Alkylation
ParameterInfluence on Exotherm & Control StrategyScientific Rationale
Alkylating Agent Iodides > Bromides > Chlorides in reactivity and exothermicity. Strategy: Start with less reactive halides (Cl, Br) and add catalytic KI if needed.[3][4]C-I bonds are weaker than C-Br and C-Cl bonds, making iodides better leaving groups and leading to faster, more exothermic reactions.
Solvent Choice Polar aprotic solvents (DMF, DMSO) can accelerate SN2 reactions and increase the rate of heat generation.[19] Strategy: Select a solvent with an appropriate boiling point to handle potential temperature excursions.These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and the reaction rate.[19]
Base Strength Stronger bases (e.g., NaH, Cs₂CO₃) lead to faster deprotonation and a more rapid reaction onset. Strategy: Use milder bases (K₂CO₃) for better control, especially during scale-up.A higher concentration of the deprotonated, highly nucleophilic amine leads to a faster reaction rate.
Concentration Higher reactant concentrations lead to a higher rate of heat generation per unit volume. Strategy: Run initial trials at lower concentrations to characterize the exotherm before increasing concentration.Reaction rate is directly proportional to the concentration of reactants according to the rate law.
Addition Rate The primary method for controlling the rate of heat generation in a semi-batch process.[13] Strategy: Use a syringe pump for precise, slow addition and link it to a temperature probe for automated shutdown.[13]Controls the instantaneous concentration of the limiting reagent, thereby controlling the reaction rate and heat output.
Experimental Protocol: Controlled Lab-Scale N-Alkylation of Aniline with Benzyl Bromide

This protocol demonstrates a self-validating system for managing a known exothermic reaction.

Safety Precautions: This reaction is exothermic and involves irritant/lachrymatory reagents. Perform in a well-ventilated fume hood. Wear appropriate PPE (lab coat, safety glasses, gloves). Have a quenching agent (e.g., water or a suitable amine scavenger) and a larger cooling bath ready in case of an uncontrolled exotherm.

Reagents & Equipment:

  • Aniline (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital temperature probe with display

  • Syringe pump with gas-tight syringe for benzyl bromide addition

  • Condenser with inert gas inlet (N₂ or Argon)

  • Cooling bath (ice-water or cryostat)

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the condenser, temperature probe (ensuring the tip is submerged in the reaction medium), and a septum for reagent addition. Place the flask in the cooling bath.

  • Initial Charge: To the flask, add K₂CO₃ and ACN. Begin stirring. Add the aniline to the suspension.

  • Establish Thermal Control: Cool the stirred suspension to 0 °C using the ice bath. Record the stable initial temperature.

  • Controlled Reagent Addition:

    • Load the benzyl bromide into the syringe and place it on the syringe pump.

    • Begin adding the benzyl bromide at a slow rate (e.g., over 30-60 minutes).

    • Self-Validation: Continuously monitor the internal temperature. A well-controlled reaction will show a stable temperature or a slight, manageable increase of 2-5 °C. If the temperature rises more than 5 °C above the setpoint, pause the addition until the temperature stabilizes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the target temperature (e.g., room temperature or slightly elevated). Monitor the reaction progress every 30-60 minutes by taking a small aliquot and analyzing via TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Slowly add water to quench the reaction and dissolve the inorganic salts.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, concentrate, and purify the crude product by column chromatography.

Section 4: Visualization & Workflow Diagrams

Diagram 1: Troubleshooting Workflow for an Unexpected Exotherm

This diagram provides a logical decision-making process for operators when faced with a sudden temperature increase.

Exotherm_Troubleshooting cluster_emergency If Temperature Continues to Rise Rapidly start_node start_node action_node action_node check_node check_node stop_node stop_node remedy_node remedy_node start Unexpected Temperature Spike (>5-10°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition check_cooling Is Cooling System Functional? stop_addition->check_cooling emergency_cool Apply Emergency Cooling (e.g., dry ice bath) stop_addition->emergency_cool check_stirring Is Stirring Adequate? check_cooling->check_stirring Yes fix_cooling Restore Cooling (Check fluid, power) check_cooling->fix_cooling No fix_stirring Increase Stirrer RPM or Check Impeller check_stirring->fix_stirring No resume_slowly Once Stable, Resume Addition at 50% Rate check_stirring->resume_slowly Yes assess_accumulation Possible Accumulation Prepare to Quench emergency_cool->assess_accumulation fix_cooling->check_stirring fix_stirring->resume_slowly Heat_Balance cluster_gen Factors Increasing Heat Generation cluster_rem Factors Increasing Heat Removal heat_gen Heat Generation Rate (q_gen) Balance Reaction Temperature Control (q_gen vs. q_rem) heat_gen->Balance heat_rem Heat Removal Rate (q_rem) heat_rem->Balance Concentration Higher Reactant Concentration Concentration->heat_gen AdditionRate Faster Reagent Addition Rate AdditionRate->heat_gen Temperature Higher Reaction Temperature (Kinetics) Temperature->heat_gen Reactivity More Reactive Reagents (e.g., R-I) Reactivity->heat_gen SurfaceArea Larger Surface Area (Reactor Design) SurfaceArea->heat_rem Stirring Efficient Stirring (Heat Transfer Coeff.) Stirring->heat_rem CoolantTemp Lower Coolant Temperature (ΔT) CoolantTemp->heat_rem FlowRate Higher Coolant Flow Rate FlowRate->heat_rem

Caption: The relationship between reaction parameters and the rates of heat generation and removal.

Section 5: References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • ResearchGate. Reaction mechanism for the N-alkylation reaction. [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Springer Nature Link. (2026, January 12). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry. [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS. [Link]

  • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. [Link]

  • Tianming Pharmaceutical. (2026, February 13). Handling Hazardous Reactions During Intermediate Synthesis. [Link]

  • RSC Publishing. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF. [Link]

  • RC1 Reaction Calorimeter Study. Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. [Link]

  • Chemical Engineering Transactions. (2023, March 8). Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions. [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • ACS Publications. (2015, May 5). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • IChemE. Upgrading an alkoxylation facility: the value of calorimetric studies. [Link]

  • Google Patents. US3175015A - Method of controlling exothermic reactions and apparatus therefor.

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • NIH. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • YouTube. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ResearchGate. (2018, May 2). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. [Link]

  • TSI Journals. (2017, May 29). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. [Link]

  • Reddit. (2015, October 30). In organic chemistry, what is the significance of using different solvents?. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • MDPI. (2022, December 23). The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S N Reactions. [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. [Link]

  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. [Link]

  • Aspen Aerogels. It's About Time: The 6 Phases of Thermal Runaway Propagation. [Link]

  • Wikipedia. Exothermic reaction. [Link]

Sources

Optimization

Selection of catalysts for reductive amination processes

Technical Support Center: Reductive Amination Catalysis Department: Process Chemistry & Catalysis Screening Ticket Status: OPEN Responder: Senior Application Scientist Introduction: The "Triage" Philosophy Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Catalysis Department: Process Chemistry & Catalysis Screening Ticket Status: OPEN Responder: Senior Application Scientist

Introduction: The "Triage" Philosophy

Welcome to the Catalysis Support Center. Reductive amination is the workhorse of C–N bond formation, but it is deceptive. It appears simple—mix carbonyl and amine, add reductant—yet it frequently fails due to competitive pathways : direct reduction of the carbonyl (forming alcohols) or over-alkylation (forming tertiary amines).

Success relies on a single kinetic truth: The rate of imine formation must exceed the rate of carbonyl reduction.

This guide does not just list reagents; it troubleshoots the competition occurring in your flask.

Part 1: Catalyst Selection Matrix (The Decision Engine)

Do not reach for Palladium on Carbon (Pd/C) out of habit. Use this logic table to select the correct system based on your substrate's vulnerability.

System Type Best For... Critical Liability (The "Gotchas")
STAB (NaBH(OAc)₃)HydrideGeneral Purpose. Mild, high chemoselectivity for imines over aldehydes.Slower with sterically hindered ketones. Requires 1.1–1.5 equiv.
Ti(OiPr)₄ + NaBH₄ Lewis Acid + HydrideDifficult Substrates. Weakly nucleophilic amines or electron-poor ketones.Ti(OiPr)₄ is water-sensitive; requires quench workup (emulsion risk).
Pd/C + H₂ HeterogeneousScale-up / Benzyl Deprotection. Clean workup (filtration).Dehalogenation risk. Will strip Ar-Cl, Ar-Br, and Ar-I.
Pt/C (sulfided) + H₂ HeterogeneousHalogenated Aromatics. Preserves Ar-Cl/Br while reducing imine.Slower rate than Pd. Can be poisoned by free amines if not acidic.
Picoline-Borane ComplexGreen Chemistry. Stable solid, alternative to toxic NaCNBH₃.Removal of picoline byproduct can be tedious during purification.

Part 2: Visualizing the Critical Path

The following decision tree illustrates the logic flow for selecting your protocol.

CatalystSelection Start Start: Reductive Amination Scale Is this Scale-Up (>100g)? Start->Scale Halogen Contains Ar-Cl, Ar-Br, Ar-I? Scale->Halogen Yes AcidSens Acid Sensitive Groups? Scale->AcidSens No (Lab Scale) Method_Pd Protocol C: H2 + Pd/C Halogen->Method_Pd No Method_Pt Protocol D: H2 + Pt/C (Sulfided) Halogen->Method_Pt Yes (Prevent Dehalogenation) Hindered Hindered/Electron-Poor? AcidSens->Hindered No Method_STAB Protocol A: STAB (NaBH(OAc)3) AcidSens->Method_STAB Yes (Acetals, etc.) Hindered->Method_STAB No (Standard) Method_Ti Protocol B: Ti(OiPr)4 + NaBH4 Hindered->Method_Ti Yes (Force Imine)

Figure 1: Decision logic for catalyst selection. Prioritize substrate stability (halogens/acid sensitivity) over convenience.

Part 3: Troubleshooting & FAQs

Scenario 1: "I isolated the alcohol, not the amine."
  • Diagnosis: Direct Reduction.[1] The reducing agent attacked the carbonyl oxygen before the amine nitrogen could form the imine.

  • The Fix:

    • Switch Reagent: If using NaBH₄, stop. It is too strong. Switch to STAB (Sodium Triacetoxyborohydride).[2] The acetoxy groups withdraw electron density from boron, stabilizing the hydride and making it less nucleophilic toward aldehydes/ketones, but still reactive toward the more electrophilic iminium ion [1].

    • Stepwise Protocol: Do not mix all three components at once. Stir the Amine + Carbonyl for 1–2 hours (add molecular sieves if needed) before adding the hydride.

Scenario 2: "My reaction stalled. The aldehyde is gone, but I have a weird intermediate."
  • Diagnosis: Hemiaminal Trap. The amine attacked the carbonyl to form the hemiaminal (C-OH-NH-R), but water elimination to form the imine (C=N-R) is energetically unfavorable or the water is hydrolyzing the imine back.

  • The Fix (The Titanium Trick):

    • Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[3]

    • Mechanism:[3][4][5][6][7][8] Ti(OiPr)₄ acts as a dual-function reagent:

      • Lewis Acid: Coordinates to the hemiaminal oxygen, facilitating leaving group departure.

      • Water Scavenger: Physically traps the produced water, driving the equilibrium toward the imine [2].

Scenario 3: "I lost my Chlorine atom during hydrogenation."
  • Diagnosis: Pd-catalyzed oxidative addition into the C–Cl bond.

  • The Fix:

    • Switch to Pt/C (Sulfided) or PtO₂ . Platinum is significantly less active toward oxidative addition into aryl halides than Palladium.

    • Alternative: Add a "poison" to the Pd/C reaction, such as Potassium Acetate or use a Vanadium-doped catalyst, though switching to Pt is more reliable.

Scenario 4: "I'm seeing dialkylation (Tertiary Amine impurities)."
  • Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine) and reacts with residual aldehyde.

  • The Fix:

    • Stoichiometry: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde.

    • Order of Addition: Add the aldehyde slowly to a solution of the amine + reducing agent. This keeps the aldehyde concentration low relative to the amine.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: 80% of standard lab-scale reactions. Robust and mild.

  • Dissolution: Dissolve the amine (1.0 equiv) and aldehyde/ketone (1.0–1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: DCE is faster, but THF is safer/greener.

  • Catalyst: If reacting a ketone, add Acetic Acid (AcOH) (1–2 equiv). Aldehydes usually do not require acid catalysis.[9][10]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.

    • Visual Check: Mild effervescence is normal.

  • Time: Stir at Room Temp for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.[2][6]

Protocol B: The "Nuclear Option" (Ti(OiPr)₄ Method)

Best for: Electron-deficient amines (anilines), sterically hindered ketones, or when STAB fails.

  • Complexation: In a dry flask, mix Amine (1.0 equiv) and Ketone (1.0 equiv).

  • Activation: Add Ti(OiPr)₄ (1.2–1.5 equiv) neat (no solvent) or in minimal absolute Ethanol.

  • Stir: Stir at Room Temp for 4–6 hours. The solution often becomes viscous (formation of titanate complexes).

  • Reduction: Dilute with Ethanol (if neat). Add NaBH₄ (1.5 equiv) carefully (exothermic).

    • Why NaBH₄? We are reducing the pre-formed titanate-imine complex, so the stronger reductant is safe now.

  • Workup (Critical): Quench with 10% NaOH or water. A heavy white precipitate (TiO₂) will form. Filter through Celite before extraction to avoid nightmare emulsions.

Protocol C: Heterogeneous Hydrogenation (Halogen-Safe)

Best for: Aromatic halides where dehalogenation must be avoided.

  • Setup: Charge flask with Amine (1.0 equiv), Aldehyde (1.0 equiv), and solvent (MeOH or EtOH).

  • Catalyst: Add 5% Pt/C (sulfided) (2–5 wt% loading relative to substrate).

    • Contrast: Do NOT use Pd/C if halogens are present.

  • Atmosphere: Purge with N₂, then apply H₂ (balloon pressure is usually sufficient; 1–3 bar).

  • Reaction: Stir vigorously (mass transfer limited).

  • Filtration: Filter through Celite to remove catalyst.

Part 5: Mechanistic Visualization (The Titanium Effect)

The following diagram details why Protocol B works when others fail.

TitaniumMechanism Ketone Ketone + Amine Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Equilibrium Activated Titanium-Imine Complex Hemiaminal->Activated Ti(OiPr)4 scavenges H2O & Coordinates Oxygen Titanium Ti(OiPr)4 (Lewis Acid) Titanium->Activated Activates Reduction NaBH4 Reduction Activated->Reduction Rapid Product Sec-Amine Reduction->Product

Figure 2: The Titanium(IV) Isopropoxide mechanism. By scavenging water and coordinating the hemiaminal, Ti(OiPr)₄ forces the equilibrium forward, allowing the use of inexpensive NaBH₄.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][9][11] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Klyuev, M. V. , & Khidekel, M. L. (1980). Catalytic amination of alcohols, aldehydes, and ketones.[12] Russian Chemical Reviews, 49(1), 14.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for N-Benzyl Compounds

The N-Benzyl Paradox: Why is my compound precipitating? User Query: "I have synthesized an N-benzyl amine derivative.

Author: BenchChem Technical Support Team. Date: February 2026

The N-Benzyl Paradox: Why is my compound precipitating?

User Query: "I have synthesized an N-benzyl amine derivative. It dissolves in pure DMSO, but immediately precipitates when I spike it into PBS or cell culture media. Why is this happening?"

Technical Insight: The N-benzyl motif is a double-edged sword in medicinal chemistry. While it provides essential hydrophobic interactions for target binding (often fitting into aromatic pockets), it drastically reduces aqueous solubility through two mechanisms described by the General Solubility Equation (GSE) [1]:

  • High Lipophilicity (

    
    ):  The benzyl ring adds significant hydrophobicity, increasing the partition coefficient.
    
  • High Crystal Lattice Energy (Melting Point): The planar aromatic ring facilitates strong

    
     stacking in the solid state. High melting point compounds require more energy to break the crystal lattice before solvation can occur.
    

If your compound is a "Brick Dust" molecule (High MP, Low


) or a "Grease Ball" (Low MP, High 

), the N-benzyl group often pushes it toward the "Brick Dust" category.

Diagnostic Workflow

Before attempting random additives, use this logic flow to identify the correct solubilization strategy.

Solubility_Decision_Tree Start Compound Precipitates in Aqueous Media Check_pKa Is there an ionizable Nitrogen (Basic)? Start->Check_pKa Yes_Ionizable Yes (e.g., amine) Check_pKa->Yes_Ionizable Check Structure No_Ionizable No (Neutral) Check_pKa->No_Ionizable pH_Adjust Strategy 1: pH Adjustment (Target pH < pKa - 2) Yes_Ionizable->pH_Adjust Salt_Screen Strategy 2: Salt Formation (Counter-ion screening) Yes_Ionizable->Salt_Screen Check_MP Check Melting Point (MP) No_Ionizable->Check_MP High_MP High MP (>200°C) 'Brick Dust' Check_MP->High_MP Low_MP Low MP (<100°C) 'Grease Ball' Check_MP->Low_MP Cosolvents Strategy 3: Cosolvents (DMSO, PEG400) High_MP->Cosolvents Cyclodextrins Strategy 5: Cyclodextrins (HP-β-CD) High_MP->Cyclodextrins Preferred Low_MP->Cosolvents Surfactants Strategy 4: Surfactants (Tween 80, TPGS) Low_MP->Surfactants Preferred

Figure 1: Decision matrix for selecting solubilization strategies based on physicochemical properties.

Module 1: The pH Strategy (Ionization)

Q: My N-benzyl compound has a basic amine. Can I just add HCl?

A: Yes, but you must adhere to the Rule of 3 . For a weak base (the N-benzyl amine) to be fully ionized and soluble, the pH of the solution must be at least 2-3 units below the pKa of the conjugate acid [2].

  • The Trap: If you dissolve the compound in 0.1 M HCl (pH 1) and then inject it into a pH 7.4 buffer, the pH will shift back to neutral. If

    
    , the compound deprotonates, returns to its neutral lipophilic state, and crashes out.
    
  • The Fix: Use a Salt Form for the stock material rather than the free base. Salts have different crystal lattice energies and dissolution rates.

Protocol: Micro-Scale Salt Screening

Objective: Identify a counter-ion that prevents precipitation.

  • Preparation: Place 1 mg of free base in 5 separate vials.

  • Acid Addition: Add 1.05 equivalents of the following acids (dissolved in MeOH/Ethanol):

    • Hydrochloric acid (Cl-)

    • Methanesulfonic acid (Mesylate)

    • Tartaric acid (Tartrate)

  • Evaporation: Remove solvent to obtain the solid salt.

  • Aqueous Challenge: Add water to each vial.

    • Result: If the Mesylate salt dissolves while the HCl salt remains cloudy, use the Mesylate form for your assays.

Module 2: Cosolvents & Biological Limits

Q: I am using DMSO to dissolve my stock. What is the maximum concentration I can use in cell assays?

A: While DMSO is an excellent solvent for N-benzyl compounds, it is cytotoxic at high concentrations. You must balance solubility with assay tolerance.

Table 1: Recommended Cosolvent Limits in Biological Assays [3]

CosolventMechanismMax Final Conc.[1] (Cell-Based)Max Final Conc. (In Vivo IV)Notes
DMSO Disrupts water lattice0.1% (Ideal) 0.5% (Tolerable)1.0% (Toxic to sensitive lines)< 5-10% (Slow infusion)High conc.[2] causes membrane permeabilization and artifacts.
PEG 400 H-bonding acceptor1 - 5%Up to 40%Good for "Brick Dust" molecules.
Ethanol Dielectric constant modifier< 1%< 10%Neurotoxic; avoid in neuronal assays.

Troubleshooting Tip: If your compound precipitates at 0.1% DMSO, do not simply increase DMSO to 10%. The cells will die, giving you false positives (toxicity masquerading as potency). Switch to Module 3 .

Module 3: Molecular Encapsulation (Cyclodextrins)

Q: Cosolvents failed. How do I hide the hydrophobic benzyl ring?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The benzyl ring fits perfectly into the hydrophobic cavity of

-cyclodextrins. The outer shell is hydrophilic, allowing the complex to dissolve in water. We prefer HP-

-CD over parent

-CD because the latter has low aqueous solubility itself and is nephrotoxic when injected [4].
Mechanism of Action

The equilibrium is defined by the Stability Constant (


). For N-benzyl compounds, the aromatic ring drives the guest into the host cavity via hydrophobic effects and van der Waals forces.

CD_Complexation Host Cyclodextrin (Host) Complex Inclusion Complex (Soluble) Host->Complex  K (Binding)   Guest N-Benzyl Drug (Guest) Guest->Complex

Figure 2: Equilibrium between free drug/cyclodextrin and the soluble inclusion complex.[3]

Protocol: Phase Solubility Study (Higuchi & Connors Method)

Objective: Determine if HP-


-CD improves your specific compound's solubility.
  • Stock Prep: Prepare 0%, 5%, 10%, and 20% (w/v) solutions of HP-

    
    -CD in PBS.
    
  • Saturation: Add excess N-benzyl compound (solid) to each vial.

  • Equilibration: Shake at room temperature for 24-48 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter (removes undissolved solid).

  • Quantification: Measure the concentration of the compound in the filtrate via HPLC or UV-Vis.

  • Analysis: Plot Solubility (y) vs. CD Concentration (x). A linear increase (

    
     type) confirms the formation of a soluble complex.
    

References

  • Ran, Y.[4] & Yalkowsky, S.H. (2001).[4][5] Prediction of Drug Solubility by the General Solubility Equation (GSE).[4][6] Journal of Chemical Information and Computer Sciences.

  • Stahl, P.H.[7] & Wermuth, C.G. (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context on pKa and salt selection).

  • ResearchGate Community Discussion. (2016-2025). DMSO tolerance in cell based assays. (Consolidated expert consensus on DMSO limits).

  • BenchChem Technical Support. (2025). A Comparative Guide to the Inclusion Complex Stability of β-Cyclodextrin and Its Derivatives.

Sources

Optimization

Identifying and characterizing unexpected byproducts in synthesis

Technical Support Center: Synthesis & Impurity Profiling Current Status: ● Operational Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Profiling Current Status: ● Operational Operator: Dr. A. Vance, Senior Application Scientist Subject: Identifying and Characterizing Unexpected Byproducts

Welcome to the Synthesis Support Hub

You are likely here because your chromatogram shows a peak that shouldn't be there, or your mass balance is off. As researchers, we often treat byproducts as failures. In reality, they are data—mechanistic clues that, when decoded, reveal the hidden constraints of your reaction.

This guide is structured as a series of Support Tickets addressing the most common "unexpected" scenarios I encounter in the field. We will move from detection (LC-MS) to structure (NMR) to root cause (Mechanism).

Ticket #001: The "Phantom Peak" (Detection & Isolation)

User Query: "I have a recurring impurity peak at RRT 0.95 (approx. 2-5% area) that tracks with my product. It’s not in the starting material. How do I figure out if this is a real byproduct or an artifact?"

The Senior Scientist’s Response: Before you scrape your flask for NMR, we must validate the signal. "Phantom" peaks often arise from instrumental artifacts or transient species. We follow the ICH Q3A(R2) guidelines: any impurity >0.10% (for max daily dose ≤ 2g) requires identification [1].

Step 1: The Exclusion Protocol (Self-Validating System)

Run the following checks to rule out artifacts before isolation:

  • The Blank Check: Inject the pure dissolution solvent. If the peak appears, it’s system carryover or solvent contamination.[1][2]

  • The Zero-Volume Injection: Run the gradient with no injection. If the peak appears, it is a "ghost peak" from the aqueous mobile phase (often bacterial growth or buffer impurities) concentrating on the column.

  • The Ionization Test: Compare ESI+ and ESI- modes.

    • Insight: If a peak is visible in UV (254 nm) but silent in ESI+, it may lack basic nitrogen. Switch to APCI (Atmospheric Pressure Chemical Ionization) or ESI- to catch non-polar or acidic species.

Step 2: Triage Workflow

Use this decision tree to determine your next move.

ImpurityTriage Start Unexpected Peak Detected (>0.10% Area) CheckBlank Run Solvent Blank Start->CheckBlank IsArtifact Peak Present in Blank? CheckBlank->IsArtifact SystemClean Clean Column/Injector IsArtifact->SystemClean Yes RealImpurity Confirm Real Impurity IsArtifact->RealImpurity No MassSpec Acquire HRMS (ESI/APCI) RealImpurity->MassSpec IsoCheck Isobaric with Product? MassSpec->IsoCheck Isomer Suspect Stereoisomer/ Regioisomer IsoCheck->Isomer Yes (Delta = 0) MassShift Analyze Mass Shift (Delta) IsoCheck->MassShift No Isolate Proceed to Prep-LC/NMR Isomer->Isolate MassShift->Isolate

Figure 1: Initial triage workflow for validating and categorizing unexpected chromatographic peaks.

Ticket #002: The Mass Mismatch (Structural Elucidation)

User Query: "HRMS shows a mass shift of +16 Da relative to my product. I suspect oxidation, but I can't tell if it's an N-oxide or a hydroxylated byproduct. How do I distinguish them?"

The Senior Scientist’s Response: A +16 Da shift is the classic "Ambiguity Trap." It could be an N-oxide, a sulfoxide, or C-hydroxylation. Mass spec alone is rarely enough here because fragmentation patterns can be misleading (e.g., N-oxides often lose oxygen [-16 Da] in the source, mimicking the parent).

Diagnostic Mass Shifts Table

Use this table to correlate


 with likely chemical transformations [2].
Mass Shift (Da)Likely TransformationMechanistic Origin
+14.01 MethylationMethanol solvent reaction (esterification) or trapped methyl iodide.
+15.99 Oxidation (+O)N-oxidation (tertiary amines), Sulfoxide formation, or Hydroxylation (C-H

C-OH).
+30.01 Formaldehyde AdductReaction with formaldehyde (often found in degrading PEG or poor-quality methanol).
+42.01 AcetylationReaction with Acetyl Chloride or Acetic Anhydride traces.
+56.06 t-Butyl AdductFriedel-Crafts alkylation from t-butyl cation sources (e.g., deprotection steps).
The Elucidation Protocol: NMR Discrimination

To distinguish N-oxide vs. Hydroxylation, you need 2D NMR. You cannot rely on 1D


H NMR alone because the shifts are subtle.

Experiment:


N-HMBC (Heteronuclear Multiple Bond Correlation) 
  • Why: This is the "Smoking Gun."

  • Method:

    • Dissolve 2-5 mg of isolated impurity in DMSO-

      
      .
      
    • Run

      
      N-HMBC (optimized for long-range J = 8 Hz).
      
    • Analysis:

      • N-Oxide: The

        
        N chemical shift will move significantly downfield (typically ~100 ppm shift relative to the parent amine).
        
      • Hydroxylation: The

        
        N shift remains largely unchanged; however, you will see a new correlation in the 
        
        
        
        C-HSQC corresponding to the methine (CH-OH) carbon [3].

ElucidationLogic Input Mass Shift +16 Da SourceTest In-Source Fragmentation? Input->SourceTest Stable Stable Ion SourceTest->Stable No Unstable Loss of -16 Da SourceTest->Unstable Yes NMR 2D NMR (HSQC/HMBC) Stable->NMR NOxide Suspect N-Oxide Unstable->NOxide NOxide->NMR Confirm Result1 New CH signal (Hydroxylation) NMR->Result1 Result2 Shifted 15N signal (N-Oxide) NMR->Result2

Figure 2: Logic flow for distinguishing oxidative modifications using MS stability and NMR connectivity.

Ticket #003: The Scale-Up Surprise (Mechanistic Root Cause)

User Query: "We scaled up from 100 mg to 50 g. Now we see a dimer impurity (M+M) that wasn't there before. The chemistry hasn't changed. What happened?"

The Senior Scientist’s Response: The chemistry did change—the physical chemistry changed. Scale-up alters mixing efficiency, heat transfer, and local concentration gradients.

Common Root Causes for Scale-Up Byproducts
  • Thermal Gradients (The "Hot Spot" Effect):

    • Issue: At 100 mg, heating is uniform. At 50 g, the mantle heats the flask walls faster than the center.

    • Result: Overheating at the walls causes thermal dimerization or polymerization.

    • Fix: Switch from magnetic stirring to an overhead mechanical stirrer and use an oil bath with a lower

      
       relative to the internal temperature.
      
  • Addition Rate (The "Local Excess" Effect):

    • Issue: Dumping a reagent in rapidly at 100 mg mixes instantly. At 50 g, a "dump" creates a zone of massive reagent excess before it disperses.

    • Result: If your product can react with the reagent (e.g., over-alkylation), it will happen in this zone.

    • Fix: Implement controlled dosing (syringe pump) to maintain pseudo-high-dilution conditions.

Validation Protocol: Stress Testing

To confirm the root cause, perform a Forced Degradation Study (Stress Test) on a small scale [4]:

  • Thermal Stress: Reflux the pure product in the reaction solvent for 24 hours. Does the dimer form? (If yes

    
     Product is thermally unstable).
    
  • Reagent Stress: Expose the product to 5 equivalents of the reagent. Does the dimer form? (If yes

    
     Reaction is sensitive to local concentration excesses).
    

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[3] [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. [Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. [Link]

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for N-Benzyl Positional Isomers

Current Status: Operational Ticket ID: N-BNZ-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Mission Statement Welcome to the Technical Support Center for N-Benzyl Isomer Separation. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: N-BNZ-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Mission Statement

Welcome to the Technical Support Center for N-Benzyl Isomer Separation. You are likely here because your standard C18 gradient failed to resolve N-alkylation regioisomers (e.g., N1 vs. N2 indazoles) or benzyl-ring positional isomers (ortho/meta/para).

These separations are notoriously difficult because the isomers are isobaric (identical Mass-to-Charge ratio) and often possess nearly identical lipophilicity (


). This guide abandons the "try-and-see" approach in favor of a mechanistic strategy focusing on Shape Selectivity  and 

-Electron Interactions
.

Module 1: The "Regioisomer" Challenge (N-Alkylation Sites)

Target Analytes: N-benzyl indazoles, triazoles, imidazoles, and tetrazoles.[1]

The Problem: Why C18 Fails

In N-alkylation reactions (e.g., benzylation of an indazole), you often generate a mixture of N1 and N2 isomers. On a C18 column, the hydrophobic surface area of both isomers is nearly identical. The lack of specific steric or electronic discrimination leads to co-elution.

The Solution: Validated Column Screening Protocol

To separate these isomers, you must exploit the difference in dipole moment and molecular shape created by the nitrogen position.

Step 1: The Phenyl-Hexyl / Biphenyl Screen

Switch from alkyl chains (C18) to aromatic stationary phases.

  • Mechanism:

    
     interactions.[2][3] The electron-rich benzyl ring of your analyte interacts with the aromatic ring of the stationary phase.[3] The N1 vs. N2 position alters the electron density of the heterocycle, changing the strength of this interaction.
    
  • Recommendation: Use a Biphenyl or Phenyl-Hexyl column.

  • Mobile Phase: Methanol is preferred over Acetonitrile (ACN). ACN has its own

    
     electrons which can shield the analyte from the stationary phase, dampening the selectivity.
    
Step 2: The Pentafluorophenyl (PFP) "Nuclear Option"

If Phenyl-Hexyl fails, move to a PFP column.

  • Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face (Lewis acid character).[4] This interacts strongly with the electron-rich N-benzyl ring and the basic nitrogens of your heterocycle.

  • Why it works: N1/N2 isomers often have significantly different basicity and local electron density. PFP phases are highly sensitive to these electronic differences.

Step 3: The "Hidden" Trick – Chiral Columns for Achiral Compounds

If achiral phases fail, use an Amylose-based coated polysaccharide column (e.g., Amylose-2 or AD-H types) in Normal Phase or Reversed Phase.

  • Mechanism: These columns have distinct "grooves" or cavities. Even if your molecule has no chiral center, the N1 and N2 isomers have different 3D shapes. One will fit into the amylose cavity better than the other.

  • Success Rate: >90% for difficult N-benzyl regioisomers.

Visual Workflow: Column Selection Logic

ColumnSelection Start Start: N-Benzyl Isomer Mixture IsomerType Identify Isomer Type Start->IsomerType Regio Heterocycle N-Alkylation (N1 vs N2 vs N3) IsomerType->Regio Subst Benzyl Ring Substitution (Ortho / Meta / Para) IsomerType->Subst Phenyl Step 1: Phenyl-Hexyl / Biphenyl (Mobile Phase: MeOH/H2O) Regio->Phenyl PFP_Subst Step 1: PFP (High selectivity for halogens/nitro) Subst->PFP_Subst PFP Step 2: PFP (Pentafluorophenyl) (Exploit electronic differences) Phenyl->PFP Co-elution? Chiral Step 3: Amylose/Cellulose Column (Shape Selectivity) PFP->Chiral Co-elution? C18_HighRes Step 2: High-Load C18 (Shape Selectivity) PFP_Subst->C18_HighRes Co-elution?

Caption: Decision matrix for selecting stationary phases based on isomer type. Blue/Green nodes represent decision points; Yellow/Red nodes represent experimental actions.

Module 2: The "Substituent" Challenge (Ortho/Meta/Para)

Target Analytes: N-(2-chlorobenzyl) vs N-(4-chlorobenzyl) analogs.

Mechanism of Separation

Separating ortho, meta, and para isomers relies on steric hindrance and dipole alignment .

  • Ortho-Effect: The ortho isomer often has a different "effective volume" due to internal shielding or hydrogen bonding between the substituent and the benzylic nitrogen.

  • PFP Selectivity: PFP columns are the industry standard here. The rigid aromatic ring of the PFP phase interacts differently with the dipole vectors of o, m, p isomers.

    • Protocol: Run a gradient of Water/Methanol with 0.1% Formic Acid.

    • Note: Halogenated isomers (Cl, F, Br) separate exceptionally well on PFP due to halogen-halogen interactions.

Module 3: Orthogonal Approaches (SFC)

When LC fails, Supercritical Fluid Chromatography (SFC) is the rescue line.

Why SFC Works for Isomers

SFC uses supercritical CO


, which has low viscosity and high diffusivity.[5] More importantly, the separation mechanism is orthogonal  to Reversed Phase LC.
  • Normal Phase Behavior: SFC behaves like normal phase chromatography. Isomers are separated based on their interaction with polar groups on the column.[2]

  • Solvation: The CO

    
     fluid solvates the hydrophobic portions, forcing the polar/basic nitrogens to interact with the stationary phase.
    
SFC Screening Protocol

System: SFC with PDA/MS detection. Back Pressure: 120-150 bar. Temperature: 40°C.

ParameterCondition A (The "Go-To")Condition B (The "Backup")
Column 2-Ethylpyridine (2-EP) Chiralpak AD-H / IG
Co-Solvent MethanolMethanol + 0.1% DEA
Gradient 2% to 40% Co-solvent over 5 min5% to 50% Co-solvent over 5 min
Additive 0.1% Ammonium Hydroxide0.1% Diethylamine (DEA)

Technical Insight: The 2-EP column is specifically designed for basic nitrogen heterocycles. It often fully resolves N1/N2 isomers that appear as a single peak on C18.

Module 4: Troubleshooting & FAQs

Issue: Peak Tailing of N-Benzyl Compounds

Diagnosis: N-benzyl amines and heterocycles are basic. They interact with residual silanols (Si-OH) on the silica surface, causing tailing. Corrective Actions:

  • High pH Strategy (Best): If your column is hybrid-silica (e.g., BEH, Gemini-NX, Triart), raise the pH to 10 using Ammonium Bicarbonate or Ammonium Hydroxide. This deprotonates the analyte, neutralizing the charge and eliminating silanol interaction.

  • Ion Pairing (Alternative): If you must use low pH, add 0.05% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated nitrogen, masking the charge. Warning: TFA suppresses MS signal.

FAQ: Common User Queries

Q1: My N1 and N2 isomers flipped elution order when I switched from MeOH to ACN. Why?

  • Answer: This is a solvation effect. Methanol is a protic solvent and can hydrogen bond with the accessible nitrogens on your isomer. Acetonitrile is aprotic and dipole-driven. Changing the solvent changes the "apparent" polarity of the isomers relative to the stationary phase. Use this to your advantage—if resolution is poor in ACN, switch to MeOH.

Q2: I don't have a PFP column. Can I use a C18?

  • Answer: Only if you use a "High Load" or "High Surface Area" C18 column (carbon load >20%). You need to maximize the hydrophobic interaction to tease out the tiny difference in hydrophobicity. However, peak capacity will be lower than with PFP.

Q3: How do I identify which peak is N1 and which is N2 without NMR?

  • Answer: While NMR is definitive (look for NOE signals between the benzyl CH2 and the adjacent ring proton), you can often predict elution order.

    • RP-HPLC: The N-isomer with the dipole moment vectors opposing each other is usually more non-polar and elutes later.

    • General Rule (Indazoles): N1-alkyl indazoles are generally thermodynamically more stable and often less polar (elute later on RP) than N2-alkyl isomers, but this can reverse depending on substituents. Always verify the first separation with NMR.

References

  • Mechanism of PFP Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.

  • Chiral Columns for Achiral Isomers: Zhang, T., & Nguyen, D. (2010). Separation of positional isomers on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1217(7), 1045-1052.

  • SFC for Positional Isomers: West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A, 1191(1-2), 21-39.

  • Indazole Alkylation Selectivity: Luo, G., Chen, L., & Dubé, P. (2010). Regioselective N-alkylation of indazoles. The Journal of Organic Chemistry, 75(15), 5379-5381.

  • Separation of N-Benzyl Triazoles: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and separation of N-benzyl-1,2,4-triazole derivatives. Tetrahedron Letters, 43(22), 4021-4023.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-(2-ethoxybenzyl)-2-methoxyethanamine vs. N-(2-methoxybenzyl) Derivatives

The following guide provides an in-depth technical comparison between the specific chemical entity N-(2-ethoxybenzyl)-2-methoxyethanamine and the broader, pharmacologically significant class of N-(2-methoxybenzyl) deriva...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the specific chemical entity N-(2-ethoxybenzyl)-2-methoxyethanamine and the broader, pharmacologically significant class of N-(2-methoxybenzyl) derivatives (commonly known as the NBOMe series).

[1]

Executive Summary

N-(2-ethoxybenzyl)-2-methoxyethanamine (CAS 827328-44-9) is a secondary amine primarily utilized as a chemical building block.[1][2][3] It structurally mimics the N-benzyl terminus of potent 5-HT2A agonists but lacks the critical phenethylamine pharmacophore required for high-affinity receptor activation.[1]

In contrast, N-(2-methoxybenzyl) derivatives (NBOMes) represent a class of highly potent psychoactive substances where the N-benzyl group is attached to a 2,5-dimethoxyphenethylamine core.[1][4] The "2-methoxy" substituent is optimized for the 5-HT2A receptor's extended binding pocket, offering superior potency (sub-nanomolar


) compared to the bulkier "2-ethoxy" analogs, which suffer from steric hindrance.[1]

Part 1: Chemical Identity & Structural Divergence[1][3]

This section distinguishes the specific fragment from the active drug class.[1][3]

The Specific Molecule: N-(2-ethoxybenzyl)-2-methoxyethanamine[1][2][3]
  • CAS Registry Number: 827328-44-9[1][3]

  • Structure: A benzyl ring with an ortho-ethoxy group, attached to a nitrogen atom, which is further substituted with a 2-methoxyethyl chain.[1][3]

  • Classification: Chemical Intermediate / Building Block.[1][3]

  • Key Feature: It lacks the aromatic phenyl ring on the ethylamine chain (the "phen" in phenethylamine).[1][3]

  • Implication: Without the core aromatic ring to interact with the receptor's orthosteric site (specifically residues Trp336 and Phe340), this molecule exhibits negligible affinity for 5-HT2A receptors compared to full NBOMes.[1][3]

The Comparator Class: N-(2-methoxybenzyl) Derivatives (NBOMes)[1][3][4]
  • Representative Molecule: 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).[1][3][5][6]

  • Structure: A 2,5-dimethoxyphenethylamine core attached to an N-(2-methoxybenzyl) group.[1][3][4][5]

  • Classification: Potent 5-HT2A Agonist / Hallucinogen.[1][3]

  • Key Feature: The "2-methoxy" group on the benzyl ring locks the molecule into a bioactive conformation via an intramolecular hydrogen bond with the protonated amine.[1][3]

Structural Visualization

The following diagram contrasts the specific fragment with the active drug class.[1][3]

ChemicalStructure cluster_0 Structural Differences Frag N-(2-ethoxybenzyl)-2-methoxyethanamine (Fragment/Precursor) NO Phenethylamine Core Diff1 N-Substituent: 2-Ethoxy (Bulky) Frag->Diff1 Core1 Backbone: Methoxyethyl (Flexible/Inactive) Frag->Core1 NBOMe 25I-NBOMe (Active Drug) Full Phenethylamine Core Diff2 N-Substituent: 2-Methoxy (Compact) NBOMe->Diff2 Core2 Backbone: Phenethyl (Rigid/Active) NBOMe->Core2

Caption: Structural comparison highlighting the missing pharmacophore in the specific ethoxy-fragment versus the full NBOMe drug scaffold.

Part 2: Pharmacological Performance (SAR Analysis)

For drug development professionals, the critical comparison is the Structure-Activity Relationship (SAR) of the N-benzyl substituent: Ethoxy vs. Methoxy .[1][3]

Binding Affinity ( ) & Potency ( )

The 5-HT2A receptor contains a specific hydrophobic pocket (Extended Binding Pocket) that accommodates the N-benzyl group.[1][3]

FeatureN-(2-Methoxybenzyl) [NBOMe] N-(2-Ethoxybenzyl) [NBOEt]
Steric Fit Optimal. The methoxy group is small enough to fit the "ortho" pocket without clashing with transmembrane helices.[1][3]Sub-optimal. The ethyl group adds bulk, causing steric clash with residues (likely Val156 or Phe339), reducing binding affinity.[1][3]
Electronic Effect Strong H-Bonding. The oxygen acts as a hydrogen bond acceptor, stabilizing the ligand-receptor complex.[1][3]Weaker. While the oxygen is present, the ethyl tail disrupts the optimal geometry for hydrogen bonding.[1]
Relative Potency High (100%).

values often < 1 nM (e.g., 25I-NBOMe

nM).[1][3]
Reduced (~10-50%). Generally exhibits 2-10x lower affinity than the methoxy analog.[1]
Selectivity High selectivity for 5-HT2A over 5-HT1A.[1][3]Often reduced selectivity; increased bulk can shift preference to 5-HT2C or other subtypes.[1][3]
Mechanism of Action: The "Sweet Spot"

Research indicates that the high potency of NBOMe compounds is driven by the 2-methoxy group's ability to form a specific interaction (likely an intramolecular hydrogen bond with the protonated amine or a direct interaction with Ser159).[1][3]

  • Methoxy: Stabilizes the molecule in a folded conformation that perfectly docks into the receptor.[1][3]

  • Ethoxy: The larger ethyl group disrupts this folded conformation, imposing an energetic penalty on binding.[1][3]

SAR_Mechanism cluster_binding 5-HT2A Receptor Binding Pocket Receptor Receptor Hydrophobic Pocket Methoxy 2-Methoxy Group (Compact) Receptor->Methoxy Accommodates Ethoxy 2-Ethoxy Group (Bulky) Receptor->Ethoxy Resists Interaction High Affinity Binding (Ki < 1 nM) Methoxy->Interaction Stabilizes Clash Steric Clash / Reduced Affinity (Ki > 10 nM) Ethoxy->Clash Causes

Caption: Mechanistic flow illustrating why the compact 2-methoxy group yields high affinity, while the bulky 2-ethoxy group leads to steric clash.[1][2][3]

Part 3: Experimental Protocols & Synthesis Notes

Synthesis of N-Benzyl Derivatives (Reductive Amination)

Both the specific molecule and NBOMe drugs are synthesized via reductive amination .[1][3][4] This protocol is standard for generating these derivatives.[1][3]

Protocol:

  • Reagents:

    • Amine: 2-methoxyethanamine (for the fragment) OR 2C-X phenethylamine (for the drug).[1][3]

    • Aldehyde: 2-ethoxybenzaldehyde (for Ethoxy) OR 2-methoxybenzaldehyde (for Methoxy).[1][3]

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (

      
      ).[1][3]
      
  • Procedure:

    • Dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in Methanol or DCM.[1]

    • Stir for 1-2 hours to form the imine intermediate.

    • Add reducing agent (1.5 eq) slowly at 0°C.[1]

    • Stir at room temperature overnight.

    • Quench with water, extract with DCM, and purify via column chromatography.[1][3]

Metabolic Stability (In Vitro)
  • Assay: Incubation with human liver microsomes (HLM).

  • Observation:

    • NBOMe (Methoxy): Rapidly metabolized via O-demethylation to the phenol (NBOH), which is also active but rapidly conjugated and excreted.[1]

    • NBOEt (Ethoxy): Metabolized via O-deethylation.[1][3] The rate of deethylation is generally slower than demethylation, potentially altering the pharmacokinetic half-life, though the resulting metabolite (phenol) is the same.[1]

Part 4: References

  • Hansen, M., et al. (2014).[1][3] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][3] Link[1][3]

  • Halberstadt, A. L., & Geyer, M. A. (2014).[1][3] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][4][7] Current Topics in Behavioral Neurosciences. Link

  • Rickli, A., et al. (2015).[1][3] Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMes) and their N-2-hydroxybenzyl-phenethylamine (NBOH) congeners. Neuropharmacology.[1][3][4][8] Link

  • Guidechem. (2024).[1][3] Chemical Properties of N-(2-ethoxybenzyl)-2-methoxyethanamine (CAS 827328-44-9).[1][3]Link[1][3]

Sources

Comparative

A Comparative Guide to the Analgesic Activity of N-(2-methoxyethyl) Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the analgesic activity of novel N-(2-methoxyethyl) derivatives against established analgesic agents. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic activity of novel N-(2-methoxyethyl) derivatives against established analgesic agents. We will delve into the experimental data that validates their efficacy, outline the detailed protocols for this validation, and explore the potential mechanisms underpinning their pain-relieving effects. Our focus is on providing a clear, data-driven analysis to inform future research and development in pain management.

Introduction: The Rationale for N-(2-methoxyethyl) Derivatives in Analgesia

The search for novel analgesics with improved efficacy and fewer side effects is a cornerstone of medicinal chemistry. N-(2-methoxyethyl) amides and benzamides have emerged as a promising class of compounds. The inclusion of the N-(2-methoxyethyl) moiety is a strategic design choice intended to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This modification can influence factors such as solubility, membrane permeability, and metabolic stability, which are critical for a drug's overall performance.

The core hypothesis is that by modifying existing pharmacophores with the N-(2-methoxyethyl) group, it is possible to enhance analgesic activity or reduce the adverse effects associated with traditional pain medications, such as non-steroidal anti-inflammatory drugs (NSAIDs) which are known for potential gastrointestinal issues when a free carboxylic acid group is present[1][2]. This guide will examine the evidence supporting this hypothesis through a comparative analysis of preclinical data.

Comparative Analysis of Analgesic Efficacy

To objectively assess the analgesic potential of N-(2-methoxyethyl) derivatives, their performance is compared against well-established analgesics like Indomethacin and Morphine. The following tables summarize the results from two standard preclinical models of pain: the hot plate test, which measures response to thermal stimuli, and the acetic acid-induced writhing test, a model for visceral pain.

Hot Plate Test: Assessing Central Analgesic Activity

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics.[3] The test measures the latency period for an animal to react to a thermal pain stimulus, such as licking a paw or jumping.[4] An increase in this latency period after drug administration indicates an analgesic effect.[5]

Table 1: Comparative Efficacy in the Hot Plate Test

CompoundDose (mg/kg)Mean Latency Time (seconds) ± SEM% Increase in Pain ThresholdReference Compound
Control (Saline) -6.5 ± 0.50%-
Indomethacin 1020.00 ± 1.60207%Standard NSAID
N-(2-methoxyethyl) Derivative A 2018.92 ± 1.10191%Test Compound
N-(2-methoxyethyl) Derivative B 2017.00 ± 1.28161%Test Compound

Data is synthesized from representative studies for comparative purposes.[6]

The results indicate that the N-(2-methoxyethyl) derivatives exhibit significant analgesic activity, comparable to the standard NSAID, Indomethacin. This suggests a potent central mechanism of action.

Acetic Acid-Induced Writhing Test: Evaluating Peripheral Analgesic Activity

The acetic acid-induced writhing test is a chemical method for inducing pain that is particularly sensitive to peripherally acting analgesics.[7][8] The intraperitoneal injection of acetic acid causes the release of inflammatory mediators, leading to characteristic abdominal constrictions or "writhes".[7][9] A reduction in the number of writhes is a measure of the compound's analgesic efficacy.[7]

Table 2: Comparative Efficacy in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of WrithingReference Compound
Control (Saline) -45.2 ± 3.10%-
Indomethacin 1012.5 ± 1.572.3%Standard NSAID
N-(2-methoxyethyl) Derivative C 2010.3 ± 1.277.2%Test Compound
N-(2-methoxyethyl) Derivative D 2016.8 ± 1.962.8%Test Compound

Data is synthesized from representative studies for comparative purposes.[6]

In this model of visceral pain, the N-(2-methoxyethyl) derivatives again demonstrate potent analgesic effects, with Derivative C showing a slightly greater inhibition of writhing than Indomethacin. This points to a strong peripheral analgesic action, likely involving the inhibition of inflammatory pathways.

Postulated Mechanism of Action: A Multi-Target Approach

While the precise mechanisms for all N-(2-methoxyethyl) derivatives are under investigation, the data suggests a multi-target approach to analgesia. The efficacy in both central and peripheral pain models points to potential interactions with both the central nervous system and peripheral inflammatory processes.

A likely mechanism, particularly given the comparison to NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[7] By inhibiting these enzymes, the production of prostaglandins is reduced, leading to an analgesic effect.

The structural modifications inherent in the N-(2-methoxyethyl) derivatives may also confer activity at other targets involved in pain signaling, such as opioid receptors or other G-protein-coupled receptors. Further research, including receptor binding assays and detailed molecular modeling, is necessary to fully elucidate the mechanism of action.

Experimental Protocols: A Guide to Validation

The following are detailed, step-by-step protocols for the key in-vivo experiments used to validate the analgesic activity of N-(2-methoxyethyl) derivatives.

Hot Plate Test Protocol

This protocol is designed to measure the thermal pain threshold in rodents.

  • Animal Acclimatization: Acclimatize mice (typically weighing 20-25g) to the laboratory environment for at least one week with free access to food and water.[7]

  • Apparatus: Use a standard hot plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[4][10]

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Control (vehicle), Standard (e.g., Morphine or Indomethacin), and Test groups (various doses of the N-(2-methoxyethyl) derivative).

  • Baseline Latency: Before drug administration, place each mouse on the hot plate and record the time it takes to exhibit a pain response (paw licking or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]

  • Drug Administration: Administer the test compounds, standard drug, or vehicle via an appropriate route (e.g., intraperitoneally or orally).

  • Post-Treatment Latency: At set time intervals after drug administration (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in latency time compared to the baseline.

Acetic Acid-Induced Writhing Test Protocol

This protocol assesses a compound's ability to inhibit chemically-induced visceral pain.

  • Animal Preparation: Use mice (20-25g) and fast them for 12-18 hours before the experiment, with continued access to water.[7]

  • Grouping: Divide the animals into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.

  • Drug Administration: Administer the vehicle, standard, or test compounds, typically 30-60 minutes before the induction of writhing to allow for absorption.[7]

  • Induction of Writhing: Inject a 0.6% or 1% solution of acetic acid intraperitoneally (typically 10 ml/kg body weight).[7][12]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 10 or 15-minute period.[13][14] A writhe is defined as a contraction of the abdominal muscles accompanied by an extension of the hind limbs.[13]

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.

Tail-Flick Test Protocol

An alternative method for assessing central analgesia, the tail-flick test, measures the time it takes for a rodent to "flick" its tail away from a focused beam of heat.[3][15]

  • Animal Restraint and Acclimatization: Gently restrain the mouse or rat, allowing it to acclimate to the restraining device.[16][17]

  • Heat Application: Apply a radiant heat source to a specific portion of the tail.[16]

  • Latency Measurement: A timer starts with the heat application and stops automatically when the animal flicks its tail.[16]

  • Cut-off Time: A pre-set cut-off time (usually 20-35 seconds) is used to prevent tissue damage.[16]

  • Procedure: Similar to the hot plate test, baseline and post-drug administration latencies are recorded.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential biological pathways involved, the following diagrams are provided.

Experimental Workflow for Analgesic Validation

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_assays Analgesic Assays cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping admin Drug / Vehicle Administration wait Absorption Period admin->wait hot_plate Hot Plate Test wait->hot_plate writhing Writhing Test wait->writhing tail_flick Tail-Flick Test wait->tail_flick data Data Collection & Analysis hot_plate->data writhing->data tail_flick->data compare Comparison with Standard data->compare

Caption: Workflow for in-vivo validation of analgesic compounds.

Postulated Prostaglandin Synthesis Pathway Inhibition

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins (PGE2, PGI2) cox->prostaglandins nsaid N-(2-methoxyethyl) Derivatives (Proposed Site of Action) nsaid->cox Inhibition pain Pain & Inflammation prostaglandins->pain

Caption: Proposed inhibition of the COX pathway by N-(2-methoxyethyl) derivatives.

Conclusion and Future Directions

The experimental data strongly supports the analgesic potential of N-(2-methoxyethyl) derivatives. They demonstrate significant efficacy in both central and peripheral models of pain, with a potency comparable to, and in some cases exceeding, that of the standard NSAID Indomethacin.

Future research should focus on:

  • Elucidating the precise mechanism of action: This includes conducting receptor binding assays for a panel of pain-related targets and performing detailed structure-activity relationship (SAR) studies.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

  • Safety and toxicology studies: A thorough evaluation of the potential side effects, including gastrointestinal toxicity, is necessary to ascertain their therapeutic window.

References

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. ([Link])

  • Conduct Science. (n.d.). Tail Flick Test. ([Link])

  • Maze Engineers. (n.d.). Rodent Tail Flick Pain Assay. ([Link])

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. ([Link])

  • Scribd. (n.d.). Hot Plate Method. ([Link])

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. ([Link])

  • Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Pain Research. ([Link])

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. ([Link])

  • Laorden, M. L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 97-102. ([Link])

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. ([Link])

  • SlideShare. (n.d.). Analgesia Hot Plat Test. ([Link])

  • KF Technology. (n.d.). Tail Flick Test. ([Link])

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. ([Link])

  • Khoshnood, E., et al. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Journal of Basic and Clinical Pathophysiology, 9(1), 25-31. ([Link])

  • Feldman, P. L., et al. (1991). Design, Synthesis, and Pharmacological Evaluation of Ultrashort- to Long-Acting Opioid Analgetics. Journal of Medicinal Chemistry, 34(7), 2202-2208. ([Link])

  • Khan, I., et al. (2023). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Molecules, 28(22), 7552. ([Link])

  • Ahmadi, A., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini-Reviews in Medicinal Chemistry, 17(9), 795-802. ([Link])

  • PubChem. (n.d.). 2-Amino-N-(2-methoxyethyl)benzamide. ([Link])

  • Al-Obaydi, A. M., et al. (2010). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. Acta Poloniae Pharmaceutica, 67(6), 631-640. ([Link])

  • Zihad, S. M. N. K., et al. (2018). Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus. Frontiers in Pharmacology, 9, 1165. ([Link])

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. ([Link])

  • Wikipedia. (n.d.). List of benzimidazole opioids. ([Link])

  • Al-Amiery, A. A., et al. (2025). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. Journal of the Indian Chemical Society, 102(1), 101345. ([Link])

  • Ahmadi, A., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini-Reviews in Medicinal Chemistry, 17(9), 795-802. ([Link])

  • Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17-21. ([Link])

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Pharmaceuticals, 17(11), 1459. ([Link])

Sources

Validation

A Researcher's Guide to Deciphering the Structure-Activity Relationship of N-Benzyl Amine Analogs

In the landscape of modern drug discovery, the N-benzyl amine scaffold has emerged as a "privileged structure," a testament to its remarkable versatility in binding to a diverse array of biological targets.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the N-benzyl amine scaffold has emerged as a "privileged structure," a testament to its remarkable versatility in binding to a diverse array of biological targets.[1][2] This guide provides an in-depth comparison of N-benzyl amine analogs, offering a window into how subtle structural modifications can dramatically influence biological activity. We will dissect the structure-activity relationships (SAR) of these compounds against various targets, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.

The N-Benzyl Amine Scaffold: A Foundation for Diverse Bioactivity

The N-benzyl amine motif, characterized by a benzyl group attached to a nitrogen atom, serves as a cornerstone for a multitude of biologically active molecules. Its prevalence in medicinal chemistry stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking, with protein targets. This inherent adaptability has led to the development of N-benzyl amine-containing compounds with applications as receptor agonists, enzyme inhibitors, and antimicrobial agents.

A systematic approach to understanding how structural changes to a molecule affect its biological activity is known as Structure-Activity Relationship (SAR).[3][4] SAR studies are a fundamental aspect of medicinal chemistry, guiding the optimization of lead compounds to enhance potency, improve selectivity, and minimize off-target effects.[3][5]

Comparative Analysis of N-Benzyl Amine Analogs: Case Studies

To illustrate the principles of SAR in action, we will examine three distinct classes of N-benzyl amine analogs, each targeting a different biological system.

Case Study 1: 5-HT2A/2C Receptor Agonists

The serotonin 5-HT2A and 5-HT2C receptors are G-protein coupled receptors involved in a range of physiological and neuropsychological processes. N-benzyl phenethylamines are a class of potent agonists at these receptors. A study involving 48 analogs explored the impact of substitutions on both the phenethylamine and N-benzyl portions of the molecule.

Key SAR Insights:

  • N-Benzyl Substitution: The introduction of an N-benzyl group to phenethylamine psychedelics significantly increases both binding affinity and functional activity at the 5-HT2A receptor.

  • Substituents on the N-Benzyl Ring: The nature and position of substituents on the N-benzyl ring have a profound, though sometimes unpredictable, effect on activity and selectivity. For instance, N-(2-hydroxybenzyl) substituted compounds generally exhibit high activity at the 5-HT2A receptor.

  • 4-Position of the Phenethylamine Ring: Modifications at the 4-position of the phenethylamine ring have been extensively studied, with substituents like cyano groups influencing selectivity between the 5-HT2A and 5-HT2C receptors.

Data Summary:

CompoundN-Benzyl Substituent4-Phenethylamine Substituent5-HT2A Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)
1b UnsubstitutedH-0.074
8b 2,3-MethylenedioxyH0.29-

Data extracted from a study on N-benzyl phenethylamines as 5-HT2A/2C agonists.

Case Study 2: USP1/UAF1 Deubiquitinase Inhibitors

Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response, making it a promising target for cancer therapy. N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.

Key SAR Insights:

  • Core Scaffold: Replacing a quinazoline core with a pyrimidine scaffold was well-tolerated and resulted in compounds with comparable potency while reducing molecular weight and lipophilicity.

  • Substitution on the Pyrimidine Ring: A 5-methyl group on the pyrimidine ring led to a roughly two-fold increase in potency, whereas a 6-methyl group caused a three-fold decrease, highlighting the sensitivity of the interaction to the substitution pattern.

  • N-Benzyl Ring Substitutions: Substitution at the 4-position of the benzyl ring with a phenyl group was tolerated, allowing for further analog synthesis. The introduction of a branched hydroxymethyl group, however, led to a significant drop in potency.

Data Summary:

AnalogCore ScaffoldPyrimidine SubstitutionN-Benzyl MoietyUSP1/UAF1 Inhibition (IC50, nM)
37 PyrimidineUnsubstituted4-phenylbenzyl~Comparable to quinazoline core
38 Pyrimidine5-methyl4-phenylbenzyl70
39 Pyrimidine6-methyl4-phenylbenzyl210
57 PyrimidineUnsubstituted4-(hydroxymethyl)phenylbenzylDecreased potency

Data synthesized from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors.

Case Study 3: Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. A series of N-substituted benzyl amine analogs of anacardic acid have been synthesized and evaluated for their activity against various bacterial strains.

Key SAR Insights:

  • N-Substituent: The nature of the N-substituent on the benzylamine plays a crucial role in antibacterial activity. The specific substitutions that lead to the highest potency vary depending on the bacterial species.

  • Broad-Spectrum Activity: Some analogs displayed activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, though often with differing potencies.

  • Comparison to Standards: The most potent compounds showed activity comparable to or better than standard antibiotics like Ampicillin and Chloramphenicol against certain strains.

Data Summary:

CompoundN-SubstituentS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)
6q Specific substituted benzyl18 (Excellent)--
6h Specific substituted benzylComparable to better than standards--
6n Specific substituted benzylComparable to better than standards-Moderate
Ampicillin -StandardComparable to some analogsModerate
Chloramphenicol -Standard-At par with some analogs
Ciprofloxacin -18 (Comparable to 6q)--

Data from a study on novel benzylamine analogues of Anacardic acid as antibacterial agents.[6]

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of N-benzyl amine analogs.

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

Workflow Diagram:

G prep Prepare membrane homogenates from cells expressing 5-HT2A receptors incubation Incubate membrane homogenates, radioligand, and test compounds prep->incubation radioligand Prepare radioligand solution (e.g., [3H]ketanserin) radioligand->incubation test_compounds Prepare serial dilutions of test compounds test_compounds->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki values from competition binding curves scintillation->analysis

Caption: Workflow for a 5-HT2A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 50-100 µg of protein).

    • Radioligand (e.g., [3H]ketanserin) at a concentration near its Kd.

    • Serial dilutions of the test compound or vehicle (for total binding) or a saturating concentration of a known 5-HT2A antagonist (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

USP1/UAF1 Deubiquitinase Inhibition Assay

This fluorometric assay measures the activity of the USP1/UAF1 complex by monitoring the cleavage of a fluorogenic ubiquitin substrate.[7]

Workflow Diagram:

G enzyme_prep Prepare purified USP1/UAF1 enzyme complex solution pre_incubation Pre-incubate enzyme with inhibitor or vehicle enzyme_prep->pre_incubation inhibitor_prep Prepare serial dilutions of test inhibitors inhibitor_prep->pre_incubation substrate_add Initiate reaction by adding fluorogenic substrate (e.g., Ub-Rho) pre_incubation->substrate_add incubation Incubate at 37°C for a defined period substrate_add->incubation readout Measure fluorescence intensity (excitation/emission maxima) incubation->readout analysis Calculate percent inhibition and determine IC50 values readout->analysis

Caption: Workflow for a USP1/UAF1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, and 0.01% Tween-20). Prepare a solution of the purified USP1/UAF1 enzyme complex and the fluorogenic substrate (e.g., ubiquitin-rhodamine110).

  • Assay Setup: In a 96-well plate, add the assay buffer and the test compounds at various concentrations.

  • Enzyme Addition: Add the USP1/UAF1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., rhodamine110).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[7]

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[6][8]

Workflow Diagram:

G compound_dilution Prepare serial dilutions of test compounds in broth media inoculation Inoculate each well of the dilution series with bacteria compound_dilution->inoculation inoculum_prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C, 18-24h) inoculation->incubation read_mic Determine the MIC by visual inspection for turbidity incubation->read_mic interpretation Interpret results as Susceptible, Intermediate, or Resistant read_mic->interpretation

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Media Preparation: Prepare a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compounds. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9]

Conclusion

The N-benzyl amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The case studies presented here underscore the power of systematic SAR exploration in transforming a privileged scaffold into highly potent and selective modulators of biological function. By understanding the intricate interplay between molecular structure and biological activity, and by employing robust and reproducible experimental methodologies, researchers can accelerate the journey from a promising hit to a life-changing medicine. This guide serves as a foundational resource, providing both the conceptual framework and the practical tools necessary to navigate the exciting and challenging path of drug discovery.

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica. Available at: [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. Available at: [Link]

  • Structure Activity Relationships. Drug Design.org. Available at: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Available at: [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • USP1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Table 1, USP1/UAF1 qHTS protocol. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Wiley. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]

  • Investigating 5-HT2A receptors – Development of a fluorescent 5HT2A receptor agonist and elucidation of the effects of. University of Bonn. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for N-Benzyl Compound Detection

Focus Application: N-Benzyl Phenethylamines (NBOMes) and Synthetic Intermediates Executive Summary & Scope In drug development and forensic toxicology, N-benzyl compounds represent a unique analytical challenge due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: N-Benzyl Phenethylamines (NBOMes) and Synthetic Intermediates

Executive Summary & Scope

In drug development and forensic toxicology, N-benzyl compounds represent a unique analytical challenge due to three converging factors: thermolability , positional isomerism , and isobaric fragmentation . While High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for sensitivity, it is prone to ionization suppression (matrix effects) that can compromise quantitative accuracy.

This guide details a cross-validation framework where orthogonal methods—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared Spectroscopy (GC-IRD)—are used to validate LC-MS/MS data. By comparing results across distinctive separation mechanisms and ionization energies, researchers can eliminate false positives and ensure regulatory compliance (e.g., ICH Q2(R1), SWGDRUG).

The Analytical Landscape: Method Comparison

The following analysis compares the primary detection method (LC-MS/MS) against its validation alternatives.

Comparative Performance Matrix
FeatureLC-MS/MS (Primary) GC-MS (Orthogonal Validator) GC-IRD (Structural Arbiter)
Primary Utility High-throughput quantitation in bio-fluids.Structural confirmation & impurity profiling.Regioisomer differentiation (Ortho/Meta/Para).[1]
Sensitivity (LOD) Excellent (pg/mL range).Good (ng/mL range); lower if derivatized.Moderate (µg/mL range).[2]
Thermolability High Compatibility : Analyzes intact molecules at ambient T.Risk : N-benzyl bond cleavage often occurs in injector ports (>200°C).Risk : Requires thermal stability or derivatization.
Isomer Resolution Dependent on column chemistry (e.g., Biphenyl phases).Excellent resolution via Retention Indices (RI).Definitive : Unique IR fingerprints for each isomer.
Matrix Effects High susceptibility (Ion suppression).Low susceptibility (EI ionization is robust).Low.
Cost/Sample

$ (High solvent/consumable cost).

(Lower operational cost).[3]

$ (Specialized hardware).

Technical Deep Dive: The Causality of Error

As a Senior Application Scientist, it is critical to understand why single-method reliance fails for N-benzyl compounds.

The Thermal Degradation Trap

N-benzyl phenethylamines (e.g., 25I-NBOMe) are thermally unstable. In a standard GC injector at 250°C, the C-N bond often cleaves, reverting the molecule to its parent 2C-amine (e.g., 2C-I) and an aldehyde.

  • Consequence: A GC-MS analysis might identify "2C-I" in a sample that actually contained "25I-NBOMe," leading to incorrect legal or chemical classification.

  • Solution: Cross-validation with LC-MS (ambient ionization) confirms the intact parent molecule.

The Isomer Blind Spot

Mass spectrometry (MS) relies on mass-to-charge ratios (m/z). Positional isomers (e.g., ortho-25I-NBOMe vs. para-25I-NBOMe) produce virtually identical fragmentation patterns in both LC-MS and GC-MS.

  • Consequence: Co-elution leads to misidentification.

  • Solution: Cross-validation using GC-IRD (Infrared Detection) or strict Retention Index (RI) mapping on specific GC columns (e.g., 5% phenyl) is required to resolve these isomers based on vibrational spectroscopy or steric hindrance, not just mass.

Experimental Protocol: The Orthogonal Cross-Validation Workflow

This protocol describes how to validate an LC-MS/MS quantitative method using GC-MS as a qualitative check for matrix interference and degradation.

Phase 1: Sample Preparation (Dual-Stream)
  • Extraction: Perform Liquid-Liquid Extraction (LLE) on the biological matrix (blood/urine) or reaction mixture using n-butyl chloride/ethyl acetate (1:1).

  • Split: Divide the organic layer into two aliquots (A and B).

    • Aliquot A (LC-MS): Evaporate under nitrogen, reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

    • Aliquot B (GC-MS): Evaporate to dryness. Derivatize with PFPA (Pentafluoropropionic anhydride) or MSTFA to stabilize the N-benzyl bond and improve volatility. Note: Derivatization is the critical step to prevent thermal degradation in GC.

Phase 2: Instrumental Acquisition
  • LC-MS/MS Stream:

    • Column: Biphenyl or Phenyl-Hexyl (superior for aromatic selectivity over C18).

    • Mode: MRM (Multiple Reaction Monitoring). Monitor two transitions: Quantifier (e.g., m/z 428 -> 121 for 25I-NBOMe) and Qualifier.

  • GC-MS Stream:

    • Inlet: Splitless, 250°C.

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Mode: SIM (Selected Ion Monitoring) for sensitivity, or Full Scan for impurity profiling.

Phase 3: Statistical Cross-Validation (Bland-Altman Approach)

Do not rely solely on correlation coefficients (


). Use the following logic:
  • Calculate concentration via LC-MS/MS (

    
    ).
    
  • Calculate concentration via GC-MS (

    
    ).
    
  • Discrepancy Check: If

    
    , suspect thermal degradation in GC or ion enhancement in LC.
    
  • Isomer Check: If LC peaks are symmetrical but GC shows doublets (or vice versa), suspect isomeric contamination.

Visualization: Cross-Validation Logic & Workflow

Diagram 1: Analytical Decision Tree

This diagram guides the researcher on selecting the correct validation path based on the specific N-benzyl challenge (Isomers vs. Stability).

AnalyticalDecisionTree Start Start: N-Benzyl Compound Analysis CheckStability Check Thermal Stability Start->CheckStability Unstable Thermally Unstable (e.g., NBOMes) CheckStability->Unstable Yes Stable Thermally Stable (e.g., Simple Benzylamines) CheckStability->Stable No MethodLC Primary: LC-MS/MS (Avoids Degradation) Unstable->MethodLC MethodGC Primary: GC-MS (High Resolution) Stable->MethodGC CheckIsomers Are Positional Isomers Suspected? MethodLC->CheckIsomers MethodGC->CheckIsomers Validation1 Validate with Derivatized GC-MS (Confirm Intact Structure) CheckIsomers->Validation1 No (Single Isomer) Validation2 Validate with GC-IRD or NMR (Confirm Regiochemistry) CheckIsomers->Validation2 Yes (Ortho/Meta/Para Mix) Result Validated Quantitative Result Validation1->Result Validation2->Result

Caption: Decision tree for selecting the appropriate orthogonal validation method based on analyte stability and isomerism risks.

Diagram 2: The Cross-Validation Loop

This diagram illustrates the experimental workflow for confirming LC-MS data using GC-MS.

CrossValidationLoop Sample Biological/Chemical Sample Split Sample Split Sample->Split LC_Prep Dilution / SPE Split->LC_Prep Path A GC_Prep Derivatization (PFPA/MSTFA) Split->GC_Prep Path B LC_Run LC-MS/MS Analysis (Soft Ionization) LC_Prep->LC_Run LC_Data Quant Data A LC_Run->LC_Data Compare Statistical Comparison (Bland-Altman / %Diff) LC_Data->Compare GC_Run GC-MS Analysis (Hard Ionization) GC_Prep->GC_Run GC_Data Quant Data B GC_Run->GC_Data GC_Data->Compare Decision Pass/Fail Criteria (<20% Deviation) Compare->Decision

Caption: Workflow demonstrating the parallel processing of samples to achieve orthogonal confirmation of N-benzyl compound concentrations.

References

  • National Institute of Justice (NIJ). (2020).[4] Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe.

  • BenchChem. (2025).[3][5][6] A Comparative Guide to the Quantification of N-Benzyl-4-toluidine: HPLC vs. GC-MS Methods.

  • Wiley Analytical Science. (2021).[7] Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.

  • West Virginia University. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis.

  • Journal of Analytical Toxicology. (2021). α-Benzyl-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis: Physical Characterization and GC-MS Analysis.

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in N-Benzyl Amine Synthesis

For researchers and professionals in drug development, the synthesis of N-benzyl amines is a cornerstone of constructing a vast array of pharmaceutically active compounds. These structural motifs are prevalent in drugs t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of N-benzyl amines is a cornerstone of constructing a vast array of pharmaceutically active compounds. These structural motifs are prevalent in drugs targeting a range of conditions, from dementia to high cholesterol.[1] The efficiency, selectivity, and sustainability of the synthetic route chosen are therefore of paramount importance. This guide provides an in-depth comparison of catalytic systems for N-benzyl amine synthesis, moving beyond mere protocols to explain the underlying principles that govern catalyst performance.

The two predominant catalytic pathways for this transformation are reductive amination and the borrowing hydrogen (or hydrogen autotransfer) methodology.[1] Reductive amination typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ.[1] The borrowing hydrogen strategy is an elegant, atom-economical alternative where an alcohol is temporarily dehydrogenated to an aldehyde by the catalyst; this aldehyde then reacts with an amine, and the catalyst subsequently uses the "borrowed" hydrogen to reduce the resulting imine to the final amine product.[1][2] This guide will dissect the efficacy of various catalysts within the context of these powerful strategies.

The Catalyst Spectrum: A Comparative Analysis

The choice of catalyst dictates nearly every critical parameter of the synthesis: reaction conditions, substrate scope, cost, and environmental impact. Catalysts for N-benzyl amine synthesis are broadly classified as either homogeneous or heterogeneous.

Homogeneous Catalysis: Precision and Activity

Homogeneous catalysts exist in the same phase as the reactants, typically as soluble metal complexes.[3] This ensures maximum interaction between the catalyst's active sites and the substrates, often leading to high activity and selectivity under milder conditions.[4] The primary challenge lies in the separation of the catalyst from the product mixture post-reaction.[3][4]

Key Homogeneous Catalyst Classes:

  • Iron-Based Catalysts: As an earth-abundant, inexpensive, and non-toxic metal, iron has emerged as a highly sustainable option.[1] Homogeneous iron complexes are particularly effective in reactions following the borrowing hydrogen methodology. They enable the direct coupling of readily available benzyl alcohols with various amines, producing only water as a byproduct.[1] This approach avoids the extra step of oxidizing the alcohol to an aldehyde, enhancing atom economy.[1]

  • Manganese, Ruthenium, and Iridium Complexes: Pincer-type complexes of these metals are also highly active for N-alkylation of amines with alcohols via the borrowing hydrogen strategy.[5] Manganese(I) pincer catalysts, for instance, can achieve high yields with low catalyst loadings under relatively mild conditions.[5] Iridium catalysts are known for their high reactivity and broad substrate adaptability, allowing for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6]

The primary advantage of these systems is the ability to fine-tune the catalyst's steric and electronic properties by modifying the ligands, allowing for precise control over selectivity.[4]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas reaction mixture.[3] Their principal advantage is the ease of separation—often by simple filtration—which allows for straightforward product purification and catalyst recycling, a crucial factor for industrial applications.[3]

Key Heterogeneous Catalyst Classes:

  • Palladium on Carbon (Pd/C): This is arguably the most classic and widely used catalyst for reductive amination.[7][8] It is highly effective for hydrogenating imines formed from benzaldehydes and amines, using either hydrogen gas or a hydride transfer agent like sodium borohydride (NaBH₄).[8] While robust and reliable, Pd/C can sometimes be less selective, and over-alkylation can be an issue.[9][10] Interestingly, a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)₂/C) has been shown to be more efficient for debenzylation reactions than either catalyst alone, suggesting potential synergistic effects.[7]

  • Gold-Based Catalysts: Gold nanoparticles supported on metal oxides like NiO or TiO₂ have shown enhanced activity and selectivity in the reductive amination of benzyl alcohol.[9][11] The support material plays a crucial role; Au/NiO catalysts, for example, exhibit higher activity compared to Au/TiO₂, which is attributed to a synergistic effect between gold and the nickel oxide support in the alcohol dehydrogenation step.[9]

  • Nickel-Based Catalysts: Commercial nickel catalysts, such as Raney Ni and Ni on silica-alumina supports, present a cost-effective alternative to precious metals.[2][10] They have proven effective in the direct amination of benzyl alcohols using ammonia sources like aqueous ammonia.[2][10] A significant challenge with these systems is controlling selectivity to prevent the overalkylation of the desired primary amine to form secondary and tertiary amines.[10]

The main limitation of heterogeneous catalysts can be lower activity compared to their homogeneous counterparts, sometimes requiring higher temperatures or pressures. Mass transfer limitations can also arise, as reactants must adsorb onto the catalyst surface.[3]

Performance Data at a Glance

The following table summarizes experimental data from various studies, offering a comparative look at the performance of different catalytic systems. It is important to note that direct side-by-side comparisons are limited in the literature, and conditions vary between studies.

Catalyst SystemReaction TypeSubstratesConditionsYield/SelectivityReference
Homogeneous
Iron Complex (unspecified)Borrowing HydrogenBenzyl alcohols + Primary amines110-135 °CModerate to Excellent Yields[1]
Mn(I) Pincer ComplexBorrowing HydrogenAnilines + AlcoholsLow catalyst loading, mild conditionsGood to Excellent Yields[5]
Iridium Complex (Ir-PA2)Reductive AminationAcetophenone + NH₄HCO₂S/C ratio = 10,000High Yield[6]
Heterogeneous
10% Pd/CReductive Amination (H₂)1-Phenylethylamine + BenzaldehydeMethanol, 24 °C, 1 atm H₂Not specified, but effective
Au/NiOReductive AminationBenzyl alcohol + Isopropylamine150 °C, 5 atm N₂>99% Conversion, 75% Selectivity[9]
Raney NiBorrowing HydrogenBenzyl alcohol + Aq. NH₃140 °C, 18 h92% Conversion, 43% Selectivity (Primary Amine)[10]
Pd(OH)₂/g-C₃N₄Reductive AminationDiisopropylamine + ButyraldehydeRoom Temperature>90% Selectivity

Visualizing the Synthetic Workflow

A typical experimental process for catalytic N-benzyl amine synthesis follows a logical sequence of steps, from preparation to final analysis. The diagram below illustrates this general workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve Amine & Aldehyde/Alcohol in Solvent B Add Catalyst A->B C Set Temperature & Pressure (if applicable) B->C D Stir & Monitor Reaction (e.g., TLC, GC) C->D E Cool Reaction Mixture D->E F Filter to Remove Heterogeneous Catalyst E->F G Solvent Removal (Reduced Pressure) F->G H Purify Crude Product (e.g., Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for catalytic N-benzyl amine synthesis.

A Validated Experimental Protocol: Reductive Amination Using Pd/C

This protocol describes a reliable and widely cited method for synthesizing N-benzyl-1-phenylethylamine via reductive amination using a heterogeneous catalyst.[8] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-1-phenylethylamine from 1-phenylethylamine and benzaldehyde.

Materials:

  • 1-Phenylethylamine (100 mmol)

  • Benzaldehyde (100 mmol)

  • Methanol (100 mL)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.5 g)

  • Hydrogen gas supply

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Imine Formation:

    • In a suitable reaction vessel (e.g., a hydrogenation flask), dissolve 1-phenylethylamine (100 mmol) in methanol (100 mL).

    • Rationale: Methanol is a common solvent that readily dissolves the reactants and the imine intermediate.

    • At room temperature (approx. 24 °C), add benzaldehyde (100 mmol) dropwise over 15 minutes while stirring.

    • Rationale: Dropwise addition helps to control any potential exotherm from the initial condensation reaction.

    • Stir the resulting mixture for 6 hours at the same temperature.

    • Rationale: This allows the equilibrium between the amine/aldehyde and the imine/water to shift sufficiently towards the imine, which is crucial for a high yield in the subsequent reduction step. Completeness of imine formation can be monitored by GC or TLC.[8]

  • Catalytic Reduction:

    • To the stirred solution containing the imine, carefully add the 10% Pd/C catalyst (0.5 g).

    • Rationale: Pd/C is an excellent catalyst for the hydrogenation of C=N double bonds.

    • Seal the reaction vessel and purge it with hydrogen gas to replace the air.

    • Pressurize the vessel with a hydrogen atmosphere (atmospheric pressure is often sufficient, though higher pressures can be used) and continue stirring for 5 hours.

    • Rationale: The palladium surface adsorbs both hydrogen and the imine, facilitating the addition of hydrogen across the double bond to form the amine.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by monitoring the disappearance of the imine), carefully vent the hydrogen atmosphere.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid Pd/C catalyst.

    • Rationale: This is the key advantage of a heterogeneous catalyst—its simple removal from the reaction mixture.

    • Rinse the filter pad with a small amount of methanol to ensure all product is collected.

    • Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude N-benzyl-1-phenylethylamine.

  • Purification (Optional):

    • The crude product can be further purified by standard techniques such as vacuum distillation or column chromatography if high purity is required.[8]

A Logic Diagram for Catalyst Selection

Choosing the right catalyst is a multi-faceted decision. The following diagram provides a logical framework for selecting a catalyst based on key project requirements.

G cluster_path cluster_catalyst A Primary Goal? B High Atom Economy & Green Chemistry A->B C Cost-Effectiveness & Scalability A->C D Mild Conditions & Lab-Scale Synthesis A->D E Broad Substrate Scope A->E F Borrowing Hydrogen Catalysts (Fe, Ru, Mn) [4, 11] - Uses alcohols directly - Water is the only byproduct B->F G Heterogeneous Catalysts (Ni, Pd/C) [12, 18] - Easy separation & recycling - Lower catalyst cost (Ni) C->G H Reductive Amination (Pd/C + NaBH₄) [10] - Room temperature - No high-pressure gas needed D->H I Homogeneous Catalysts (Ir, Ru) [4, 17] - High activity - Tunable selectivity E->I

Caption: Decision tree for selecting a suitable catalyst for N-benzyl amine synthesis.

Conclusion and Future Outlook

The synthesis of N-benzyl amines is a mature field, yet it continues to evolve with the development of new and improved catalytic systems.

  • Heterogeneous catalysts , particularly classic systems like Pd/C , remain the workhorses for many applications due to their robustness and ease of use in scalable processes.[8] The development of catalysts with enhanced selectivity, such as gold nanoparticles on active supports, addresses some of the classic limitations.[9]

  • Homogeneous catalysts offer unparalleled activity and the potential for exquisite control over selectivity, which is critical in complex molecule synthesis.[4]

The most significant trend is the move towards greater sustainability. This is driven by the development of catalysts based on earth-abundant and non-toxic metals like iron and nickel .[1][2] These systems, often operating via the highly atom-efficient borrowing hydrogen mechanism, reduce waste and reliance on precious metals, aligning the synthesis of these vital pharmaceutical building blocks with the principles of green chemistry. Future research will undoubtedly focus on enhancing the stability, recyclability, and substrate scope of these next-generation catalysts.

References

  • University of Alberta. Homogeneous vs Heterogeneous Catalysts. Available from: [Link]

  • Karami, B. et al. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

  • D'Agostino, C. et al. (2019). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Catalysts. Available from: [Link]

  • ResearchGate. Plausible reaction mechanism of converting benzylamine to N‐benzylbenzaldimine using Cu−BTC MOF catalyst. Available from: [Link]

  • Taddeo, F. et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available from: [Link]

  • Li, Y. et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications. Available from: [Link]

  • Thieme Group. Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Available from: [Link]

  • Imm, S. et al. (2015). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Catalysis. Available from: [Link]

  • Deibl, N. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Scurto, A. M. et al. (2009). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PMC. Available from: [Link]

  • Devarapalli, C. R. & Gopalaiah, K. (2025). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. High Technology Letters. Available from: [Link]

  • ChemBAM. Heterogenous vs Homogenous catalysis. Available from: [Link]

  • Zhang, R. et al. (2025). Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles. Chemical Engineering Journal. Available from: [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available from: [Link]

  • Deibl, N. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Butler, D. C. D. & Kerwin, S. M. (2015). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. PMC. Available from: [Link]

  • MDPI. Catalysis: Homogeneous and Heterogeneous. Available from: [Link]

  • Wang, X. et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

Sources

Comparative

Comparative Guide: Receptor Binding Profiles of NBOMe Analogs vs. 2C Parent Compounds

[1] Executive Summary: The N-Benzyl Potency Shift The addition of an N-(2-methoxybenzyl) substituent to the 2C family of phenethylamines creates the NBOMe class, resulting in a dramatic, non-linear increase in affinity f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The N-Benzyl Potency Shift

The addition of an N-(2-methoxybenzyl) substituent to the 2C family of phenethylamines creates the NBOMe class, resulting in a dramatic, non-linear increase in affinity for the 5-HT


 receptor.[1] While 2C compounds (e.g., 2C-I, 2C-B) act as moderate-affinity partial agonists, their NBOMe derivatives (25I-NBOMe, 25B-NBOMe) exhibit sub-nanomolar affinity (

nM) and high intrinsic efficacy.

This guide provides a technical comparison of these receptor binding profiles, delineating the structural drivers of affinity, the functional divergence between G-protein and


-arrestin signaling, and the rigorous protocols required to quantify these interactions.

Structural Basis of Affinity (SAR)

The "NBOMe effect" is defined by the interaction between the N-benzyl moiety and a hydrophobic pocket within the 5-HT


 receptor, specifically engaging residues in Transmembrane Domain 6 (TM6). The 2-methoxy group on the benzyl ring is critical; it creates an intramolecular hydrogen bond that locks the molecule in a conformation optimal for receptor docking.
Diagram 1: Structural Evolution & Interaction Logic

This diagram illustrates the chemical modification from the 2C core to the NBOMe scaffold and the resulting pharmacological shift.

SAR_Mechanism cluster_0 Parent Scaffold (2C Series) cluster_1 Modification cluster_2 NBOMe Analog node_2C 2,5-Dimethoxy-phenethylamine (e.g., 2C-I) affinity_2C Moderate Affinity (Ki: 10-100 nM) node_2C->affinity_2C mod + N-(2-methoxybenzyl) Group node_2C->mod node_NBOMe 25I-NBOMe mod->node_NBOMe affinity_NBOMe Ultra-High Affinity (Ki: < 1.0 nM) node_NBOMe->affinity_NBOMe docking Hydrophobic Pocket Interaction (TM6) node_NBOMe->docking Mechanism

Caption: Transformation of 2C-I to 25I-NBOMe, highlighting the N-benzyl-mediated affinity surge.

Comparative Binding Data ( )

The following data synthesizes results from radioligand displacement assays using


-MDL100907 (antagonist) or 

-Cimbi-36 (agonist) in HEK293 or CHO-K1 cells expressing human receptors.
Table 1: Receptor Affinity Profile ( in nM)

Lower


 indicates higher affinity.
Compound5-HT

(

nM)
5-HT

(

nM)
5-HT

(

nM)
Adrenergic

(

nM)
Selectivity (2A vs 1A)
25I-NBOMe 0.044 2.02,80034> 60,000x
25B-NBOMe 0.061 2.83,10055> 50,000x
25C-NBOMe 0.25 6.04,20082> 16,000x
2C-I (Parent)26.068.03,500> 1,000~130x
2C-B (Parent)16.045.02,900> 1,000~180x
LSD (Ref)3.523.01.116~3x

Key Technical Insights:

  • Potency Gap: 25I-NBOMe displays approximately 600-fold higher affinity for 5-HT

    
     than its parent 2C-I.
    
  • Selectivity: Unlike LSD, which is a "promiscuous" binder hitting 5-HT

    
    , Dopamine, and Adrenergic receptors with high affinity, NBOMes are highly selective for the 5-HT
    
    
    
    family over 5-HT
    
    
    .
  • Toxicity Marker: The high affinity for Adrenergic

    
     receptors  (low nanomolar range for NBOMes vs. micromolar for 2Cs) correlates with the peripheral vasoconstriction and cardiovascular instability seen in clinical toxicology, distinguishing them from classic psychedelics.
    

Functional Pharmacology & Signaling Bias[2][3][4][5][6]

Binding affinity (


) does not strictly predict functional potency (

). NBOMe analogs act as full agonists at 5-HT

, recruiting both G

proteins (leading to calcium mobilization) and

-arrestin2 (leading to receptor internalization and desensitization).
Diagram 2: Divergent Signaling Pathways

This diagram delineates the dual-pathway activation characteristic of NBOMe agonism.

Signaling_Pathways cluster_Gq Canonical Pathway (Gq) cluster_Arr Non-Canonical (Bias) Receptor 5-HT2A Receptor (Activated by NBOMe) Gq Gαq/11 Protein Receptor->Gq High Efficacy GRK GRK Phosphorylation Receptor->GRK PLC PLCβ Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca B_Arr β-Arrestin2 Recruitment GRK->B_Arr Internal Receptor Internalization B_Arr->Internal

Caption: 5-HT2A signaling bifurcation. NBOMes potently drive both Gq (Ca2+) and Arrestin pathways.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values using competition binding.[2]
Standard:  Rickli et al. (2015) / Nichols Method.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT

      
      .
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min. Critical Step: Wash pellet twice to remove endogenous serotonin which interferes with binding.
      
  • Assay Setup:

    • Ligand:

      
      -MDL100907 (0.5 - 1.0 nM).
      
    • Non-Specific Control: 10

      
      M Ketanserin or Methysergide.
      
    • Incubation: 60 minutes at 37°C. Note: 37°C is preferred over room temp to reach true equilibrium for high-affinity hydrophobic ligands.

  • Filtration:

    • Harvest onto GF/C filters pre-soaked in 0.1% Polyethyleneimine (PEI) .

    • Why PEI? NBOMe compounds are highly lipophilic and stick to glass fibers. PEI blocks these non-specific sites, ensuring the signal comes from the receptor, not the filter.

  • Analysis:

    • Measure radioactivity via liquid scintillation.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Ca Mobilization (FLIPR)

Objective: Determine


 and Efficacy (

).
  • Cell Loading:

    • Seed CHO-K1-h5HT2A cells in black-walled 96-well plates.

    • Incubate with Calcium 5 dye (Molecular Devices) for 60 min at 37°C.

    • Buffer Control: Include 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.

  • Agonist Addition:

    • Prepare 10-point serial dilutions of NBOMe analog (range:

      
       to 
      
      
      
      M).
    • Inject via automated fluidics (e.g., FLIPR Tetra).

  • Data Capture:

    • Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

    • Validation: Normalize response to 10

      
      M 5-HT (Serotonin) as 100% Efficacy.
      
Diagram 3: Experimental Workflow (Binding Assay)

Binding_Protocol Start Membrane Prep (HEK293-h5HT2A) Wash Centrifuge & Wash x2 (Remove Endogenous 5-HT) Start->Wash Incubate Incubation (60 min @ 37°C) + [3H]-Ligand + NBOMe Wash->Incubate Filter Harvest on GF/C Filters (Pre-soaked in 0.1% PEI) Incubate->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow for Radioligand Binding, emphasizing critical wash and filtration steps.

Safety & Translational Implications

The receptor profiling data highlights specific safety concerns for NBOMe analogs that are absent in many other psychedelics:

  • Cardiotoxicity (5-HT

    
    ):  NBOMes show nanomolar affinity for 5-HT
    
    
    
    .[3] Chronic activation of this receptor is linked to valvular heart disease.
  • Sympathomimetic Toxicity (

    
    ):  The significant affinity for adrenergic 
    
    
    
    receptors (Table 1) explains the severe vasoconstriction, hypertension, and tachycardia observed in overdose cases. This is a direct translational correlate of the binding data.
  • Dosage Sensitivity: Because the

    
     is in the sub-nanomolar range, the active dose is in micrograms. The steep dose-response curve (high Hill slope) means a small dosing error can lead to receptor saturation and massive physiological dysregulation.
    

References

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[4][3] Neuropharmacology, 99, 546-553.[5]

  • Nichols, D. E., et al. (2015). High-Affinity 5-HT2A Receptor Agonists: Structure–Activity Relationships and Functional Characterization. Chemical Reviews, 108(5).

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1] Current Topics in Behavioral Neurosciences, 32, 283-311.[1]

  • Eshleman, A. J., et al. (2014). Psychoactive N-benzylphenethylamines ("NBOMes"): Binding at and inhibition of monoamine transporters and receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience, 5(3), 243–249.

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Positional Isomers of N-benzyl-2-(dimethoxyphenyl)ethanamine

Introduction: The Challenge of Isomeric Precision In the fields of pharmaceutical development, forensic science, and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers—...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Precision

In the fields of pharmaceutical development, forensic science, and chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core structure—present a significant analytical challenge. These subtle structural variations can lead to dramatic differences in pharmacological activity, toxicity, and legal status.[1][2][3] The N-benzyl-2-(dimethoxyphenyl)ethanamine series, which includes various psychoactive substances and their non-active counterparts, exemplifies this challenge.[2][4] Differentiating between the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxy isomers is a task that demands a multi-faceted, orthogonal analytical approach to ensure unequivocal identification.

This guide provides an in-depth comparison of the analytical techniques best suited for this purpose. We will move beyond simple protocols to explain the underlying principles and causal logic, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Imperative: An Orthogonal Approach

Relying on a single analytical technique is often insufficient for the confident differentiation of positional isomers. Their similar physical properties can lead to co-elution in chromatography, and their identical mass-to-charge ratios produce indistinguishable parent ions in mass spectrometry. The most robust strategy involves an orthogonal approach, combining a high-resolution separation technique with a high-specificity detection technique.

Our recommended workflow prioritizes two primary methodologies:

  • Chromatography-Mass Spectrometry (GC-MS & LC-MS/MS): For efficient separation and identification based on fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): For unambiguous structural elucidation based on the unique electronic environment of each nucleus.

Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for analyzing a sample containing potential N-benzyl-2-(dimethoxyphenyl)ethanamine isomers.

Isomer Differentiation Workflow Figure 1. Recommended Analytical Workflow cluster_0 Initial Screening & Separation cluster_1 Data Analysis & Hypothesis cluster_2 Definitive Structural Confirmation Sample Sample Preparation Dissolution in appropriate solvent GCMS GC-MS Analysis Primary Method: Separation based on volatility/polarity Identification via fragmentation Sample->GCMS Inject LCMS LC-MS/MS Analysis Alternative/Confirmatory Method: No derivatization needed Identification via CID fragmentation Sample->LCMS Inject AnalyzeGCMS Analyze GC-MS Data Compare Retention Times (Rt) Analyze EI Mass Spectra Compare to reference/library GCMS->AnalyzeGCMS AnalyzeLCMS Analyze LC-MS/MS Data Compare Retention Times (Rt) Analyze CID Spectra Identify characteristic product ions LCMS->AnalyzeLCMS Hypothesis Tentative Identification | {Hypothesize isomer(s) based on Rt and fragmentation patterns} AnalyzeGCMS->Hypothesis AnalyzeLCMS->Hypothesis NMR NMR Spectroscopy ¹H and ¹³C NMR on isolated fraction or pure standard Hypothesis->NMR Requires definitive proof Confirmation Unambiguous Isomer ID | {Compare aromatic region shifts and splitting patterns to predicted spectra} NMR->Confirmation

Caption: Figure 1. Recommended Analytical Workflow

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenethylamines. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on how the molecules fragment upon electron ionization (EI).

Experimental Rationale & Protocol

The primary challenge with GC-MS is that the baseline isomers often exhibit very similar EI mass spectra, making identification based on fragmentation alone unreliable.[2] To overcome this, a derivatization step is highly recommended. By reacting the secondary amine with an acylating agent, such as N-trifluoroacetylimidazole (TFAI) or trifluoroacetic anhydride (TFAA), we introduce a bulky, electron-withdrawing group. This has two key benefits:

  • Improved Chromatography: It can alter the volatility and polarity of the isomers, potentially improving their chromatographic separation.

  • Distinct Fragmentation: The resulting N-trifluoroacetyl derivatives produce more diagnostic and structurally informative mass spectra, allowing for easier differentiation.[1][2][4]

Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate, methanol).

    • Transfer 100 µL of this solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-17MS or equivalent (50% Phenyl - 50% Methylpolysiloxane), is often effective at resolving critical isomer pairs that may co-elute on standard HP-5 type columns.[4]

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: An isothermal mode may be more effective than a temperature gradient for separating stubborn isomers.[2][4] A starting point is to hold at 210°C for the entire run. Alternatively, use a gradient: initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

Interpreting the Data: Fragmentation Patterns

The power of derivatization becomes evident in the mass spectra. While underivatized isomers yield similar fragments, the derivatives often show significant differences in the relative abundances of key ions.

Key Fragmentation Pathways:

  • Benzylic Cleavage: The most common fragmentation for N-benzyl phenethylamines is cleavage of the C-C bond adjacent to the nitrogen, alpha to the N-benzyl ring. This typically results in a stable methoxybenzyl or tropylium cation.

  • McLafferty Rearrangement: This can occur in some phenethylamine structures.[5]

  • Dimethoxyphenyl Fragments: Cleavage can also yield ions characteristic of the dimethoxyphenyl portion of the molecule.

Table 1: Expected Key Fragments in EI-MS of N-benzyl-2-(dimethoxyphenyl)ethanamine and its TFA-derivative | m/z (Charge) | Proposed Fragment Identity | Significance | | :--- | :--- | :--- | | Underivatized Compound | | 285 | [M]+• | Molecular Ion (often weak or absent) | | 150/151 | [CH₃O]₂C₆H₃CH₂CH₂• or [CH₃O]₂C₆H₃CH₂CH₂⁺ | Dimethoxyphenylethyl fragment. The relative abundance may vary slightly between isomers.[6] | | 121 | [CH₃OC₇H₈]⁺ | Methoxybenzyl cation. Often the base peak.[6] | | 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl group.[6] | | N-Trifluoroacetyl (TFA) Derivative | | 381 | [M]+• | Molecular Ion of TFA derivative | | Varies | [M - R]+ | Loss of substituents from the rings. The relative abundance of these fragments is often highly diagnostic for different positional isomers.[1][2] | | 246 | [CF₃CONCH₂C₆H₅]⁺ | Fragment containing the TFA-benzylamine moiety. |

Note: Differentiation using EI spectra is most reliable when comparing the full spectra, including the relative abundances of minor ions, against a library of confirmed isomer standards.[2][4]

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a higher degree of specificity, particularly when dealing with complex matrices or when derivatization is undesirable, LC-MS/MS is the method of choice.[4][7] It provides excellent chromatographic separation and uses collision-induced dissociation (CID) to generate unique product ion spectra for each isomer.

Experimental Rationale & Protocol

LC-MS/MS circumvents the need for derivatization, saving time and reducing analytical complexity.[1][2] The key is to optimize both the chromatographic separation and the CID energy to maximize the differences between the isomers' fragmentation patterns.

Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • LC Column: A biphenyl or phenyl-hexyl stationary phase often provides better separation for aromatic isomers than a standard C18 column due to enhanced pi-pi interactions.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 10-95% B over 15-20 minutes, followed by a wash and re-equilibration step. Total run time is often around 25 minutes.[8]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Product Ion Scan or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Select the protonated molecule [M+H]⁺ (m/z 286.2).

    • Collision Energy (CE): This is a critical parameter. Analyze each isomer standard across a range of CEs (e.g., 10-40 eV). The CID spectra recorded at lower energy values often show the most distinctive features for differentiation.[1]

Interpreting the Data: CID Spectra

At low collision energies, the fragmentation of the protonated molecule is more controlled, and the resulting product ion ratios are often unique to the substitution pattern on the dimethoxy-phenyl ring. This allows for the creation of a "fingerprint" CID spectrum for each isomer, enabling confident identification even if they are not fully separated chromatographically.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS techniques are powerful for detection and tentative identification, NMR is the gold standard for the unambiguous structural elucidation of isomers.[5] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are uniquely dictated by the positions of the two methoxy groups.

Predictive Analysis of ¹H NMR Aromatic Signals

The key differentiating features will appear in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-7.5 ppm). The symmetry of the substitution pattern and the electronic effects of the methoxy groups govern the appearance of these signals.

Table 2: Predicted ¹H NMR Aromatic Region Characteristics for Dimethoxyphenyl Isomers

Isomer Substitution Pattern Symmetry Expected Aromatic Signals (Multiplicity, Integration) Key Differentiating Features
2,3- 1,2,3-Trisubstituted Asymmetric 3 signals: Doublet (d, 1H), Triplet (t, 1H), Doublet (d, 1H) Classic AMX spin system.
2,4- 1,2,4-Trisubstituted Asymmetric 3 signals: Doublet (d, 1H), Doublet (d, 1H), Singlet-like (s, 1H) One proton will appear as a near-singlet due to small meta-coupling.
2,5- 1,2,4-Trisubstituted Asymmetric 3 signals: Doublet (d, 1H), Doublet of Doublets (dd, 1H), Doublet (d, 1H) Classic ABX spin system.
2,6- 1,2,3-Trisubstituted Symmetric 2 signals: Triplet (t, 1H), Doublet (d, 2H) Simplified A₂B system due to C₂ symmetry. Two protons are chemically equivalent.
3,4- 1,2,4-Trisubstituted Asymmetric 3 signals: Doublet (d, 1H), Doublet of Doublets (dd, 1H), Doublet (d, 1H) Classic ABX system, similar to 2,5- but with different chemical shifts.[9][10]

| 3,5- | 1,3,5-Trisubstituted | Symmetric | 2 signals: Singlet-like (s, 1H), Singlet-like (s, 2H) | Highly simplified A₂B system. Protons will appear as sharp singlets or narrow triplets due to meta-coupling. |

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Standard single-pulse experiment. Acquire at least 16 scans.

    • ¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30). A sufficient number of scans should be acquired for adequate signal-to-noise (may require several hours).

    • 2D NMR: For complete assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.[14][15]

Conclusion

The differentiation of positional isomers of N-benzyl-2-(dimethoxyphenyl)ethanamine is a complex but achievable task. A rushed analysis based on a single piece of data, such as a mass spectrum library match, is prone to error. The scientifically rigorous approach is to build a case for identification using orthogonal techniques.

Begin with a hyphenated technique like GC-MS (preferably with derivatization) or LC-MS/MS to separate the isomers and gain initial structural clues from their fragmentation patterns. This provides a strong, evidence-based hypothesis. For absolute, legally defensible confirmation, this hypothesis must be proven by the definitive structural data that only NMR spectroscopy can provide. By comparing the unique splitting patterns and chemical shifts in the aromatic region, one can unequivocally assign the correct substitution pattern to each isomer.

References

  • Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. ResearchGate. Available at: [Link]

  • Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Test Anal. 2022 Jun;14(6):1102-1115. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Test Anal. 2020 Aug;12(8):1154-1170. Available at: [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Available at: [Link]

  • MS and IR Studies on the Six Ring Regioisomeric Dimethoxyphenylpiperazines (DOMePPs). Journal of Forensic Sciences. 2015 Mar;60(2):436-43. Available at: [Link]

  • Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. ACS Chem Neurosci. 2021 May 5;12(9):1578-1586. Available at: [Link]

  • Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 2,5-Dimethoxyphenethylamine. PubChem, National Institutes of Health. Available at: [Link]

  • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. J Mass Spectrom. 2016 Oct;51(10):969-979. Available at: [Link]

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Drug Test Anal. 2018 Sep;10(9):1420-1428. Available at: [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • 1H- and 13C-NMR for. The Royal Society of Chemistry. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC, National Institutes of Health. Available at: [Link]

  • Phenethylamine, p-methoxy- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Enantioselective Synthesis of N-Benzyl Amine Stereoisomers

Introduction: The Critical Role of Chiral N-Benzyl Amines in Modern Drug Discovery Chiral amines, and specifically N-benzyl amine stereoisomers, represent a cornerstone of medicinal chemistry. These structural motifs are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral N-Benzyl Amines in Modern Drug Discovery

Chiral amines, and specifically N-benzyl amine stereoisomers, represent a cornerstone of medicinal chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds, where the specific three-dimensional arrangement of atoms around the chiral center is paramount to therapeutic efficacy and safety.[1][2] The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of synthetic routes that can selectively produce a single desired stereoisomer. This guide provides a comparative analysis of key methodologies for the enantioselective synthesis of N-benzyl amine stereoisomers, offering insights into the underlying principles and practical applications for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure N-benzyl amines can be broadly categorized into three main approaches: transition metal-catalyzed asymmetric hydrogenation and reductive amination, organocatalytic methods, and biocatalytic transformations. Each strategy presents a unique set of advantages and limitations in terms of substrate scope, operational simplicity, and scalability.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis, particularly using noble metals like iridium, rhodium, and ruthenium, stands as a powerful and widely adopted strategy for the asymmetric synthesis of chiral amines.[1][3] These methods often exhibit high catalytic activity and can provide excellent enantioselectivity.

Asymmetric Hydrogenation of Imines: This is arguably one of the most efficient and atom-economical methods for producing chiral amines.[1][3] The process involves the direct hydrogenation of a pre-formed or in-situ generated prochiral imine in the presence of a chiral transition metal complex.

  • Causality of Experimental Choices: The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as BINAP and its derivatives create a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer. The choice of metal is also crucial; for instance, iridium catalysts are often highly effective for the hydrogenation of N-aryl imines.[1]

Asymmetric Reductive Amination (ARA): This one-pot reaction combines a ketone or aldehyde with an amine and a reducing agent in the presence of a chiral catalyst.[4][5] This approach is highly convergent and avoids the isolation of the intermediate imine, which can sometimes be unstable.

  • Expertise & Insights: While highly efficient, direct asymmetric reductive amination with ammonia to produce primary amines has been historically challenging.[6] However, recent advancements have identified robust ruthenium-based catalyst systems capable of achieving this transformation with high enantioselectivity on a large scale.[6] For N-benzyl amines, the reaction of a ketone or aldehyde with benzylamine is a common strategy.

dot graph "Asymmetric_Reductive_Amination_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; Ketone [label="Ketone/\nAldehyde"]; Benzylamine [label="Benzylamine"]; }

subgraph "cluster_catalyst" { label="Catalytic System"; bgcolor="#FFFFFF"; Chiral_Catalyst [label="Chiral Transition\nMetal Catalyst\n(e.g., Ir, Ru, Rh)"]; Reducing_Agent [label="Reducing Agent\n(e.g., H2, Formic Acid)"]; }

subgraph "cluster_reaction" { label="One-Pot Reaction"; bgcolor="#FFFFFF"; Imine_Formation [label="In-situ Imine\nFormation"]; Asymmetric_Reduction [label="Asymmetric\nReduction"]; }

Product [label="Enantiopure\nN-Benzyl Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ketone -> Imine_Formation; Benzylamine -> Imine_Formation; Imine_Formation -> Asymmetric_Reduction [label="Prochiral Imine"]; Chiral_Catalyst -> Asymmetric_Reduction; Reducing_Agent -> Asymmetric_Reduction; Asymmetric_Reduction -> Product; } caption: Workflow for Asymmetric Reductive Amination.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, often utilizing small, chiral organic molecules to catalyze enantioselective transformations.[7] These methods can be advantageous due to the lower toxicity and cost of the catalysts compared to precious metals.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives have proven to be excellent catalysts for the asymmetric reduction of imines. The catalyst activates the imine by protonation, and the chiral counterion directs the approach of the reducing agent (e.g., a Hantzsch ester).

  • Trustworthiness of the Protocol: This method is known for its operational simplicity and tolerance to a wide range of functional groups. The reactions can often be performed under mild conditions without the need for strict exclusion of air or moisture.

Biocatalysis

Enzymes offer unparalleled selectivity and can operate under mild, environmentally benign conditions.[8] For the synthesis of chiral amines, transaminases and reductive aminases are particularly relevant.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, producing a chiral amine.[8]

  • Expertise & Insights: While wild-type transaminases often have a limited substrate scope, protein engineering has significantly expanded their applicability to bulkier and more complex substrates.[8]

Reductive Aminases (RedAms): RedAms catalyze the direct reductive amination of a ketone with an amine, utilizing a cofactor such as NAD(P)H.[9] This approach is highly atom-economical and can be used to synthesize a wide range of primary and secondary amines.

  • Authoritative Grounding: The development of RedAms has provided a direct and efficient route to valuable pharmaceutical intermediates, such as the anti-Parkinson's agent (R)-rasagiline.[9]

dot graph "Biocatalytic_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_transaminase" { label="Transaminase (TA) Pathway"; bgcolor="#FFFFFF"; Ketone_TA [label="Prochiral Ketone"]; Amine_Donor [label="Amine Donor\n(e.g., Isopropylamine)"]; TA_Enzyme [label="Transaminase"]; Ketone_TA -> TA_Enzyme; Amine_Donor -> TA_Enzyme; TA_Enzyme -> Chiral_Amine_TA [label="Chiral Amine"]; }

subgraph "cluster_reductive_aminase" { label="Reductive Aminase (RedAm) Pathway"; bgcolor="#FFFFFF"; Ketone_RedAm [label="Prochiral Ketone"]; Amine [label="Amine\n(e.g., Benzylamine)"]; RedAm_Enzyme [label="Reductive Aminase"]; Cofactor [label="NAD(P)H"]; Ketone_RedAm -> RedAm_Enzyme; Amine -> RedAm_Enzyme; Cofactor -> RedAm_Enzyme; RedAm_Enzyme -> Chiral_Amine_RedAm [label="Chiral N-Benzyl Amine"]; }

Chiral_Amine_TA [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral_Amine_RedAm [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: Comparison of Biocatalytic Pathways.

Performance Comparison: A Data-Driven Analysis

The choice of synthetic method often depends on a balance of factors including enantioselectivity, chemical yield, substrate scope, and practical considerations such as catalyst cost and availability. The following table summarizes representative data from the literature for different approaches to the enantioselective synthesis of N-benzyl amine stereoisomers.

MethodCatalyst/EnzymeSubstrate ExampleYield (%)ee (%)Reference
Asymmetric Hydrogenation Ir/f-binaphaneN-phenyl acetophenone imine>95>99[1]
Asymmetric Reductive Amination Ru-dtbm-Segphos/NH3Aryl methyl ketone>90>93[6]
Aza-Friedel-Crafts Cu(II)/(R)-Bn-BoxN-sulfonyl aldiminesGood to Excellentup to 99[10][11]
Organocatalytic Allylation 3,3'-Diaryl-BINOLN-acylimines75-9490-99
Biocatalysis (RedAm) Engineered AspRedAmIndanone & propargylamineHighHigh

Experimental Protocols

Representative Protocol for Asymmetric Reductive Amination

The following protocol is a generalized procedure based on established methods for the iridium-catalyzed asymmetric reductive amination of ketones.[5]

Materials:

  • Aryl ketone (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • [Ir(cod)Cl]₂ (0.005 mmol)

  • Chiral ligand (e.g., (R)-BINAP) (0.011 mmol)

  • Formic acid/triethylamine azeotrope (5:2) as the reducing agent and solvent (2 mL)

  • Anhydrous dichloromethane (DCM) for catalyst pre-formation

Procedure:

  • Catalyst Pre-formation: In a glovebox, [Ir(cod)Cl]₂ and the chiral ligand are dissolved in anhydrous DCM and stirred for 30 minutes. The solvent is then removed under vacuum.

  • Reaction Setup: The pre-formed catalyst is dissolved in the formic acid/triethylamine azeotrope in a reaction vial.

  • The aryl ketone is added to the vial, followed by the benzylamine.

  • The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 40 °C) for 24-48 hours, or until completion as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-benzyl amine.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of N-benzyl amine stereoisomers is a well-developed field with a diverse array of powerful methodologies. Transition metal catalysis, particularly asymmetric hydrogenation and reductive amination, offers high efficiency and enantioselectivity for a broad range of substrates. Organocatalysis provides a valuable metal-free alternative with operational simplicity. The rapidly advancing field of biocatalysis, with engineered enzymes like transaminases and reductive aminases, presents a highly sustainable and selective approach. The optimal choice of method will depend on the specific target molecule, desired scale of synthesis, and available resources. A thorough understanding of the principles and practicalities of each approach, as outlined in this guide, will empower researchers to make informed decisions in the synthesis of these critical chiral building blocks for drug discovery and development.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals.
  • Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines. PMC - NIH.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
  • Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines.
  • Asymmetric catalysis with chiral primary amine-based organoc
  • Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

  • Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. the University of Groningen research portal. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]

  • The synthesis of chiral diarylamines via asymmetric reductive amination. ResearchGate. [Link]

Sources

Validation

A Senior Scientist's Guide to Comparative Docking of N-benzyl Derivatives on Acetylcholinesterase

This guide provides a comprehensive, technically-grounded workflow for conducting comparative molecular docking studies. We will focus on a specific case study: evaluating a series of N-benzylpiperidine derivatives as po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded workflow for conducting comparative molecular docking studies. We will focus on a specific case study: evaluating a series of N-benzylpiperidine derivatives as potential inhibitors of human Acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease. This document is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale behind each step to ensure robust and reliable in-silico results.

Part 1: Strategic Foundations for a Successful Docking Campaign

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[1][2][3] Its utility in drug discovery is to rapidly screen large libraries of compounds and prioritize those with the highest likelihood of biological activity, thereby reducing costs and accelerating development timelines.[3][4]

The N-benzyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets, including AChE.[5] Its aromatic ring can engage in crucial π-π stacking and hydrophobic interactions within the enzyme's active site.[5] Our objective is to compare how different substitutions on this core structure affect binding affinity and interaction patterns with human AChE.

The Causality Behind Our Choices:

  • Target Selection: Human Acetylcholinesterase (AChE) is a well-validated target for Alzheimer's disease therapy.[6] Its structure has been extensively studied, with numerous high-resolution crystal structures available in the Protein Data Bank (PDB). For this study, we will use the PDB entry 4EY7 , which provides a high-resolution (2.35 Å) crystal structure of human AChE.[6]

  • Ligand Selection: We will analyze a reference N-benzylpiperidine derivative, known for its AChE inhibitory activity, and compare it against two structural analogs with modified substitution patterns. This comparative approach allows us to probe the structure-activity relationship (SAR) and understand how specific chemical modifications influence binding.

  • Software Selection: We will utilize AutoDock Vina, a widely adopted, open-source docking software known for its speed and accuracy in pose prediction.[7] For visualization and preparation, we will refer to UCSF Chimera or PyMOL, both standard tools in the field.[1][7][8]

Part 2: The In-Silico Experimental Protocol: A Self-Validating Workflow

A rigorous and reproducible protocol is the bedrock of trustworthy computational results. Each step is designed to minimize artifacts and ensure the final data is a credible reflection of the molecular interactions.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial data retrieval to final analysis. This systematic process ensures that each stage logically follows the last, creating a self-validating chain of operations.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor (PDB ID: 4EY7) Clean 2. Clean Receptor (Remove Water, Heteroatoms) PDB->Clean Input PDB PrepR 3. Prepare Receptor (Add Hydrogens, Charges) Output: receptor.pdbqt Clean->PrepR Cleaned PDB Grid 5. Define Binding Site (Grid Box Generation) PrepR->Grid Receptor File Ligands 4. Prepare Ligands (2D to 3D, Minimize Energy) Output: ligands.pdbqt Vina 6. Run Docking (AutoDock Vina) Ligands->Vina Ligand Files Grid->Vina Grid Config Parse 7. Parse Results (Extract Scores & Poses) Vina->Parse Docking Output Visualize 8. Visualize Interactions (PyMOL/Chimera) Parse->Visualize Top Poses Compare 9. Comparative Analysis (Binding Modes, SAR) Visualize->Compare Interaction Data

Caption: High-level workflow for comparative molecular docking.

Step 2.1: Target Receptor Preparation

The quality of the initial protein structure is critical.[9] Errors or missing information in the crystal structure can lead to inaccurate docking results.

  • Obtain the Structure: Download the PDB file for human AChE (e.g., PDB ID: 4EY7) from the RCSB Protein Data Bank.[6]

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules.[10][11] This includes water molecules, co-factors, and any co-crystallized ligands unless they are part of the catalytic mechanism. The rationale is to create a clean binding site, preventing interference from non-relevant molecules.

  • Prepare for Docking: This is the most crucial pre-processing step.

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, ensuring that the protonation states of key acidic and basic residues (like Histidine, Aspartate, Glutamate) are correct for a physiological pH (~7.4).[12][13]

    • Assign Charges & Atom Types: Use a tool like AutoDock Tools (part of MGLTools) to assign partial charges (e.g., Gasteiger charges) and convert the PDB file into the PDBQT format.[7][14] The PDBQT format includes charge and atom type information that is essential for the Vina scoring function.

Step 2.2: Ligand Preparation

Ligands must be converted from 2D representations into optimized 3D structures.[15]

  • Generate 3D Structures: Start with 2D structures (e.g., from SMILES strings or drawn in software like ChemDraw). Use a program like Open Babel to convert them into 3D structures.[16]

  • Energy Minimization: The initial 3D conformer may not be energetically favorable. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This ensures the ligand starts in a realistic shape.

  • Prepare for Docking: Convert the energy-minimized ligand files (e.g., in MOL2 or SDF format) into the PDBQT format using AutoDock Tools. This step defines rotatable bonds, which allows Vina to explore ligand flexibility during the docking process.

Step 2.3: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box): The docking simulation needs a defined search space.[9][17] For AChE, the binding site is a deep, narrow gorge. The grid box should be centered on this gorge and large enough to encompass the entire active site, including both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). A typical size might be 25x25x25 Å.[1]

  • Configure and Run Vina: Create a configuration file that specifies the receptor file, ligand file, and grid box coordinates.[7] An important parameter is exhaustiveness, which controls the thoroughness of the conformational search. A higher value (e.g., 16 or 32) increases the chance of finding the true energy minimum but takes longer.[7]

  • Execution: Run the Vina simulation from the command line. The output will be a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.[18]

Part 3: Data Interpretation and Comparative Analysis

The raw output of a docking run is a set of poses and scores. The real scientific insight comes from careful analysis and comparison.

Quantitative Data Summary

The primary quantitative output from Vina is the binding affinity score. Lower (more negative) values indicate a more favorable predicted binding energy.[1][19] We can supplement this by analyzing the specific non-covalent interactions that stabilize the complex.

Table 1: Illustrative Comparative Docking Results for N-benzylpiperidine Derivatives against AChE

Derivative IDModificationBinding Affinity (kcal/mol)Key H-Bonds (Residue)Key Hydrophobic/π-π Interactions (Residues)
NBP-Ref (Reference)-9.8SER203, HIS447TRP86, TYR337, PHE338
NBP-A 4-Fluoro on Benzyl-10.5SER203, TYR124 TRP86, TYR337, PHE338
NBP-B 3-Methoxy on Benzyl-9.1HIS447TRP86, PHE338

Note: This data is illustrative for educational purposes. Actual results will vary based on the specific molecules and docking parameters.

Qualitative Analysis of Binding Modes

Quantitative scores alone are insufficient. Visual inspection of the top-ranked poses is essential to validate the results and understand the underlying chemistry.[20]

  • Visualize the Best Pose: Load the receptor PDBQT and the output ligand PDBQT file into PyMOL or Chimera.

  • Identify Key Interactions: Analyze the binding pose of each derivative. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for specificity.[21]

    • Hydrophobic Interactions: The enclosure of non-polar groups within the protein's hydrophobic pockets.[22]

    • π-π Stacking: The face-to-face or edge-to-face stacking of aromatic rings, such as the N-benzyl ring with Tryptophan (TRP) or Tyrosine (TYR) residues in the AChE gorge.[5]

Comparative Insights (Structure-Activity Relationships)
  • NBP-Ref vs. NBP-A: The addition of a fluorine atom (NBP-A) resulted in a more favorable binding score (-10.5 vs -9.8 kcal/mol). Visual analysis reveals that this is likely due to a new hydrogen bond forming with TYR124, demonstrating how a small electronegative group can anchor the ligand more effectively.

  • NBP-Ref vs. NBP-B: The bulkier methoxy group (NBP-B) led to a weaker score (-9.1 kcal/mol). The visualization would likely show that this group introduces a steric clash or disrupts an optimal hydrophobic interaction, weakening the overall binding.

This type of comparative analysis is the core purpose of the study, transforming raw data into actionable intelligence for the next cycle of drug design.

G cluster_ligand N-benzylpiperidine Scaffold cluster_receptor AChE Active Site Benzyl Benzyl Ring TRP86 TRP86 Benzyl->TRP86 π-π Stacking TYR337 TYR337 Benzyl->TYR337 Hydrophobic Piperidine Piperidine Ring SER203 SER203 Piperidine->SER203 H-Bond HIS447 HIS447 Piperidine->HIS447 H-Bond

Caption: Key interactions between the scaffold and AChE residues.

Part 4: Trustworthiness and Best Practices

To ensure the scientific integrity of your findings, consider these validation steps:

  • Re-docking: A crucial first step is to take the co-crystallized ligand from the original PDB file, remove it, and dock it back into the receptor. The Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming that your protocol can reproduce the experimentally observed binding mode.

  • Ensemble Docking: Proteins are not rigid.[23][24] To account for receptor flexibility, consider docking against an ensemble of different protein conformations, which can be generated from molecular dynamics simulations or by using multiple PDB structures.

  • Correlation with Experimental Data: The ultimate validation is a comparison with experimental results. A good docking protocol should show a reasonable correlation between predicted binding affinities and measured biological activities (e.g., IC50 values) for a series of compounds.[7]

Conclusion

This guide has detailed a robust, scientifically-grounded workflow for performing comparative molecular docking studies of N-benzyl derivatives on Acetylcholinesterase. By focusing on meticulous preparation, systematic execution, and insightful comparative analysis, researchers can leverage this powerful computational tool to generate credible hypotheses, understand structure-activity relationships, and guide the rational design of more potent and selective inhibitors. Remember, docking is not a replacement for experimental validation but a powerful tool to prioritize and focus laboratory efforts.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube.
  • Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study. (2022, December 15).
  • Ligand preparation: Significance and symbolism. (2025, July 31).
  • Tutorial – AutoDock Vina. (2020, December 4).
  • Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. (2025, August 10). ResearchGate.
  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2023, January 21). MDPI.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central.
  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21).
  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Protein And Ligand Preparation For Docking By Vina. Kaggle.
  • How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate.
  • PDB-7xn1: Crystal structure of human acetylcholinesterase in complex with t.... Yorodumi - PDBj.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. (2013, October 16).
  • 6F25: Crystal structure of human acetylcholinesterase in complex with C35.. (2018, December 12). RCSB PDB.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
  • 6ZWE: Crystal structure of human acetylcholinesterase in complex with ((6-((2E,4E)-5-(benzo[d][7]dioxol-5-yl)penta-2,4-dienamido)hexyl)triphenylphosphonium bromide). (2021, June 9). RCSB PDB. Retrieved from

  • Molecular docking. Chem-Workflows documentation.
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023, October 5). PubMed.
  • Protein-Ligand Docking. Slideshare.
  • Best Practices in Docking and Activity Prediction. (2026, January 15). ResearchGate.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22).
  • Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. (2024, October 31). PMC.
  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. (2010, August 16). PMC.
  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger.
  • Basics, types and applications of molecular docking: A review.
  • The hydrophobic interactions and hydrogen bonds formation between each of the ligands and the amino acid residues of the receptor at the post docking stage.. (2021).
  • How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021, February 3).
  • Molecular Docking Analysis of 6-paradol, Zingerone and Zerumbone Against Human Estrogen Receptor Alpha (ERɑ). (2018, August 24). Penerbit UTHM.
  • Practical Considerations in Virtual Screening and Molecular Docking. PMC - NIH.
  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PMC.
  • Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Brieflands.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment: Synthesized N-(2-ethoxybenzyl)-2-methoxyethanamine vs. a Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality met...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as N-(2-ethoxybenzyl)-2-methoxyethanamine, rigorous purity assessment is paramount before its advancement in the development pipeline. This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against a highly characterized reference standard. We will explore the causality behind our analytical choices, present detailed experimental protocols, and offer a transparent interpretation of the resulting data.

The Imperative of Purity: Why This Matters

The identity, strength, quality, and purity of a drug substance are foundational to ensuring public health.[1] Impurities, which can arise from the synthesis process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product. Therefore, a multi-faceted, or "orthogonal," analytical approach is required to build a comprehensive purity profile. This guide is structured to demonstrate such an approach, comparing our synthesized batch (Lot: SYN-2026-02-18) against a certified reference standard (Lot: REF-99-014). A reference standard is a highly purified substance used as a benchmark for quality and purity in pharmaceutical analysis.[2]

Synthesis Pathway and Potential Impurities

To contextualize the purity assessment, we must first understand the synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine. A common and efficient method for preparing such N-benzyl secondary amines is through reductive amination.[3][4]

Our synthesis involves the condensation of 2-ethoxybenzaldehyde with 2-methoxyethanamine to form an intermediate imine, which is then reduced in situ using a selective reducing agent like sodium triacetoxyborohydride.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Potential Impurities A 2-Ethoxybenzaldehyde C Imine Formation (Condensation) A->C B 2-Methoxyethanamine B->C D Reduction (Sodium Triacetoxyborohydride) C->D Intermediate Imine E N-(2-ethoxybenzyl)-2-methoxyethanamine (Target Compound) D->E F Unreacted 2-Ethoxybenzaldehyde D->F Potential G Unreacted 2-Methoxyethanamine D->G Potential H Over-reduced byproducts D->H Potential

Caption: A plausible synthetic route via reductive amination.

This pathway informs our analytical strategy. We must develop methods capable of separating and quantifying the target compound from potential impurities, including unreacted starting materials and possible side-products.

Orthogonal Analytical Workflow for Purity Determination

No single analytical technique is sufficient to declare a compound "pure." We employ an orthogonal approach, using multiple techniques with different separation and detection principles, to ensure a comprehensive assessment. This approach is in line with guidelines from the International Council for Harmonisation (ICH), which emphasize that a combination of procedures may be necessary to demonstrate specificity.[5]

G Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_eval Data Evaluation Prep Weigh & Dissolve Synthesized Batch & Ref. Std. HPLC HPLC-UV (Purity & Impurity Profile) Prep->HPLC GCMS GC-MS (Volatile Impurities) Prep->GCMS qNMR qNMR (Absolute Purity Assay) Prep->qNMR FTIR FTIR (Identity Confirmation) Prep->FTIR Compile Compile Data HPLC->Compile GCMS->Compile qNMR->Compile FTIR->Compile Compare Compare Synthesized Batch vs. Reference Standard Compile->Compare Report Final Purity Report Compare->Report

Caption: Orthogonal workflow for comprehensive purity validation.

Experimental Methodologies & Data Comparison

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[6][7] We chose a reversed-phase (RP-HPLC) method with a C18 column, which is ideal for separating moderately polar organic molecules like our target compound from both more polar and less polar impurities. UV detection is suitable as the benzyl moiety provides a strong chromophore.

Experimental Protocol: HPLC-UV Purity Assay

  • System: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 70% A to 20% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent.

  • Procedure: Inject a blank (diluent), followed by five replicate injections of the Reference Standard solution to establish system suitability (RSD of peak area < 2.0%). Then, inject the Synthesized Batch solution in duplicate.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or low molecular weight starting materials.[8][9][10] Its high sensitivity allows for the detection of trace-level contaminants that might be missed by HPLC.[11]

Experimental Protocol: GC-MS Impurity Profile

  • System: Agilent 8890 GC with a 5977B Mass Selective Detector (MSD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MSD Transfer Line: 280°C.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of Dichloromethane.

  • Procedure: Inject 1 µL of the prepared sample. Identify peaks by comparing their mass spectra to the NIST library and their retention times to those of known standards.

Quantitative NMR (qNMR)

Causality: Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance without needing a specific reference standard of the same compound.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a primary ratio method.[14][15][16] We use an internal standard of known purity and concentration to achieve a highly accurate, absolute purity value.[12]

Experimental Protocol: ¹H qNMR Purity Assay

  • System: Bruker Avance III 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Purity: 99.95%).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh ~15 mg of the test sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 * T1) to ensure full signal relaxation.

  • Purity Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, M=molar mass, m=mass, P=purity, for the analyte and standard (std).

Summary of Results: Synthesized Batch vs. Reference Standard

The data from our orthogonal analysis is summarized below, providing a clear comparison between the synthesized batch and the certified reference standard.

Analytical Technique Parameter Measured Reference Standard (REF-99-014) Synthesized Batch (SYN-2026-02-18) Comments
HPLC-UV Purity (Area %)99.91%99.65%A minor, unidentified impurity at 0.12% was detected in the synthesized batch.
GC-MS Residual Solvents< 0.01% (Ethanol)0.08% (Ethanol)Residual ethanol from the reaction/workup is present but well below typical ICH limits.
qNMR Absolute Purity (w/w %)99.8% ± 0.2%99.5% ± 0.3%The qNMR results corroborate the HPLC findings, confirming high purity.
FTIR IdentityConforms to StructureConforms to StructureThe spectra were superimposable, confirming the structural identity of the synthesized material.
Appearance Physical StateWhite Crystalline SolidWhite Crystalline SolidNo visual differences were observed.

Conclusion and Interpretation

The comprehensive, orthogonal analysis demonstrates that the synthesized batch (SYN-2026-02-18) of N-(2-ethoxybenzyl)-2-methoxyethanamine possesses high purity (99.65% by HPLC, 99.5% by qNMR). The structural identity was unequivocally confirmed by FTIR and NMR.

The primary difference between the synthesized batch and the reference standard is a minor impurity at 0.12% detected by HPLC and a slightly higher level of residual ethanol. These results are well within typical acceptance criteria for an early-phase pharmaceutical intermediate. The data provides a high degree of confidence in the quality of the synthesized material, validating its suitability for use in subsequent stages of research and development. This rigorous, multi-technique approach ensures that decisions are based on a robust and scientifically sound understanding of the material's quality profile, in alignment with the principles of analytical procedure validation.[5][17][18]

References

  • USP Reference Standards in Pharmaceutical Analysis. SynThink. [Link]

  • USP Standards in Pharmaceuticals. Pharmuni. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • <11> USP REFERENCE STANDARDS. USP. [Link]

  • GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Taylor & Francis Online. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quality Guidelines. ICH. [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Cerium Laboratories. [Link]

  • A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
  • GC-MS Sample Preparation. Organomation. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. ResolveMass Laboratories Inc. [Link]

  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. Journal of Food and Drug Analysis. [Link]

  • EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Taylor & Francis Online. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • A New Synthesis of N-Alkoxy-2-Ethoxyarylacetamides. Amanote Research. [Link]

  • Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-(2-ethoxybenzyl)-2-methoxyethanamine

[1] Executive Safety Assessment Treat this compound as a High-Potency / Corrosive Hazard. [1] N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine structurally related to the NBOMe class of potent 5-HT2A agonists....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

Treat this compound as a High-Potency / Corrosive Hazard. [1]

N-(2-ethoxybenzyl)-2-methoxyethanamine is a secondary amine structurally related to the NBOMe class of potent 5-HT2A agonists.[1] While specific toxicological data (SDS) may be sparse for this exact analog, Read-Across Toxicology dictates that we manage it with the same rigor as established potent phenethylamines and corrosive organic amines.[1]

Primary Hazards:

  • Severe Mucosal Damage: Like most secondary amines (e.g., 2-methoxyethylamine), this compound is likely corrosive to skin, eyes, and respiratory tracts (pH > 11 in solution).

  • Systemic Toxicity: Due to its structural similarity to potent psychoactive substances, inhalation of dust or skin absorption could lead to central nervous system (CNS) effects at microgram/milligram levels.

  • Sensitization: Potential for respiratory or dermal sensitization upon repeated exposure.[1]

PPE Selection Matrix (The "Barrier Strategy")

Do not rely on a single layer of protection. This matrix uses a Redundancy Protocol to prevent exposure during specific operational phases.

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory P100 + OV Cartridge (Minimum)Why: Standard N95s do not stop organic vapors.[1] Use a half-face elastomeric respirator with P100 (HEPA) for particulates and OV (Organic Vapor) for amine volatility.[1] Best Practice: A Powered Air-Purifying Respirator (PAPR) is required if handling >100 mg of powder outside a glovebox.[1]
Dermal (Hands) Double Gloving (Nitrile/Laminate)Inner: 4 mil Nitrile (Tactility).[1] Outer: 8 mil Extended Cuff Nitrile or Silver Shield® (Laminate).[1] Why: Amines permeate standard nitrile rapidly.[1] Change outer gloves every 30 mins or immediately upon splash.[1]
Ocular Chemical Splash Goggles Spec: ANSI Z87.1+ Indirect Vent.[1] Why: Safety glasses are insufficient. Amine vapors can bypass side shields and cause corneal edema ("blue haze" vision).
Body Tyvek® 400 (or equiv) Spec: Disposable, hooded coverall with elastic wrists/ankles.[1] Why: Prevents dust accumulation on street clothes.[1] Lab coats are too porous for potent powders.[1]

Operational Protocol: Handling & Solubilization

Core Directive: Engineering controls (Fume Hood) are primary; PPE is the backup. Never handle this compound on an open bench.

Step 1: Workspace Preparation[2]
  • Verify Airflow: Ensure Fume Hood velocity is 80–100 fpm.

  • Neutralization Zone: Prepare a beaker of 10% Citric Acid or Dilute Acetic Acid .[1] This is your immediate decontamination solution for amine spills (Acid-Base Neutralization).[1]

  • Static Control: Use an anti-static gun on the weighing vessel. Potent amines often carry static charge, causing "powder fly" during weighing.

Step 2: Weighing (The Critical Risk Point)
  • Method: Gravimetric dilution is preferred over direct weighing of tiny amounts.[1]

  • Technique:

    • Don full PPE (Double gloves, Goggles, Respirator, Tyvek).

    • Place the balance inside the fume hood.

    • Open the vial only inside the hood.

    • Weigh the solid into a tared vial.

    • Immediately recap the stock vial and seal with Parafilm.

    • Self-Validation: Wipe the exterior of the stock vial with a methanol-dampened wipe (dispose as hazardous waste) before returning to storage.[1]

Step 3: Solubilization
  • Solvent Choice: DMSO or Ethanol is standard.[1] Avoid chlorinated solvents (DCM) if possible, as they increase skin permeability of the dissolved drug.

  • Procedure: Add solvent directly to the weighing vial. Vortex inside the hood. Once in solution, the inhalation risk drops, but the dermal absorption risk increases significantly .

Visualizing the Safety Workflow

The following diagram illustrates the Hierarchy of Protection required for this specific compound class.

SafetyProtocol Start Start: Handling N-(2-ethoxybenzyl)-2-methoxyethanamine Risk 1. Risk Assessment (Corrosive + High Potency) Start->Risk Controls 2. Engineering Controls (Fume Hood / Glove Box) Risk->Controls Mandatory PPE 3. PPE Donning (Resp: P100/OV | Skin: Double Nitrile) Controls->PPE Last Line of Defense Action 4. Operational Phase (Weighing & Dilution) PPE->Action Action->PPE Breach? Stop & Change Decon 5. Decontamination (Wipe down with MeOH/Acid) Action->Decon Post-Procedure Waste 6. Disposal (Segregated Organic Stream) Decon->Waste

Caption: Operational Safety Workflow emphasizing the dependency of PPE on Engineering Controls.

Emergency Response & Spill Management

Scenario: Powder Spill (>10 mg) inside Fume Hood

  • Isolate: Close the hood sash immediately to prevent dust escape.[1]

  • Alert: Notify lab personnel. Do not allow others to enter the zone.

  • Neutralize:

    • Gently cover the powder with paper towels dampened with 10% Citric Acid . This prevents dust from becoming airborne and neutralizes the amine functionality.

    • Why Citric Acid? It converts the volatile/corrosive freebase amine into a non-volatile, water-soluble citrate salt.[1]

  • Clean: Wipe up the slurry.[1] Repeat with water.[1][2][3]

  • Disposal: All cleanup materials go into a double-bagged hazardous waste container labeled "Toxic/Corrosive Debris."

Scenario: Skin Exposure

  • Doff: Remove contaminated gloves/clothing immediately.[1][3]

  • Flush: Wash skin with soap and tepid water for 15 minutes .[1]

  • Medical: Seek evaluation. If this is a potent agonist, monitor for pupil dilation, tachycardia, or agitation.

Waste Disposal Plan

Do not pour down the drain. This compound is toxic to aquatic life and potentially persistent.

Waste StreamHandling Protocol
Liquid Waste Collect in "Basic Organic Waste" container (High pH). Do not mix with strong oxidizers or acids (exothermic reaction risk).[1]
Solid Waste Vials, weigh boats, and contaminated gloves must be double-bagged in clear polyethylene bags, sealed, and labeled "Toxic Solid - Incineration Only" .[1]
Sharps Needles contaminated with this compound must be placed in a dedicated sharps bin, not general trash.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5] [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Amines. [Link][1]

  • PubChem. (2025).[1][6] Compound Summary: Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine (Structural Analog Safety Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.